molecular formula C14H14O3 B161809 Aucuparin CAS No. 3687-28-3

Aucuparin

カタログ番号: B161809
CAS番号: 3687-28-3
分子量: 230.26 g/mol
InChIキー: KCKBEANTNJGRCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aucuparin (CAS# 3687-28-3), a biphenyl phytoalexin naturally found in Sorbus aucuparia (rowanberry), is a plant antibiotic with significant research interest for its potent biological activities . Recent scientific investigations highlight its promising role as an anti-fibrotic agent. A pivotal 2021 study demonstrated that this compound effectively suppresses bleomycin-induced pulmonary fibrosis in a mouse model, showcasing its core mechanism through robust anti-inflammatory activity . The compound operates by inhibiting key profibrotic pathways; it significantly reduces the gene expression of inflammation and macrophage activation markers in lung tissue. Furthermore, this compound decreases the expression of profibrotic genes while increasing the expression of antifibrotic markers. At the molecular level, it suppresses transforming growth factor-β (TGF-β)-induced activation of inflammatory cytokine production in macrophages and blocks collagen synthesis in fibroblasts . Beyond its application in fibrosis research, this compound also exhibits antimicrobial properties, showing greater activity against Gram-positive bacteria than Gram-negative bacteria . With a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol, this compound is a valuable reference standard and investigational tool for researchers in immunology, pharmacology, and inflammation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

2,6-dimethoxy-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKBEANTNJGRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190353
Record name Aucuparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3687-28-3
Record name Aucuparin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aucuparin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aucuparin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUCUPARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IC7401L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Aucuparin Biosynthesis Pathway in Sorbus aucuparia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aucuparin, a biphenyl phytoalexin found in the rowan tree (Sorbus aucuparia) and related species of the Rosaceae family, exhibits significant antimicrobial properties. Its biosynthesis is a defense mechanism against pathogenic attack, involving a specialized metabolic pathway that is of considerable interest for applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a summary of quantitative data, detailed experimental protocols for the study of this pathway, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Phytoalexins are a diverse group of antimicrobial secondary metabolites produced by plants in response to biotic and abiotic stress. In the subtribe Pyrinae, which includes economically important fruit trees like apple and pear, biphenyls and dibenzofurans are the characteristic phytoalexins. This compound (3,5-dimethoxy-4'-hydroxybiphenyl) is one of the most prominent biphenyl phytoalexins and has been a focal point of research due to its antifungal and antibacterial activities. The elucidation of its biosynthetic pathway in Sorbus aucuparia has provided valuable insights into plant defense mechanisms and offers potential targets for genetic engineering to enhance disease resistance in crops. This guide synthesizes the current knowledge on the enzymatic reactions and molecular components that constitute the this compound biosynthesis pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Sorbus aucuparia is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a specialized biphenyl branch. The pathway is initiated upon perception of elicitors, such as components from the cell walls of pathogens like the scab-causing fungus Venturia inaequalis or the fire blight bacterium Erwinia amylovora.

The core of the this compound biosynthetic pathway can be divided into two main stages:

  • Formation of the Biphenyl Scaffold: This stage involves the synthesis of the initial biphenyl structure from primary metabolites.

  • Modification of the Biphenyl Scaffold: A series of enzymatic modifications of the biphenyl core leads to the final product, this compound.

Formation of the Biphenyl Scaffold

The formation of the biphenyl scaffold is catalyzed by the key enzyme Biphenyl Synthase (BIS) . This enzyme is a type III polyketide synthase.[1] BIS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl , the foundational biphenyl structure in this pathway.[1][2]

Modification of the Biphenyl Scaffold to this compound

The conversion of 3,5-dihydroxybiphenyl to this compound involves a specific sequence of O-methylation and hydroxylation steps.[2][3] The established sequence of these reactions is:

  • First O-methylation: The first step is the methylation of one of the hydroxyl groups of 3,5-dihydroxybiphenyl. This reaction is catalyzed by an O-methyltransferase (OMT1) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the substrate, yielding 3-hydroxy-5-methoxybiphenyl .[3][4]

  • Hydroxylation: The next step is the hydroxylation of 3-hydroxy-5-methoxybiphenyl at the 4'-position. This reaction is catalyzed by Biphenyl 4-hydroxylase (B4H) , a microsomal cytochrome P450 monooxygenase.[2][3] The specific enzyme in Sorbus aucuparia has been identified as CYP736A107 .[5] This enzyme exhibits high substrate specificity for 3-hydroxy-5-methoxybiphenyl.[5] The product of this reaction is northis compound (3-hydroxy-5-methoxy-4'-hydroxybiphenyl).

  • Second O-methylation: The final step in the biosynthesis of this compound is the methylation of the remaining hydroxyl group of northis compound. This reaction is catalyzed by a second, distinct O-methyltransferase (OMT2) , which also utilizes SAM as a methyl donor, to produce This compound .[2][3]

The two O-methyltransferases involved in this pathway have been shown to be distinct enzymes with different biochemical properties.[3]

Aucuparin_Biosynthesis_Pathway cluster_scaffold Biphenyl Scaffold Formation cluster_modification Scaffold Modification Benzoyl_CoA Benzoyl-CoA BIS_reaction Biphenyl Synthase (BIS) Benzoyl_CoA->BIS_reaction Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->BIS_reaction 3_5_dihydroxybiphenyl 3,5-dihydroxybiphenyl OMT1_reaction OMT1 3_5_dihydroxybiphenyl->OMT1_reaction BIS_reaction->3_5_dihydroxybiphenyl 3_hydroxy_5_methoxybiphenyl 3-hydroxy-5-methoxybiphenyl B4H_reaction Biphenyl 4-hydroxylase (B4H / CYP736A107) 3_hydroxy_5_methoxybiphenyl->B4H_reaction Northis compound Northis compound OMT2_reaction OMT2 Northis compound->OMT2_reaction This compound This compound OMT1_reaction->3_hydroxy_5_methoxybiphenyl B4H_reaction->Northis compound OMT2_reaction->this compound

Figure 1: The biosynthetic pathway of this compound in Sorbus aucuparia.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway.

Table 1: Properties of O-Methyltransferases (OMTs) in this compound Biosynthesis

PropertyOMT1OMT2Reference
Substrate3,5-dihydroxybiphenylNorthis compound[3]
Product3-hydroxy-5-methoxybiphenylThis compound[3]
Optimal pH8.07.0[3]
Optimal Temperature30 °C40 °C[3]

Table 2: Properties of Biphenyl 4-hydroxylase (B4H) from Malus domestica (Apple)

Note: The catalytic efficiency of B4H from Malus domestica is reported to be similar to that of the enzyme from Sorbus aucuparia.[4]

PropertyValueReference
Enzyme NameBiphenyl 4-hydroxylase (B4H)[4][5]
Enzyme ClassCytochrome P450 (CYP736A163)[4][5]
Substrate3-hydroxy-5-methoxybiphenyl[4][5]
ProductNorthis compound[4][5]
Apparent Km15 ± 2 µM[4]
Apparent kcat0.19 s-1[4]
Catalytic Efficiency (kcat/Km)12,667 M-1s-1[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Elicitor Preparation from Venturia inaequalis

This protocol describes the preparation of a fungal elicitor from Venturia inaequalis to induce phytoalexin biosynthesis in Sorbus aucuparia cell cultures.

  • Fungal Culture: Grow Venturia inaequalis in a suitable liquid medium (e.g., potato dextrose broth) at 25°C with shaking for 2-3 weeks.

  • Mycelia Collection: Harvest the mycelia by filtration through cheesecloth.

  • Washing: Wash the mycelia extensively with sterile deionized water to remove any remaining medium components.

  • Homogenization: Homogenize the washed mycelia in deionized water using a blender or homogenizer.

  • Autoclaving: Autoclave the mycelial homogenate at 121°C for 20 minutes to sterilize and release elicitor-active molecules.

  • Centrifugation: Centrifuge the autoclaved homogenate at 10,000 x g for 15 minutes to pellet the cell debris.

  • Elicitor Solution: The resulting supernatant contains the elicitor preparation. Determine the carbohydrate concentration of the supernatant (e.g., using the phenol-sulfuric acid method) and use it at a defined concentration (e.g., 50 µg of carbohydrate equivalents per ml of cell culture) to induce phytoalexin production.

Extraction and Analysis of Biphenyls from Sorbus aucuparia Cell Cultures

This protocol outlines the extraction and analysis of this compound and its precursors from elicitor-treated cell cultures.

  • Cell Harvest: Harvest the Sorbus aucuparia cells by vacuum filtration at various time points after elicitor treatment.

  • Extraction: Immediately homogenize the fresh cell material (e.g., 1 g) in a suitable solvent such as methanol (e.g., 10 ml).

  • Sonication and Centrifugation: Sonicate the homogenate for 15 minutes and then centrifuge at 3,000 x g for 10 minutes to pellet cell debris.

  • Solvent Evaporation: Collect the supernatant and evaporate the solvent under reduced pressure.

  • Sample Resuspension: Resuspend the dried extract in a known volume of methanol for analysis.

  • Analysis: Analyze the extracted compounds by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) for identification and quantification. Use authentic standards for this compound, northis compound, and 3,5-dihydroxybiphenyl for accurate quantification.

Enzyme Assays
  • Enzyme Extraction: Prepare a cell-free extract from elicitor-treated Sorbus aucuparia cells by homogenizing the cells in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM dithiothreitol). Centrifuge the homogenate at 15,000 x g to obtain a crude enzyme solution.

  • Reaction Mixture: Set up a reaction mixture containing the crude enzyme extract, benzoyl-CoA (e.g., 50 µM), and [14C]-malonyl-CoA (e.g., 100 µM) in the extraction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Analysis: Separate the ethyl acetate phase, evaporate it to dryness, and redissolve the residue in a small volume of methanol. Analyze the product, 3,5-dihydroxybiphenyl, by Thin-Layer Chromatography (TLC) and autoradiography or by HPLC with a radiodetector.

  • Enzyme Preparation: Prepare a crude enzyme extract as described for the BIS assay.

  • Reaction Mixture: The reaction mixture should contain the enzyme extract, the appropriate substrate (3,5-dihydroxybiphenyl for OMT1 or northis compound for OMT2; e.g., 100 µM), and S-adenosyl-L-[methyl-14C]-methionine (e.g., 50 µM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0 for OMT1 or pH 7.0 for OMT2).

  • Incubation: Incubate the mixture at the optimal temperature for each enzyme (30°C for OMT1, 40°C for OMT2) for a specific time.

  • Extraction and Analysis: Terminate the reaction and extract the methylated product as described for the BIS assay. Analyze the radiolabeled product by TLC and autoradiography or HPLC.

  • Microsome Isolation: Homogenize elicitor-treated Sorbus aucuparia cells in an ice-cold extraction buffer. Filter the homogenate and centrifuge at low speed to remove cell debris. Then, ultracentrifuge the supernatant at 100,000 x g to pellet the microsomes. Resuspend the microsomal pellet in a suitable buffer.

  • Reaction Mixture: The assay mixture should contain the microsomal preparation, the substrate 3-hydroxy-5-methoxybiphenyl (e.g., 50 µM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Incubation: Incubate the reaction at 30°C with shaking.

  • Extraction and Analysis: Stop the reaction and extract the product, northis compound, with ethyl acetate. Analyze the product by HPLC-DAD or LC-MS.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Extract total RNA from elicitor-treated and control Sorbus aucuparia cells at different time points using a suitable RNA extraction kit or protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR: Perform quantitative PCR using gene-specific primers for the genes of interest (e.g., BIS, OMT1, B4H, OMT2) and a suitable reference gene (e.g., actin or ubiquitin) for normalization. Use a SYBR Green-based or probe-based detection method.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.

Experimental_Workflow cluster_induction Induction of Biosynthesis cluster_analysis Downstream Analysis Cell_Culture Sorbus aucuparia Cell Culture Elicitor Elicitor Treatment (e.g., from V. inaequalis) Cell_Culture->Elicitor Harvest Harvest Cells (Time Course) Elicitor->Harvest Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Enzyme_Assays Enzyme Assays (BIS, OMTs, B4H) Harvest->Enzyme_Assays LC_MS LC-MS/MS Analysis (Quantification of Biphenyls) Metabolite_Extraction->LC_MS RT_qPCR RT-qPCR Analysis (Gene Expression) RNA_Extraction->RT_qPCR

Figure 2: A representative experimental workflow for studying this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Sorbus aucuparia is a well-defined pathway involving a series of specific enzymatic reactions. The key enzymes, Biphenyl Synthase, two distinct O-Methyltransferases, and Biphenyl 4-hydroxylase, have been identified and characterized to a significant extent. This knowledge provides a solid foundation for further research aimed at understanding the regulation of this defense pathway and its potential for biotechnological applications.

Future research should focus on several key areas:

  • Transcriptional Regulation: Identifying the transcription factors that regulate the expression of the this compound biosynthesis genes in response to elicitors.

  • Enzyme Structure and Mechanism: Elucidating the three-dimensional structures of the biosynthetic enzymes to understand their substrate specificity and catalytic mechanisms in greater detail.

  • Metabolic Engineering: Utilizing the knowledge of the pathway to engineer enhanced disease resistance in susceptible but economically important crops like apples and pears.

  • Pharmacological Potential: Further investigating the antimicrobial spectrum and mechanism of action of this compound and its derivatives for potential applications in drug development.

This in-depth guide serves as a valuable resource for researchers and professionals seeking to engage with the fascinating and important field of phytoalexin biosynthesis.

References

An In-Depth Technical Guide to the Natural Sources and Isolation of Aucuparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aucuparin, a biphenyl phytoalexin with significant biological interest. It details its natural sources, biosynthesis, and methods for its extraction, purification, and quantification, tailored for a scientific audience engaged in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the subtribe Pyrinae of the Rosaceae family. Its presence is often induced as a defense mechanism against pathogens, classifying it as a phytoalexin.

Primary Natural Sources:

  • Rowan (Sorbus aucuparia): The heartwood, leaves, and fruits of the rowan tree are significant sources of this compound.[1] Cell cultures of Sorbus aucuparia have also been shown to produce this compound upon elicitation.[2][3]

  • Apple (Malus spp.): Various apple species produce this compound in response to pathogen attack, such as by the fire blight bacterium Erwinia amylovora.[4]

  • Pear (Pyrus spp.): Similar to apples, pear trees synthesize this compound as a defense response to microbial infections.[4]

  • Other Rosaceae Species: The presence of this compound and related biphenyls has been reported in other members of the Rosaceae family, highlighting its role as a characteristic defense compound in this plant group.

Biosynthesis of this compound

This compound is a secondary metabolite derived from the phenylpropanoid pathway. Its biosynthesis is initiated by the condensation of benzoyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by biphenyl synthase (BIS).[2][5] This is followed by a series of enzymatic modifications.

The biosynthetic pathway of this compound has been elucidated and involves the following key steps:

  • Scaffold Formation: Biphenyl synthase (BIS) catalyzes the formation of 3,5-dihydroxybiphenyl.[2][5]

  • First O-methylation: An O-methyltransferase (OMT) methylates one of the hydroxyl groups of 3,5-dihydroxybiphenyl to yield 3-hydroxy-5-methoxybiphenyl.[2]

  • Hydroxylation: A cytochrome P450-dependent monooxygenase, biphenyl 4-hydroxylase (B4H), introduces a hydroxyl group at the 4-position to form northis compound.

  • Second O-methylation: A second O-methyltransferase catalyzes the methylation of the remaining hydroxyl group to produce the final product, this compound.[2]

Aucuparin_Biosynthesis Benzoyl-CoA + 3x Malonyl-CoA Benzoyl-CoA + 3x Malonyl-CoA 3,5-Dihydroxybiphenyl 3,5-Dihydroxybiphenyl Benzoyl-CoA + 3x Malonyl-CoA->3,5-Dihydroxybiphenyl Biphenyl Synthase (BIS) 3-Hydroxy-5-methoxybiphenyl 3-Hydroxy-5-methoxybiphenyl 3,5-Dihydroxybiphenyl->3-Hydroxy-5-methoxybiphenyl O-Methyltransferase (OMT) Northis compound Northis compound 3-Hydroxy-5-methoxybiphenyl->Northis compound Biphenyl 4-hydroxylase (B4H) This compound This compound Northis compound->this compound O-Methyltransferase (OMT)

This compound Biosynthetic Pathway.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the isolation of biphenyl phytoalexins.

General Experimental Workflow

Aucuparin_Isolation_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Chromatographic Purification Plant_Material Dried and Powdered Plant Material (e.g., Sorbus aucuparia heartwood) Solvent_Extraction Solvent Extraction (e.g., Methanol or Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction (Enriched in this compound) Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pure_this compound Pure this compound TLC_Analysis->Pure_this compound

References

An In-depth Technical Guide to Aucuparin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aucuparin, a biphenyl phytoalexin primarily isolated from the heartwood of Sorbus aucuparia (rowan tree), has garnered significant interest in the scientific community for its diverse biological activities. As a naturally occurring phenolic compound, it demonstrates notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its known biological effects, with a particular focus on its inhibitory action on the Transforming Growth Factor-β (TGF-β) signaling pathway, a key mediator in fibrotic diseases. Detailed experimental protocols for its isolation, chemical synthesis, and for assessing its biological activity are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2,6-dimethoxy-4-phenylphenol, is a biphenyl derivative.[1][2] Its structure consists of two phenyl rings linked by a single bond, with one ring being substituted with two methoxy groups and a hydroxyl group.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,6-dimethoxy-4-phenylphenol[1]
Molecular Formula C₁₄H₁₄O₃[1][3]
Molecular Weight 230.26 g/mol [1][3]
CAS Number 3687-28-3[1][3]
Appearance Powder[3]
Melting Point 100.5-101 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water.[3][4]
logP (predicted) 3.27[4]
pKa (predicted) 9.31[4]
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2[1][2]
InChI Key KCKBEANTNJGRCV-UHFFFAOYSA-N[1][2]

Biological Activities and Signaling Pathways

This compound is recognized as a phytoalexin, a class of antimicrobial and often antioxidant substances synthesized by plants that accumulate at areas of pathogen infection.[3] Its biological activities are multifaceted, with significant anti-inflammatory and antioxidant effects being the most prominently reported.

Anti-inflammatory and Antioxidant Effects

This compound exhibits potent inhibitory activity against fMLP (N-formylmethionyl-leucyl-phenylalanine)-induced superoxide production in human neutrophils, with an IC₅₀ value of 17.0 ± 6.8 μM.[3] This demonstrates its capacity to mitigate oxidative stress associated with inflammatory responses. Furthermore, it shows significant scavenging activity in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays.[3]

Inhibition of TGF-β Signaling Pathway and Anti-fibrotic Activity

A key area of research for this compound is its role in modulating fibrotic processes. It has been shown to suppress bleomycin-induced pulmonary fibrosis in animal models.[5] This anti-fibrotic effect is attributed to its ability to inhibit the activation of inflammatory factors and collagen synthesis induced by Transforming Growth Factor-β (TGF-β).[5]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those for collagen and other extracellular matrix proteins. This compound is understood to interfere with this signaling cascade, thereby reducing the expression of pro-fibrotic markers.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding TGFbRI TGFβRI TGFbRII->TGFbRI Recruitment & Phosphorylation pSMAD23 p-SMAD2/3 TGFbRI->pSMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Collagen) SMAD_complex->Transcription Translocation This compound This compound This compound->TGFbRI Inhibition

Canonical TGF-β Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Isolation of this compound from Sorbus aucuparia Heartwood

This protocol is adapted from the original work by Erdtman et al. (1963).

Materials:

  • Heartwood shavings of Sorbus aucuparia

  • Acetone

  • Ether

  • Sodium bicarbonate solution (5%)

  • Sodium hydroxide solution (2 M)

  • Hydrochloric acid (concentrated and dilute)

  • Silica gel for chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extract the heartwood shavings with acetone at room temperature.

  • Concentrate the acetone extract under reduced pressure using a rotary evaporator.

  • Take up the residue in ether.

  • Wash the ether solution with a 5% sodium bicarbonate solution to remove acidic components.

  • Extract the ether solution with 2 M sodium hydroxide to isolate the phenolic fraction.

  • Acidify the alkaline extract with dilute hydrochloric acid and extract the liberated phenols back into ether.

  • Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Purify the crude phenolic fraction by chromatography on a silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing this compound (monitor by thin-layer chromatography).

  • Combine the this compound-containing fractions and evaporate the solvent.

  • Recrystallize the residue from a suitable solvent (e.g., hexane-ethyl acetate) to obtain pure this compound.

Chemical Synthesis of this compound

This protocol is based on the synthesis described by Nilsson and Norin (1963) and involves a Suzuki-Miyaura cross-coupling reaction, a modern alternative to the originally described Ullmann condensation.

Synthesis_Workflow Start Starting Materials: 1-bromo-3,5-dimethoxybenzene and phenylboronic acid Step1 Suzuki-Miyaura Coupling: Pd catalyst, base (e.g., K₂CO₃), solvent (e.g., toluene/water) Start->Step1 Intermediate 3,5-dimethoxybiphenyl Step1->Intermediate Step2 Hydroxylation: (Details of specific hydroxylation method) Intermediate->Step2 Final This compound (2,6-dimethoxy-4-phenylphenol) Step2->Final

Workflow for the Chemical Synthesis of this compound.

Materials:

  • 1-bromo-3,5-dimethoxybenzene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene and water)

  • Reagents for subsequent hydroxylation (this step can vary based on the specific synthetic route)

  • Standard laboratory glassware and purification equipment

Procedure (Illustrative Suzuki-Miyaura Coupling):

  • To a reaction flask, add 1-bromo-3,5-dimethoxybenzene, phenylboronic acid, and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Add the solvent system (e.g., a mixture of toluene and water) and the base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting 3,5-dimethoxybiphenyl by column chromatography.

  • The subsequent hydroxylation at the 4-position to yield this compound requires a regioselective method, which is a more complex step and may involve multiple protection and deprotection steps depending on the chosen strategy.

Bleomycin-Induced Pulmonary Fibrosis Model and this compound Treatment

This is a generalized protocol based on common practices in preclinical fibrosis research.

Materials:

  • C57BL/6 mice (or other susceptible strain)

  • Bleomycin sulfate

  • This compound

  • Vehicle for this compound administration (e.g., corn oil, DMSO/saline mixture)

  • Anesthesia (e.g., isoflurane)

  • Equipment for intratracheal instillation

  • Materials for histological analysis (e.g., formalin, paraffin, Masson's trichrome stain)

  • Materials for collagen quantification (e.g., Sircol collagen assay kit)

Procedure:

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Administer a single intratracheal dose of bleomycin (typically 1-3 U/kg) in sterile saline.

    • Control animals receive an equivalent volume of sterile saline.

  • This compound Treatment:

    • Begin treatment with this compound (dose to be determined by dose-response studies) on a specified day post-bleomycin administration (e.g., day 1 for prophylactic studies, or day 7-14 for therapeutic studies).

    • Administer this compound daily or as determined by its pharmacokinetic profile, typically via oral gavage or intraperitoneal injection.

    • The vehicle control group receives the vehicle alone.

  • Assessment of Fibrosis (typically at day 21 or 28):

    • Euthanize the mice and collect the lungs.

    • One lung lobe can be fixed in formalin for histological analysis. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.

    • The remaining lung tissue can be homogenized for biochemical analysis, such as the quantification of total collagen content using the Sircol assay.

fMLP-Induced Superoxide Production Assay in Human Neutrophils

This protocol outlines a common method to assess the anti-inflammatory effect of a compound on neutrophil oxidative burst.

Materials:

  • Freshly drawn human blood with anticoagulant (e.g., heparin)

  • Ficoll-Paque or other density gradient medium for neutrophil isolation

  • Hanks' Balanced Salt Solution (HBSS)

  • fMLP (N-formylmethionyl-leucyl-phenylalanine)

  • Cytochrome c

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Superoxide dismutase (SOD) as a control

  • Spectrophotometer or microplate reader

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using density gradient centrifugation over Ficoll-Paque, followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

    • Resuspend the purified neutrophils in HBSS.

  • Superoxide Assay:

    • Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add cytochrome c to the cell suspension.

    • Stimulate the neutrophils with fMLP (typically in the nanomolar to micromolar range).

    • Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c is indicative of superoxide production.

    • A parallel reaction containing SOD can be run to confirm that the measured reduction is specific to superoxide.

  • Data Analysis:

    • Calculate the rate of superoxide production from the change in absorbance.

    • Determine the inhibitory effect of this compound by comparing the superoxide production in this compound-treated cells to that in vehicle-treated cells.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and antioxidant properties, and emerging potential as an anti-fibrotic agent through its inhibition of the TGF-β signaling pathway. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic applications of this compound. The detailed chemical information, along with the provided experimental protocols, should facilitate further investigation into its mechanisms of action and its potential for development into novel therapeutics for inflammatory and fibrotic diseases.

References

The Biological Activity of Aucuparin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Antimicrobial and Anticancer Potential of a Promising Phytoalexin

Introduction

Aucuparin is a biphenyl phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as microbial infection. Primarily isolated from species of the Rosaceae family, including mountain ash (Sorbus aucuparia), this natural compound has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antibacterial, antifungal, and anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its biological functions.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Quantitative data from antimicrobial susceptibility testing, primarily through broth microdilution assays, has established its minimum inhibitory concentrations (MICs) against various bacterial strains.

Quantitative Data: Antibacterial Efficacy

The antibacterial potency of this compound has been quantified against several key pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive3.12[1]
Staphylococcus aureusGram-positive12.5[1]

Lower MIC values indicate greater antibacterial efficacy.

Antifungal and Anticancer Potential

While research into the antifungal and anticancer activities of this compound is less extensive than its antibacterial properties, preliminary studies suggest promising potential in these areas. Biphenyl derivatives, the chemical class to which this compound belongs, are known to exhibit a wide range of biological properties, including antifungal and antineoplastic activities. However, specific quantitative data, such as MIC values against pathogenic fungi and IC50 values against cancer cell lines, for this compound are not yet widely available in the public domain. Further research is required to fully characterize its efficacy in these domains.

Mechanism of Action: An Emerging Picture

The precise molecular mechanisms underlying this compound's biological activities are an active area of investigation. In the context of cancer, the induction of apoptosis (programmed cell death) is a key mechanism for many natural and synthetic therapeutic agents. It is hypothesized that this compound may exert its potential anticancer effects through the modulation of key apoptotic signaling pathways.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process controlled by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

A proposed mechanism for this compound-induced apoptosis involves the following sequence of events:

  • Upregulation of Pro-Apoptotic Proteins: this compound may increase the expression or activity of pro-apoptotic proteins like Bax.

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, it may decrease the levels of anti-apoptotic proteins such as Bcl-2.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

  • Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

  • Cell Death: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While this pathway is a plausible mechanism for this compound's action, direct experimental evidence confirming its modulation of each of these specific components is still needed.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details the standard methodologies for key experiments used to evaluate the biological activity of phytoalexins like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., DMSO, ethanol)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. Typically, 100 µL of medium is added to wells 2 through 11. 200 µL of the highest concentration of this compound is added to well 1. 100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. b. Well 11 serves as a growth control (no this compound). c. Well 12 serves as a sterility control (medium only, no bacteria).

  • Inoculum Preparation: a. Grow the bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.

  • Inoculation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. b. Optionally, the optical density (OD) can be read using a microplate reader at 600 nm.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates (sterile)

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Pipettes and sterile tips

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound: a. Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. b. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 20 µL of the MTT reagent to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the control. b. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Workflows and Pathways

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start This compound Sample stock Prepare Stock Solution start->stock serial_dil Create Serial Dilutions stock->serial_dil treatment Treat with this compound Dilutions serial_dil->treatment culture Prepare Microbial/Cell Culture culture->treatment incubation Incubate (18-72h) treatment->incubation readout Visual/Spectrophotometric Reading incubation->readout calc Calculate MIC / IC50 readout->calc results Report Results calc->results

Caption: A generalized experimental workflow for assessing the biological activity of this compound.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound bax Bax / Bak (Pro-apoptotic) This compound->bax activates bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->bcl2 inhibits momp MOMP bax->momp bcl2->momp cyto_c Cytochrome c Release momp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The proposed intrinsic pathway of apoptosis induction by this compound.

Conclusion and Future Directions

This compound stands out as a phytoalexin with well-documented antibacterial activity and significant, albeit less explored, potential as an antifungal and anticancer agent. The data presented in this guide underscore its efficacy against Gram-positive bacteria. The proposed mechanism of action, particularly its potential to induce apoptosis via the intrinsic pathway, provides a solid foundation for future research into its anticancer properties.

For drug development professionals and researchers, the path forward is clear. There is a pressing need for:

  • Expanded Screening: Quantitative testing of this compound against a broader range of clinically relevant fungal pathogens and a diverse panel of human cancer cell lines.

  • Mechanistic Studies: In-depth molecular investigations to confirm the proposed apoptotic pathway and explore other potential mechanisms of action. This includes detailed studies on its effects on specific proteins like Bcl-2, Bax, and caspases.

  • In Vivo Studies: Evaluation of this compound's efficacy and safety in preclinical animal models to translate the in vitro findings into a therapeutic context.

The detailed protocols and structured data provided herein are intended to serve as a valuable resource to catalyze these future investigations, ultimately aiming to unlock the full therapeutic potential of this compound.

References

The Discovery and Historical Context of Aucuparin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aucuparin, a biphenyl phytoalexin, stands as a notable discovery in the field of phytochemistry. First isolated in 1963 from the heartwood of the European mountain ash (Sorbus aucuparia), its discovery opened avenues for research into plant defense mechanisms and natural product chemistry. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, the experimental protocols for its isolation and characterization, and a summary of its biological activities. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this significant natural compound.

Discovery and Historical Context

Initial Discovery

This compound was first identified as a natural product in 1963 by H. Erdtman and colleagues.[1][2] It was isolated from the heartwood of Sorbus aucuparia (L.), commonly known as the rowan or mountain ash.[1][2] This discovery was a significant contribution to the chemical knowledge of the Sorbus genus, which had been a subject of phytochemical investigation since the 1960s.[3] this compound's classification as a biphenyl derivative placed it within a class of compounds with known diverse biological properties.[3]

Scientific Landscape of the 1960s

The 1960s marked a pivotal era in phytochemistry. The field was transitioning from classical methods of natural product isolation, such as maceration and percolation, towards more sophisticated chromatographic and spectroscopic techniques.[4][5] The development and refinement of techniques like column chromatography, paper chromatography, and early forms of spectroscopy (UV, IR) were instrumental in the successful isolation and structural elucidation of novel compounds like this compound.[4][6] This period saw a surge in the discovery of new secondary metabolites from plants, driven by a growing interest in their potential medicinal applications and their roles in plant physiology and ecology.[5] The discovery of this compound as a phytoalexin, a compound produced by plants in response to pathogen attack, aligned with the burgeoning field of chemical ecology.

Experimental Protocols

Isolation of this compound from Sorbus aucuparia (Circa 1963)

The following protocol is a representative method for the isolation of this compound from Sorbus aucuparia heartwood, based on common phytochemical techniques of the era.

2.1.1. Materials and Equipment

  • Dried and powdered heartwood of Sorbus aucuparia

  • Soxhlet extractor

  • Solvents: Diethyl ether, Acetone, Methanol

  • Rotary evaporator

  • Glass columns for chromatography

  • Stationary phase: Silica gel or Alumina

  • Elution solvents: Hexane, Ethyl acetate, and gradients thereof

  • Apparatus for melting point determination

  • UV and IR spectrophotometers

2.1.2. Extraction

  • The dried and powdered heartwood of Sorbus aucuparia is subjected to sequential extraction in a Soxhlet apparatus.

  • Extraction is first performed with a non-polar solvent like diethyl ether to remove lipids and other non-polar constituents.

  • This is followed by extraction with a solvent of intermediate polarity, such as acetone, and finally with a polar solvent like methanol to extract a wide range of compounds.

  • The acetone or methanol extract, which would contain this compound, is concentrated under reduced pressure using a rotary evaporator.

2.1.3. Chromatographic Separation

  • The concentrated extract is adsorbed onto a small amount of silica gel or alumina.

  • The adsorbent with the extract is then loaded onto the top of a chromatography column packed with the same stationary phase.

  • The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions containing the compound of interest are combined and the solvent is evaporated.

2.1.4. Purification and Characterization

  • The semi-pure this compound is further purified by recrystallization from a suitable solvent.

  • The purity of the isolated compound is assessed by its sharp melting point.

  • The structure of the isolated this compound is then elucidated using the spectroscopic techniques available at the time, primarily UV and IR spectroscopy, to identify key functional groups and conjugation systems.[4]

Biosynthesis of this compound: Key Enzyme Assays

The biosynthetic pathway of this compound has been elucidated, with two key enzymes being biphenyl synthase (BIS) and biphenyl 4-hydroxylase (a cytochrome P450 enzyme).[7][8]

2.2.1. Biphenyl Synthase (BIS) Assay

This assay measures the formation of 3,5-dihydroxybiphenyl from benzoyl-CoA and malonyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), benzoyl-CoA (starter substrate), and [2-¹⁴C]malonyl-CoA (extender substrate).

  • Enzyme Preparation: Use cell-free extracts from Sorbus aucuparia cell cultures that have been treated with an elicitor (e.g., yeast extract) to induce phytoalexin biosynthesis.

  • Incubation: Add the enzyme preparation to the reaction mixture and incubate at 30°C.

  • Extraction: Stop the reaction by adding acetic acid and extract the product with ethyl acetate.

  • Analysis: Analyze the extracted product by thin-layer chromatography (TLC) followed by autoradiography to detect the radiolabeled 3,5-dihydroxybiphenyl. For quantitative analysis, high-performance liquid chromatography (HPLC) can be used.[6]

2.2.2. Biphenyl 4-Hydroxylase (Cytochrome P450) Assay

This assay measures the hydroxylation of 3-hydroxy-5-methoxybiphenyl to northis compound.

  • Microsome Preparation: Isolate microsomes from elicitor-treated Sorbus aucuparia cell cultures, as this enzyme is membrane-bound.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, 3-hydroxy-5-methoxybiphenyl (substrate), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9]

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C).

  • Extraction: Stop the reaction and extract the product with a suitable organic solvent.

  • Analysis: Analyze the formation of northis compound using HPLC or LC-MS.[10]

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, with its role as a phytoalexin suggesting inherent antimicrobial properties.

Antibacterial Activity

This compound has demonstrated activity against Gram-positive bacteria.

BacteriumMIC (µg/mL)Reference
Bacillus subtilis3.12[11]
Staphylococcus aureus12.5[11]
Antifungal Activity

As a phytoalexin, this compound is expected to possess antifungal properties, although specific MIC values are less commonly reported in readily available literature. Its production is induced in Sorbus aucuparia in response to fungal pathogens like Venturia inaequalis.[7]

Visualizations

Biosynthetic Pathway of this compound

Aucuparin_Biosynthesis cluster_0 This compound Biosynthesis BenzoylCoA Benzoyl-CoA Dihydroxybiphenyl 3,5-Dihydroxybiphenyl BenzoylCoA->Dihydroxybiphenyl Biphenyl Synthase (BIS) MalonylCoA 3x Malonyl-CoA MalonylCoA->Dihydroxybiphenyl HydroxyMethoxybiphenyl 3-Hydroxy-5-methoxybiphenyl Dihydroxybiphenyl->HydroxyMethoxybiphenyl O-Methyltransferase Northis compound Northis compound (4-Hydroxy-3-methoxy-5-hydroxybiphenyl) HydroxyMethoxybiphenyl->Northis compound Biphenyl 4-hydroxylase (Cytochrome P450) This compound This compound (4-Hydroxy-3,5-dimethoxybiphenyl) Northis compound->this compound O-Methyltransferase

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for this compound Isolation

Aucuparin_Isolation_Workflow cluster_1 Isolation Workflow Start Sorbus aucuparia Heartwood (powdered) Extraction Soxhlet Extraction (e.g., Acetone/Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Fractionation Fraction Collection & TLC Analysis Chromatography->Fractionation Purification Recrystallization Fractionation->Purification Characterization Structural Elucidation (UV, IR, MP) Purification->Characterization

Caption: A representative experimental workflow for the isolation of this compound.

References

The Role of Aucuparin in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aucuparin, a biphenyl phytoalexin predominantly found in the subtribe Malinae of the Rosaceae family, plays a crucial role in the defense mechanisms of economically important fruit trees such as apple and pear.[1][2] Its production is induced by a variety of biotic stressors, including fungal and bacterial pathogens. This technical guide provides an in-depth overview of the biosynthesis of this compound, the signaling pathways that regulate its production, its antimicrobial properties with available quantitative data, and detailed experimental protocols for its study. Furthermore, this document explores the mechanism of action of this compound against pathogens and serves as a comprehensive resource for researchers in plant pathology and drug development.

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo by plants in response to pathogen attack or stress.[3][4] this compound is a prominent member of the biphenyl class of phytoalexins, first isolated from the heartwood of Sorbus aucuparia (rowan).[5] Its synthesis is a key component of the induced defense response in many rosaceous species, offering protection against a range of phytopathogens.[1][2][6] Understanding the intricacies of this compound's role in plant defense can pave the way for novel strategies in crop protection and the development of new antimicrobial agents.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that is initiated upon pathogen recognition. The pathway begins with the formation of the biphenyl scaffold, followed by a series of modification reactions.

The key steps in the biosynthesis of this compound are:

  • Formation of the Biphenyl Scaffold: The process starts with the condensation of one molecule of benzoyl-CoA and three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl. This reaction is catalyzed by the enzyme biphenyl synthase (BIS) , a type III polyketide synthase.[1][2]

  • First O-methylation: The 3,5-dihydroxybiphenyl molecule undergoes O-methylation at the 5-position to yield 3-hydroxy-5-methoxybiphenyl. This step is catalyzed by an O-methyltransferase (OMT) .[1][2]

  • 4-Hydroxylation: A hydroxyl group is introduced at the 4-position of 3-hydroxy-5-methoxybiphenyl to form northis compound. This reaction is catalyzed by biphenyl 4-hydroxylase (B4H) , a cytochrome P450 monooxygenase (CYP736A107 in Sorbus aucuparia).[2][7]

  • Second O-methylation: The final step is the O-methylation of the newly introduced hydroxyl group at the 4-position of northis compound, resulting in the formation of this compound (3,5-dimethoxy-4-hydroxybiphenyl). A distinct O-methyltransferase catalyzes this reaction.[1][2]

The sequence of these biosynthetic steps has been determined to be O-methylation → 4-hydroxylation → O-methylation.[1][2]

This compound Biosynthesis Pathway cluster_0 Biosynthesis of this compound Benzoyl-CoA Benzoyl-CoA 3,5-Dihydroxybiphenyl 3,5-Dihydroxybiphenyl Benzoyl-CoA->3,5-Dihydroxybiphenyl Biphenyl Synthase (BIS) 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->3,5-Dihydroxybiphenyl 3-Hydroxy-5-methoxybiphenyl 3-Hydroxy-5-methoxybiphenyl 3,5-Dihydroxybiphenyl->3-Hydroxy-5-methoxybiphenyl O-Methyltransferase (OMT) Northis compound Northis compound 3-Hydroxy-5-methoxybiphenyl->Northis compound Biphenyl 4-hydroxylase (B4H) This compound This compound Northis compound->this compound O-Methyltransferase (OMT)

Caption: The biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis: The Role of Jasmonate Signaling

The production of this compound is tightly regulated and is induced upon pathogen attack. The jasmonate (JA) signaling pathway is a key player in this regulation.[8]

Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) trigger a signaling cascade that leads to the synthesis of jasmonic acid. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1).[7][9] This binding leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[7][9] The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes encoding the biosynthetic enzymes for this compound, such as biphenyl synthase (BIS) and biphenyl 4-hydroxylase (B4H).[7][9][10]

The jasmonate signaling pathway exhibits crosstalk with other hormone signaling pathways, such as those for ethylene (ET) and salicylic acid (SA), to fine-tune the defense response.[11][12][13]

Jasmonate Signaling Pathway for this compound Biosynthesis cluster_1 Regulation of this compound Biosynthesis Pathogen Elicitors Pathogen Elicitors JA Biosynthesis JA Biosynthesis Pathogen Elicitors->JA Biosynthesis Induces JA-Ile JA-Ile JA Biosynthesis->JA-Ile COI1 COI1 JA-Ile->COI1 Binds to JAZ Repressor JAZ Repressor COI1->JAZ Repressor Promotes degradation of MYC2 MYC2 JAZ Repressor->MYC2 Represses This compound Biosynthesis Genes This compound Biosynthesis Genes MYC2->this compound Biosynthesis Genes Activates transcription of This compound This compound This compound Biosynthesis Genes->this compound Leads to synthesis of

Caption: Jasmonate signaling pathway inducing this compound synthesis.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity against both fungal and bacterial pathogens.[14][15][16] Its primary role is to inhibit the growth and proliferation of invading microorganisms at the site of infection.

Antifungal Activity

This compound has been shown to be effective against a variety of fungal pathogens. The proposed mechanism of action involves the disruption of the fungal cell membrane.[5][17]

Fungal PathogenActivity MetricValueReference
Alternaria tenuissimaMycelial Growth Inhibition50.3%[14]
Fusarium graminearumSignificant ActivityNot specified[14]
Helminthosporium maydisSignificant ActivityNot specified[14]
Sclerotinia sclerotiorumSignificant ActivityNot specified[14]
Exserohilum turcicumSignificant ActivityNot specified[14]
Antibacterial Activity

This compound is also active against bacterial pathogens, particularly Gram-positive bacteria.[15][16] The mechanism of action is thought to involve damage to the bacterial cell wall and membrane, and potentially interaction with DNA.[15][18]

Bacterial PathogenActivity MetricValue (µg/mL)Reference
Bacillus subtilisMIC3.12[15][16]
Staphylococcus aureusMIC12.5[15][16]
Pseudomonas aeruginosaMIC≥100[16]
Escherichia coliMIC≥100[16]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Elicitation of this compound in Sorbus aucuparia Cell Culture

This protocol describes the induction of this compound synthesis in Sorbus aucuparia cell suspension cultures using a pathogen-derived elicitor.

Materials:

  • Sorbus aucuparia cell suspension culture

  • Gamborg B5 medium

  • Elicitor preparation from Venturia inaequalis (or other suitable elicitor like yeast extract)

  • Sterile flasks

  • Shaker incubator

Procedure:

  • Maintain the Sorbus aucuparia cell suspension culture in Gamborg B5 medium on a rotary shaker at 25°C in the dark.

  • Subculture the cells every 7-10 days.

  • For elicitation, transfer a defined amount of cell culture (e.g., 5 g fresh weight) to a fresh medium.

  • Add the sterile elicitor preparation to the cell culture. The concentration of the elicitor should be optimized for maximal induction.

  • Incubate the elicited cell culture under the same conditions as the maintenance culture.

  • Harvest the cells and the medium at different time points (e.g., 0, 12, 24, 48, 72 hours) post-elicitation for this compound extraction and analysis.

Extraction and Quantification of this compound by HPLC

This protocol details the extraction of this compound from plant material or cell cultures and its quantification using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

  • Elicited plant material or cell culture

  • Methanol

  • Ethyl acetate

  • Rotary evaporator

  • HPLC system with a PDA detector

  • Reversed-phase C18 column (e.g., Luna C18, 250 x 4.6 mm, 5 µm)

  • Mobile phase: 1 mM trifluoroacetic acid (TFA) in water and methanol (40:60, v/v)

  • This compound standard

Procedure:

  • Extraction:

    • Homogenize the harvested cells or plant tissue in methanol.

    • Centrifuge the homogenate and collect the supernatant.

    • Partition the supernatant against ethyl acetate.

    • Collect the ethyl acetate phase and evaporate to dryness using a rotary evaporator.

    • Dissolve the residue in a known volume of methanol for HPLC analysis.

  • HPLC Quantification:

    • Set the HPLC system with the C18 column and the specified mobile phase at a flow rate of 1 mL/min.[3]

    • Set the PDA detector to monitor at 254 nm.[3]

    • Inject a known volume of the extracted sample.

    • Prepare a calibration curve using different concentrations of the this compound standard.

    • Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

Experimental Workflow for this compound Analysis cluster_2 Workflow Elicitation Elicitation Extraction Extraction Elicitation->Extraction Harvest Cells/Tissue HPLC_Quantification HPLC Quantification Extraction->HPLC_Quantification Inject Extract Bioassay Bioassay HPLC_Quantification->Bioassay Test Purified this compound

Caption: A generalized experimental workflow for this compound studies.
Antifungal and Antibacterial Bioassays

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution method.[19][20][21]

Materials:

  • Purified this compound

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Potato Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium.

  • Prepare an inoculum of the test microorganism at a standardized concentration.

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubate the plate under optimal growth conditions for the test microorganism.

  • After incubation, determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[20][21] Growth can be assessed visually or by measuring the optical density at a suitable wavelength.

Conclusion

This compound is a vital component of the defense arsenal of many rosaceous plants. Its biosynthesis is tightly regulated and induced upon pathogen challenge, with the jasmonate signaling pathway playing a central role. The antimicrobial properties of this compound against a range of fungal and bacterial pathogens highlight its importance in plant immunity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and other phytoalexins in plant-pathogen interactions. A deeper understanding of these natural defense compounds holds significant promise for the development of sustainable disease management strategies in agriculture and for the discovery of novel antimicrobial agents for therapeutic use.

References

Aucuparin and its Derivatives in Malinae Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aucuparin and its derivatives, a class of biphenyl phytoalexins predominantly found in species of the Malinae subtribe of the Rosaceae family. This document details their biosynthesis, chemical diversity, and biological activities, with a focus on their role in plant defense and potential pharmacological applications. Detailed experimental protocols for extraction, purification, and analysis, along with quantitative data on their distribution, are presented to facilitate further research and development in this area.

Introduction

This compound and its related compounds are specialized secondary metabolites produced by plants of the Malinae subtribe, which includes economically important fruit trees such as apple (Malus), pear (Pyrus), and rowan (Sorbus). These biphenyls function as phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack.[1][2] The induction of this compound biosynthesis is a key defense mechanism against a variety of fungal and bacterial pathogens, including those responsible for devastating diseases like fire blight (Erwinia amylovora) and apple scab (Venturia inaequalis).[1][3] The unique chemical structures and potent biological activities of this compound and its derivatives have garnered significant interest for their potential applications in agriculture and medicine. This guide aims to consolidate the current knowledge on these compounds to support ongoing and future research endeavors.

Chemical Structures and Biosynthesis

This compound and its derivatives are characterized by a biphenyl scaffold, typically adorned with hydroxyl and methoxy functional groups. The core structure is derived from the phenylpropanoid pathway.

Key Derivatives of this compound

Several derivatives of this compound have been identified in Malinae species, each with unique substitutions on the biphenyl rings. The most commonly reported derivatives include:

  • This compound: 3,5-dimethoxy-4-hydroxybiphenyl

  • Northis compound: 3-hydroxy-5-methoxy-4-hydroxybiphenyl

  • 2'-Methoxythis compound

  • 4'-Methoxythis compound

  • 2'-Hydroxythis compound

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated in response to biotic or abiotic stress. The pathway involves a series of enzymatic reactions that convert a precursor from the phenylpropanoid pathway into the final biphenyl structure.[2][4][5]

The key steps in the biosynthesis of this compound are:

  • Scaffold Formation: The biphenyl scaffold is formed by the enzyme biphenyl synthase (BIS) , a type III polyketide synthase. BIS catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl.[2]

  • O-Methylation (Step 1): The first methylation is catalyzed by an O-methyltransferase (OMT) , which converts 3,5-dihydroxybiphenyl to 3-hydroxy-5-methoxybiphenyl.[5][6]

  • 4-Hydroxylation: A crucial hydroxylation step at the 4-position is catalyzed by biphenyl 4-hydroxylase (B4H) , a cytochrome P450 monooxygenase (CYP736A).[2][7] This reaction converts 3-hydroxy-5-methoxybiphenyl into northis compound.

  • O-Methylation (Step 2): The final step is the methylation of the remaining hydroxyl group at the 3-position of northis compound by a second, distinct O-methyltransferase to yield this compound.[5][6]

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_biphenyl Biphenyl Biosynthesis Phenylalanine Phenylalanine trans-Cinnamic acid trans-Cinnamic acid Phenylalanine->trans-Cinnamic acid PAL Benzoyl-CoA Benzoyl-CoA trans-Cinnamic acid->Benzoyl-CoA ... 3,5-dihydroxybiphenyl 3,5-dihydroxybiphenyl Benzoyl-CoA->3,5-dihydroxybiphenyl BIS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->3,5-dihydroxybiphenyl 3-hydroxy-5-methoxybiphenyl 3-hydroxy-5-methoxybiphenyl 3,5-dihydroxybiphenyl->3-hydroxy-5-methoxybiphenyl OMT Northis compound Northis compound 3-hydroxy-5-methoxybiphenyl->Northis compound B4H (CYP736A) This compound This compound Northis compound->this compound OMT

Fig. 1: Biosynthetic pathway of this compound.

Quantitative Distribution in Malinae Species

The accumulation of this compound and its derivatives varies significantly among different Malinae species, cultivars, and tissues, and is strongly influenced by the nature of the pathogenic challenge. While comprehensive quantitative data across all Malinae species is not yet available, studies on Malus, Pyrus, and Sorbus provide valuable insights into their distribution.

Table 1: Quantitative Data of this compound and Northis compound in Elicitor-Treated Sorbus aucuparia Cell Cultures

CompoundTime after Elicitation (h)Concentration (µg/g Fresh Weight)
Northis compound248.2
This compound246.4

Data extracted from studies on elicitor-treated cell cultures. Concentrations can vary based on elicitor type and concentration.

Biological Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activities, primarily against fungal and bacterial pathogens of plants. Their role as phytoalexins is well-established, and their inhibitory effects have been quantified for several important pathogens.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Phytopathogens

CompoundPathogenMIC (µg/mL)Reference
This compoundPhysalospora piricola3.13[8]
Northis compoundPhysalospora piricola6.25[8]

Signaling Pathways for Induction

The biosynthesis of this compound and its derivatives is tightly regulated by complex signaling networks that are activated upon pathogen recognition. While a complete, species-specific pathway for this compound induction in Malinae is still under investigation, the general framework of phytoalexin induction in plants provides a strong model.

Key signaling components and pathways implicated in the induction of phytoalexin biosynthesis include:

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: Pathogen recognition often triggers a phosphorylation cascade involving MAPKs, which in turn can activate transcription factors controlling defense gene expression.

  • Phytohormone Signaling: Jasmonic acid (JA) and salicylic acid (SA) are key hormones in plant defense. Their signaling pathways are known to regulate the expression of genes involved in the biosynthesis of various phytoalexins. The interplay between JA and SA signaling can be synergistic or antagonistic, leading to a fine-tuned defense response.[9][10][11][12][13]

Phytoalexin Induction Signaling Pathogen Recognition Pathogen Recognition MAPK Cascade MAPK Cascade Pathogen Recognition->MAPK Cascade Phytohormone Signaling Phytohormone Signaling Pathogen Recognition->Phytohormone Signaling Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Biosynthesis Genes (BIS, OMT, B4H) Biosynthesis Genes (BIS, OMT, B4H) Transcription Factors->Biosynthesis Genes (BIS, OMT, B4H) JA Signaling JA Signaling Phytohormone Signaling->JA Signaling SA Signaling SA Signaling Phytohormone Signaling->SA Signaling JA Signaling->Transcription Factors SA Signaling->Transcription Factors This compound & Derivatives This compound & Derivatives Biosynthesis Genes (BIS, OMT, B4H)->this compound & Derivatives

Fig. 2: Generalized signaling pathway for phytoalexin induction.

Experimental Protocols

Extraction of this compound and its Derivatives from Plant Material

This protocol is a general guideline for the extraction of biphenyl phytoalexins from Malinae tissues.

Extraction Workflow Plant Material Plant Material Homogenization Homogenize in Methanol Plant Material->Homogenization Centrifugation Centrifuge to pellet debris Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration Filter through 0.45 µm filter Supernatant Collection->Filtration HPLC/GC-MS Analysis HPLC/GC-MS Analysis Filtration->HPLC/GC-MS Analysis

Fig. 3: General workflow for the extraction of this compound.

Methodology:

  • Sample Preparation: Collect fresh plant material (e.g., leaves, stems, or cell cultures). For infected tissues, it is often beneficial to sample the transition zone between healthy and necrotic tissue, as this is where phytoalexin accumulation is typically highest.

  • Homogenization: Homogenize the plant tissue in a suitable solvent, typically methanol. A common ratio is 1:2 to 1:5 (w/v) of plant material to solvent.

  • Extraction: Agitate the mixture for a sufficient period (e.g., 1-2 hours) at room temperature to ensure complete extraction.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted phytoalexins.

  • Filtration: Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

HPLC-DAD/MS Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is a powerful technique for the separation, identification, and quantification of this compound and its derivatives.

Table 3: HPLC-DAD/MS Parameters for this compound Analysis

ParameterValue
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water (often with 0.1% formic acid or TFA) and an organic solvent like methanol or acetonitrile. A common isocratic mobile phase is methanol:water (60:40, v/v) with 1 mM TFA.
Flow Rate Typically 0.8 - 1.2 mL/min
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Injection Volume 10 - 20 µL
DAD Wavelength 254 nm for quantification, with a full scan (e.g., 200-400 nm) for peak purity and identification.
MS Ionization Mode Electrospray Ionization (ESI), often in negative ion mode.
MS Scan Range m/z 100-1000
GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of this compound and its derivatives, particularly for volatile or semi-volatile compounds. Derivatization may be required for non-volatile derivatives.

Table 4: GC-MS Parameters for this compound Analysis

ParameterValue
Column Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Splitless or split, depending on concentration
Injector Temperature 250 - 280 °C
Oven Temperature Program Start at a lower temperature (e.g., 60-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.
MS Ion Source Temperature 230 - 250 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV
MS Scan Range m/z 50-550

Conclusion and Future Perspectives

This compound and its derivatives represent a fascinating and important class of phytoalexins with significant roles in the defense mechanisms of Malinae species. Their potent antimicrobial properties also make them promising candidates for the development of novel fungicides and potentially even therapeutic agents. This guide has summarized the current state of knowledge regarding their chemistry, biosynthesis, and biological activity, and has provided a foundation of experimental protocols for their study.

Future research should focus on several key areas:

  • Comprehensive Quantitative Profiling: There is a need for more extensive quantitative studies to map the distribution of this compound and its derivatives across a wider range of Malinae species and cultivars, and in response to a broader array of pathogens.

  • Elucidation of Signaling Pathways: While the general signaling framework is understood, the specific molecular components and regulatory networks that control this compound biosynthesis in Malinae remain to be fully elucidated.

  • Exploitation for Crop Improvement: A deeper understanding of the genetic and molecular basis of this compound production could pave the way for breeding or genetically engineering crops with enhanced disease resistance.

  • Pharmacological Evaluation: The antimicrobial and other potential bioactivities of these compounds warrant further investigation for their potential applications in human and animal health.

By continuing to explore the multifaceted world of this compound and its derivatives, researchers can unlock new strategies for protecting important agricultural crops and potentially discover novel therapeutic leads.

References

Aucuparin as a Stress-Induced Secondary Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aucuparin (4-hydroxy-3,5-dimethoxybiphenyl) is a biphenyl phytoalexin synthesized by plants in the rosaceous subtribe Pyrinae, which includes economically significant fruit trees like apple (Malus spp.) and pear (Pyrus spp.). As a secondary metabolite, its production is not constitutive but is rapidly induced in response to biotic and abiotic stressors, playing a crucial role in the plant's defense mechanisms. This technical guide provides an in-depth overview of this compound, covering its biosynthetic pathway, the signaling cascades that regulate its production, quantitative data on its accumulation and biological activities, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development.

Introduction to this compound

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants at sites of infection or stress.[1] this compound is a prominent member of the biphenyl class of phytoalexins, first isolated from the heartwood of rowan (Sorbus aucuparia).[2] Its synthesis is a hallmark of the defense response in Pyrinae species against pathogenic fungi, such as Venturia inaequalis (apple scab), and bacteria, like Erwinia amylovora (fire blight).[2][3] The induction of this compound and related compounds forms a chemical barrier that inhibits the growth and proliferation of invading pathogens.[3] Understanding the molecular underpinnings of its production and its spectrum of biological activity is critical for developing new crop protection strategies and for exploring its potential as a lead compound in drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverts into a specialized branch leading to the biphenyl scaffold.

  • Scaffold Formation : The pathway originates from L-phenylalanine. The action of phenylalanine ammonia lyase (PAL) channels the carbon skeleton into the biosynthesis of secondary metabolites.[4] Following several steps, this leads to the formation of the starter substrate benzoyl-CoA.

  • Biphenyl Synthase (BIS) : The committed step in this compound biosynthesis is catalyzed by biphenyl synthase (BIS), a type III polyketide synthase. BIS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce the core biphenyl structure, 3,5-dihydroxybiphenyl.[4][5]

  • Tailoring Reactions : The 3,5-dihydroxybiphenyl scaffold undergoes a specific sequence of tailoring reactions to yield this compound:

    • First O-Methylation : An O-methyltransferase (OMT1) methylates one of the hydroxyl groups of 3,5-dihydroxybiphenyl to form 3-hydroxy-5-methoxybiphenyl.[4][5]

    • 4-Hydroxylation : A specific cytochrome P450-dependent monooxygenase, biphenyl 4-hydroxylase (B4H), introduces a hydroxyl group at the 4-position of the second phenyl ring, yielding northis compound (3,5-dimethoxy-4-hydroxybiphenyl).[3][5]

    • Second O-Methylation : A second, distinct O-methyltransferase (OMT2) methylates the remaining hydroxyl group at the 3-position to produce the final product, this compound.[4][5]

The established sequence of these final steps is: O-methylation → 4-hydroxylation → O-methylation.[5]

Aucuparin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_biphenyl Biphenyl-Specific Pathway Phe L-Phenylalanine BenzoylCoA Benzoyl-CoA Phe->BenzoylCoA Multiple Steps DHB 3,5-Dihydroxybiphenyl BenzoylCoA->DHB BIS MalonylCoA 3x Malonyl-CoA MalonylCoA->DHB HMB 3-Hydroxy-5-methoxybiphenyl DHB->HMB OMT1 Northis compound Northis compound HMB->Northis compound B4H (CYP736A) This compound This compound Northis compound->this compound OMT2

Fig. 1: Biosynthetic pathway of this compound.

Stress-Induced Regulation and Signaling

This compound synthesis is tightly regulated and induced by various stress signals, known as elicitors. These can be molecules derived from pathogens (exogenous) or from the plant itself (endogenous).

Elicitors of this compound Production

Several elicitors have been shown to induce biphenyl and dibenzofuran biosynthesis in Sorbus aucuparia cell cultures. The specific phytoalexin profile can vary depending on the elicitor used.[6]

  • Yeast Extract : A general elicitor that strongly induces the formation of this compound as the major phytoalexin.[6]

  • Venturia inaequalis : An aqueous preparation from this scab-causing fungus is a potent elicitor.[5]

  • Erwinia amylovora : Preparations from the fire blight bacterium also efficiently induce phytoalexin synthesis.[6]

  • Chitosan : This component of fungal cell walls is also known to trigger the defense response, including the expression of biosynthetic genes like biphenyl 4-hydroxylase (B4H).[4]

Signaling Pathways

The perception of elicitors at the plant cell surface triggers intracellular signaling cascades that activate the expression of defense-related genes, including those for this compound biosynthesis. Two key pathways involved are the Jasmonate (JA) and Mitogen-Activated Protein Kinase (MAPK) cascades.

3.2.1 Jasmonate (JA) Signaling The jasmonate pathway is a critical hormonal signaling route for plant defense against necrotrophic pathogens and wounding. Elicitors like the Harpin protein Hpa1 can trigger JA signaling.[7] The canonical JA pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which releases transcription factors (like MYC2) to activate the expression of JA-responsive genes, including phytoalexin biosynthetic genes.[7][8]

JA_Signaling Elicitor Elicitor (e.g., Hpa1) Receptor Plasma Membrane Receptor Elicitor->Receptor JA_Biosynthesis JA-Ile Biosynthesis Receptor->JA_Biosynthesis triggers SCF_COI1 SCF-COI1 E3 Ligase JA_Biosynthesis->SCF_COI1 JA-Ile binds JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Genes Phytoalexin Biosynthesis Genes (e.g., BIS, B4H) MYC2->Genes activates transcription

Fig. 2: Jasmonate (JA) signaling pathway for phytoalexin induction.

3.2.2 MAPK Signaling Cascade Mitogen-activated protein kinase (MAPK) cascades are highly conserved signaling modules that convert external stimuli into cellular responses.[4] In plant immunity, perception of pathogen-associated molecular patterns (PAMPs) by cell surface receptors activates a phosphorylation cascade (MAPKKK → MAPKK → MAPK).[5] Activated MAPKs then phosphorylate downstream targets, including transcription factors (e.g., WRKYs), which in turn regulate the expression of defense genes, such as those required for phytoalexin production.[4]

MAPK_Signaling PAMP PAMP / Elicitor PRR Pattern Recognition Receptor (PRR) PAMP->PRR binds MAPKKK MAPKKK PRR->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., MPK3/6) MAPKK->MAPK phosphorylates TF Transcription Factor (e.g., WRKY33) MAPK->TF phosphorylates & activates Nucleus Nucleus TF->Nucleus Response Defense Gene Expression (Phytoalexin Biosynthesis) Nucleus->Response

Fig. 3: General MAPK signaling cascade in plant defense.

Quantitative Data on Production and Activity

Production of this compound under Stress

Quantitative data on the precise yield of this compound in response to different elicitors is limited. Studies primarily focus on the relative abundance of phytoalexins. Treatment of S. aucuparia cell cultures with yeast extract leads to this compound being the major phytoalexin produced, whereas elicitation with preparations from E. amylovora or V. inaequalis results in the accumulation of the dibenzofuran, eriobofuran, as the major product.[6]

Elicitor/Stress ConditionPlant SystemThis compound AccumulationReference(s)
Yeast ExtractSorbus aucuparia cell cultureMajor phytoalexin produced[6]
Erwinia amylovora (Fire Blight)Sorbus aucuparia cell cultureMinor component; Eriobofuran is major[6]
Venturia inaequalis (Scab Fungus)Sorbus aucuparia cell cultureMinor component; Eriobofuran is major[5][6]
Fungal InfectionSorbus aucuparia sapwoodInduced de novo (absent in healthy tissue)[5]
Biological Activities of this compound

This compound exhibits a range of antimicrobial activities, with notable efficacy against certain bacteria and fungi. Data on its anticancer properties is limited and suggests weak activity.

4.2.1 Antimicrobial Activity this compound shows significant activity against Gram-positive bacteria but is largely ineffective against Gram-negative bacteria.[5] Its antifungal properties have also been documented, inhibiting spore germination and mycelial growth.[9]

Activity TypeOrganismQuantitative Data (MIC / ED₅₀)Reference(s)
Antibacterial Bacillus subtilisMIC: 3.12 µg/mL[5]
Staphylococcus aureusMIC: 12.5 µg/mL[5]
Escherichia coliMIC: >100 µg/mL[5]
Antifungal Fusarium culmorumED₅₀: 12 - 84 µg/mL (for biphenyls)[9]
Physalospora piricolaMIC: 3.13 µg/mL (for related eriobofuran)[10]

MIC: Minimum Inhibitory Concentration; ED₅₀: Effective Dose for 50% inhibition.

4.2.2 Anticancer Activity Studies evaluating the cytotoxic effects of this compound against human cancer cell lines have generally found its activity to be weak or inactive when compared to other natural products isolated from the same sources.[11][12] One study evaluating various biphenyls noted that only a subset showed potent activity (IC₅₀ < 10 µM), but did not specify if this compound was among them. Therefore, while the biphenyl scaffold is of interest in oncology, this compound itself is not currently considered a potent cytotoxic agent.

Experimental Methodologies

This section provides detailed protocols for the induction, extraction, analysis, and bioactivity testing of this compound.

Workflow: Induction, Extraction, and Quantification

The overall process for studying this compound involves eliciting its production in plant cell culture, followed by extraction, purification, and analytical quantification.

Experimental_Workflow cluster_induction 1. Induction cluster_extraction 2. Extraction & Purification cluster_analysis 3. Analysis A1 Establish Sorbus aucuparia suspension cell culture A2 Add Elicitor (e.g., Yeast Extract, 50 µg/mL) A1->A2 A3 Incubate for 48-72 hours A2->A3 B1 Harvest cells (filtration) A3->B1 B2 Extract with Methanol or Ethyl Acetate B1->B2 B3 Evaporate solvent (rotovap) B2->B3 B4 Purify via Column Chromatography (Silica) B3->B4 C1 Dissolve purified fraction B4->C1 C2 Inject into HPLC-UV/MS C1->C2 C3 Quantify using standard curve C2->C3

Fig. 4: Experimental workflow for this compound analysis.
Protocol 1: Induction and Extraction from Cell Culture

This protocol is adapted from methodologies used for phytoalexin induction in Sorbus aucuparia cell cultures.

  • Cell Culture Maintenance :

    • Maintain Sorbus aucuparia suspension cells in Murashige and Skoog (MS) liquid medium supplemented with appropriate plant hormones (e.g., 2,4-Dichlorophenoxyacetic acid).

    • Subculture the cells every 7-10 days by transferring an aliquot to fresh medium. Grow at 25°C on an orbital shaker (120 rpm) in the dark.

  • Elicitation :

    • Use a 7-day-old cell culture for elicitation experiments.

    • Prepare a sterile stock solution of the elicitor (e.g., 50 mg/mL Yeast Extract in water).

    • Add the elicitor to the cell culture flasks to a final concentration of 50-100 µg/mL.

    • Incubate the treated cultures under the same conditions for an additional 48-72 hours.

  • Extraction :

    • Separate the cells from the medium by vacuum filtration.

    • Freeze-dry the harvested cells (lyophilize) to obtain a dry weight.

    • Grind the lyophilized cells into a fine powder.

    • Extract the powder with ethyl acetate or methanol (e.g., 3 x 50 mL for every 5 g of dry cells) using sonication for 15 minutes per extraction cycle.

    • Combine the solvent extracts and filter to remove cell debris.

  • Purification :

    • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator.

    • Redissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate) to separate compounds.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound (visualized under UV light).

    • Combine the this compound-rich fractions and evaporate the solvent.

Protocol 2: Antifungal Broth Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing, adapted for natural products.

  • Preparation of Inoculum :

    • Culture the fungal strain (e.g., Fusarium spp.) on Potato Dextrose Agar (PDA) for 5-7 days.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1-5 x 10⁵ spores/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI-1640 medium to get the final inoculum density.

  • Plate Preparation :

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells.

    • Dissolve the purified this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Add 100 µL of the this compound stock to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

    • Include a positive control (a known antifungal like Amphotericin B), a negative control (medium only), and a solvent control (DMSO).

  • Inoculation and Incubation :

    • Add 100 µL of the diluted fungal inoculum to each well (except the negative control). This brings the final volume to 200 µL and halves the drug concentration in each well.

    • Seal the plate and incubate at 28-35°C for 48-72 hours.

  • Determination of MIC :

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound at which there is no visible growth of the fungus.

    • For a more quantitative endpoint, the metabolic indicator resazurin can be added. The MIC is the lowest concentration that prevents the color change from blue to pink.

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding :

    • Culture a human cancer cell line (e.g., MCF-7, breast cancer) in appropriate medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment :

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of this compound.

    • Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

This compound is a well-characterized phytoalexin whose biosynthesis and regulation provide a fascinating model for studying plant defense responses. Its role as a stress-induced metabolite is firmly established, with clear evidence for its induction by fungal and bacterial elicitors via complex signaling networks. While its antimicrobial properties are significant, particularly against Gram-positive bacteria, its potential as a direct anticancer agent appears limited based on current data.

For drug development professionals, future research could focus on:

  • Synergistic Effects : Investigating the activity of this compound in combination with other antimicrobial or anticancer agents.

  • Derivative Synthesis : Using the this compound scaffold as a starting point for semi-synthetic derivatives with enhanced potency or a broader spectrum of activity.

  • Mechanism of Action : Elucidating the precise molecular targets of this compound to understand its antimicrobial effects, which could reveal new therapeutic strategies.

For researchers and scientists, the this compound system remains a valuable tool for dissecting the intricate signaling pathways that govern the production of secondary metabolites in plants, which may ultimately be harnessed to engineer more resilient crops.

References

Aucuparin: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aucuparin, a naturally occurring biphenyl compound, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, and delves into its biological activities, particularly its anti-inflammatory and anti-fibrotic effects. Detailed experimental methodologies and a visualization of its role in a key signaling pathway are presented to support further research and development.

Core Properties of this compound

This compound is a biphenyl phytoalexin found in plants such as Sorbus aucuparia (rowan) and Pourthiaea lucida.[1] Its fundamental physicochemical characteristics are summarized in the table below.

PropertyValueReference
CAS Number 3687-28-3[1][2][3]
Molecular Weight 230.26 g/mol [1][3]
Molecular Formula C14H14O3[1][3]
IUPAC Name 2,6-dimethoxy-4-phenylphenol[3]
Synonyms 3,5-Dimethoxy-(1,1'-biphenyl)-4-ol, 4-Hydroxy-3,5-dimethoxybiphenyl[2]
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activity and Mechanism of Action

This compound exhibits notable anti-inflammatory and anti-fibrotic properties.[4][5][6] Its mechanism of action has been linked to the inhibition of key inflammatory pathways and the modulation of cellular processes involved in tissue fibrosis.

Inhibition of Superoxide Production

One of the key anti-inflammatory effects of this compound is its ability to inhibit the production of superoxide radicals. It has shown potent inhibitory activity against fMLP (N-formylmethionyl-leucyl-phenylalanine)-induced superoxide generation in human neutrophils. This activity is crucial in mitigating the oxidative stress associated with inflammatory responses.

Modulation of the TGF-β Signaling Pathway

Recent studies have highlighted the role of this compound in the suppression of fibrosis, particularly in the context of pulmonary fibrosis.[4] this compound has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, a critical mediator of fibrosis.[4][6] In a bleomycin-induced lung fibrosis mouse model, this compound treatment led to a reduction in the expression of inflammatory and macrophage activation markers.[4] Furthermore, it decreased the expression of profibrotic genes and suppressed TGF-β-induced activation of inflammatory cytokine production and collagen synthesis in macrophages and fibroblasts.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

fMLP-Induced Superoxide Production Assay in Human Neutrophils

This protocol describes a method to assess the inhibitory effect of this compound on superoxide production in fMLP-stimulated human neutrophils.

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Wash the isolated cells twice with a suitable buffer like phosphate-buffered saline (PBS).

  • Resuspend the cells in a buffer such as Hank's Balanced Salt Solution (HBSS) at a concentration of approximately 1 x 10⁶ cells/mL.[7]

2. Assay Procedure:

  • Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Add cytochrome c (e.g., 80 μM final concentration) to the cell suspension.[8]

  • Prime the cells with cytochalasin B (e.g., 5 μM) for 5 minutes at 37°C.[8]

  • Stimulate superoxide production by adding fMLP (e.g., 1 μM final concentration).[9]

  • Incubate for 10 minutes at 37°C.[8]

  • Stop the reaction by placing the samples on ice.

  • Centrifuge the samples to pellet the cells.

3. Measurement:

  • Measure the absorbance of the supernatant at 550 nm using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide production.[8]

  • Alternatively, use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and measure the fluorescence intensity using a microplate reader or flow cytometer.[7][9]

In Vitro Model of TGF-β-Induced Fibroblast Activation

This protocol outlines an experiment to evaluate the effect of this compound on TGF-β-induced activation of fibroblasts, a key process in fibrosis.

1. Cell Culture:

  • Culture a suitable fibroblast cell line (e.g., NIH/3T3) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

2. Treatment:

  • Starve the cells in low-serum media for 24 hours.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 24-48 hours.

3. Analysis:

  • Western Blot: Lyse the cells and perform Western blot analysis to determine the protein expression levels of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I.

  • Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA expression levels of profibrotic genes (e.g., ACTA2, COL1A1).

  • Immunofluorescence: Fix the cells and perform immunofluorescence staining for α-SMA to visualize stress fiber formation, a hallmark of fibroblast activation.

Signaling Pathway Visualization

The following diagram, generated using the DOT language, illustrates the inhibitory effect of this compound on the TGF-β signaling pathway in the context of pulmonary fibrosis.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binding SMAD Smad2/3 TGFbR->SMAD Phosphorylation pSMAD p-Smad2/3 SMAD->pSMAD SMAD_complex Smad2/3/4 Complex pSMAD->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Transcription Transcription of Profibrotic Genes (e.g., Collagen, α-SMA) SMAD_complex->Transcription Translocation & Activation This compound This compound This compound->TGFbR Inhibition

References

Methodological & Application

Application Notes: High-Efficiency Extraction of Aucuparin from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aucuparin (3,5-dimethoxy-4-hydroxybiphenyl) is a biphenyl phytoalexin found predominantly in plant species of the Rosaceae family, such as rowan (Sorbus aucuparia) and apple (Malus domestica).[1] As a phytoalexin, it is synthesized in response to pathogenic attacks and possesses significant antimicrobial properties.[2][3] This defensive role makes this compound a compound of interest for applications in agriculture and pharmacology. Efficiently extracting and isolating this compound from plant tissues is a critical first step for research into its biological activities and potential therapeutic uses. These application notes provide a detailed overview of this compound's biosynthetic pathway and present comprehensive protocols for its extraction using both modern and conventional techniques.

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound provides essential context for its induction and subsequent extraction. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the final biphenyl scaffold. The key transformation involves the condensation of benzoyl-CoA with three molecules of malonyl-CoA, catalyzed by biphenyl synthase (BIS).[1] This is followed by a sequential O-methylation, a cytochrome P450-mediated 4-hydroxylation, and a final O-methylation to yield this compound.[1]

Aucuparin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_this compound This compound-Specific Pathway LPhe L-Phenylalanine Cin trans-Cinnamic Acid LPhe->Cin PAL BenzCoA Benzoyl-CoA Cin->BenzCoA ... DHB 3,5-Dihydroxybiphenyl BenzCoA->DHB BIS MalonylCoA 3x Malonyl-CoA MalonylCoA->DHB HMB 3-Hydroxy-5-methoxybiphenyl DHB->HMB OMT1 Norauc Northis compound (3,5-Dihydroxy-4-methoxybiphenyl) HMB->Norauc B4H (P450) Auc This compound (3,5-Dimethoxy-4-hydroxybiphenyl) Norauc->Auc OMT2

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Recommended Extraction Protocols

The choice of extraction method depends on factors such as the stability of the target compound, the nature of the plant matrix, available equipment, and desired purity of the extract.[4] Below are three detailed protocols, from a modern, high-efficiency method to established conventional techniques.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient method that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5] This protocol is adapted from optimized methods for extracting phenolic compounds from Sorbus aucuparia fruits.[6][7]

Materials and Equipment:

  • Dried plant material (e.g., Sorbus aucuparia heartwood, leaves, or fruit), ground to a fine powder (1.0–2.0 mm mesh).

  • Solvent: 60-90% Ethanol in distilled water.

  • Ultrasonic processor (probe-type recommended).

  • Extraction vessel (beaker).

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filter).

  • Rotary evaporator.

Methodology:

  • Sample Preparation: Weigh 1.5 g of powdered plant material and place it into a 100 mL extraction vessel.

  • Solvent Addition: Add 50 mL of the ethanol-water solution to the vessel. A solid-to-solvent ratio of 1:33 (g/mL) is effective.

  • Ultrasonication: Immerse the ultrasonic probe into the solvent-sample slurry.

  • Parameter Setting: Set the UAE parameters. Effective conditions for Sorbus aucuparia are:

    • Ultrasound Intensity: 7.65 W/cm²

    • Mode: Pulsed (e.g., 2 seconds ON, 4 seconds OFF)

    • Total Sonication Time: 10 minutes (total process time will be longer due to off-cycles).

    • Temperature: Maintain at or below 40°C to prevent degradation of thermolabile compounds.

  • Extraction: Run the UAE process for the set duration.

  • Filtration: After extraction, filter the mixture under a vacuum to separate the crude extract (filtrate) from the solid plant residue (marc).

  • Concentration: Concentrate the crude extract using a rotary evaporator at a temperature below 50°C to remove the ethanol. The resulting aqueous extract can be used for downstream applications or lyophilized for long-term storage.

Protocol 2: Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[8][9] It is suitable for thermolabile compounds as it is typically performed at room temperature.

Materials and Equipment:

  • Powdered plant material.

  • Solvent: 70% Ethanol or Methanol.

  • Airtight container (e.g., glass-stoppered flask).

  • Shaker or magnetic stirrer (optional but recommended).

  • Filtration apparatus.

  • Rotary evaporator.

Methodology:

  • Sample Preparation: Weigh 50 g of powdered plant material and place it in a 1 L airtight container.

  • Solvent Addition: Add 500 mL of 70% ethanol to the container, ensuring all plant material is fully submerged. A 1:10 solid-to-solvent ratio is standard.[10]

  • Incubation: Seal the container and let it stand for 3 to 7 days at room temperature, protected from direct light.[4] Agitate the mixture daily by shaking or using a continuous shaker to increase diffusion.

  • Filtration: After the maceration period, filter the mixture to separate the extract from the solid residue.

  • Residue Re-extraction (Optional): To maximize yield, the solid residue can be re-macerated with fresh solvent for an additional 24 hours and filtered again.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude extract.

Protocol 3: Soxhlet Extraction

Soxhlet extraction is an exhaustive and continuous solid-liquid extraction method. It is highly efficient but uses elevated temperatures, making it suitable only for thermostable compounds.[11][12]

Materials and Equipment:

  • Powdered plant material.

  • Solvent: Ethanol (95%) or n-Hexane.

  • Soxhlet apparatus (round-bottom flask, extraction chamber, condenser).

  • Cellulose extraction thimble.

  • Heating mantle.

  • Rotary evaporator.

Methodology:

  • Sample Loading: Place approximately 15-20 g of powdered plant material into a cellulose thimble.

  • Apparatus Assembly: Place the thimble inside the Soxhlet extraction chamber. Add 250 mL of ethanol to the round-bottom flask with a few boiling chips. Assemble the full Soxhlet apparatus and connect the condenser to a cold water supply.

  • Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the sample in the thimble.[13]

  • Cycling: The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the extract is siphoned back into the boiling flask. This completes one cycle.

  • Duration: Continue the extraction for a minimum of 16 hours or until the solvent in the siphon arm runs clear, indicating a complete extraction.[13]

  • Concentration: After extraction, allow the apparatus to cool. Remove the thimble and concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude this compound extract.

Data Presentation: Optimizing Extraction Parameters

The yield of this compound and related phenolics is highly dependent on extraction parameters. While specific quantitative data for this compound across different methods is scarce, studies on related polyphenols from Sorbus aucuparia provide a valuable model for optimization. The following table summarizes the effects of UAE parameters on the yield of neochlorogenic acid, a major phenolic compound in Sorbus aucuparia.[6][7]

ParameterLevel 1Yield (mg/100g DW)Level 2Yield (mg/100g DW)Level 3Yield (mg/100g DW)
Ethanol Conc. 30%~15060%~25090%~350
Ultrasound Int. 1.3 W/cm²~2207.65 W/cm²~260 14 W/cm²~230
Time 5 min~24010 min~25015 min~245

Data is representative for neochlorogenic acid from Sorbus aucuparia fruits using UAE and illustrates parameter influence.[6][7] Optimal conditions may vary for this compound and different plant tissues.

Key Observations:

  • Solvent Concentration: Ethanol concentration has the most significant positive effect on yield, with 90% ethanol providing the highest recovery.[6]

  • Ultrasound Intensity: A moderate intensity (7.65 W/cm²) was found to be optimal. Very high intensity may cause degradation of target compounds.

  • Time: Within the tested range (5-15 minutes), sonication time had a minimal effect on the yield, highlighting the rapid nature of UAE.[6]

General Workflow and Downstream Processing

Following extraction, the crude extract contains a mixture of compounds. Further purification is required to isolate this compound.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification Plant Plant Tissue (e.g., Sorbus aucuparia) Grind Drying & Grinding Plant->Grind Powder Powdered Material Grind->Powder Extract Extraction (UAE, Maceration, or Soxhlet) Powder->Extract Filter Filtration Extract->Filter SolvEvap Solvent Evaporation (Rotary Evaporator) Filter->SolvEvap Crude Crude Extract SolvEvap->Crude Purify Chromatography (e.g., Column, HPLC) Crude->Purify PureAuc Pure this compound Purify->PureAuc

Caption: General workflow for this compound extraction and isolation.

Downstream Processing Steps:

  • Liquid-Liquid Partitioning: To remove non-polar compounds like chlorophyll and lipids, the aqueous crude extract can be partitioned against a non-polar solvent such as petroleum ether or n-hexane. This compound, being phenolic, will remain in the more polar aqueous or alcoholic phase.[2]

  • Chromatography: Column chromatography is a standard method for the preparative separation of compounds from the crude extract. A silica gel stationary phase with a gradient mobile phase (e.g., n-hexane-ethyl acetate) is often effective for separating biphenyls.[2]

  • Final Purification: Fractions collected from column chromatography can be analyzed by Thin-Layer Chromatography (TLC). Fractions containing this compound can be pooled and further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[4]

References

Quantitative Analysis of Aucuparin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of aucuparin, a biphenyl phytoalexin with significant antifungal properties, using reverse-phase high-performance liquid chromatography (RP-HPLC). Detailed protocols for sample preparation from both plant tissues and cell cultures, along with a validated HPLC method, are presented. The method is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. These application notes are intended to serve as a valuable resource for researchers in natural product chemistry, plant pathology, and drug development.

Introduction

This compound (3,5-dimethoxy-4-hydroxybiphenyl) is a phytoalexin produced by plants in the Rosaceae family, such as apple (Malus domestica) and mountain ash (Sorbus aucuparia), in response to pathogen attack.[1] Its antifungal activity makes it a compound of interest for agricultural and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the quantification of such secondary metabolites.[2] This application note details a validated isocratic RP-HPLC method for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation

2.1.1. Extraction from Plant Tissues (e.g., Apple Leaves)

This protocol is adapted from established methods for polyphenol extraction from apple tissues.[1][3]

  • Homogenization: Freeze fresh apple leaves in liquid nitrogen and grind them into a fine powder using a mortar and pestle. Alternatively, lyophilize the leaves and then grind them.

  • Extraction: To 0.5 g of the powdered leaf tissue, add 10 mL of methanol.

  • Sonication: Sonicate the mixture for 20 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.1.2. Extraction from Cell Cultures

This protocol is based on methods for extracting phytoalexins from Sorbus aucuparia cell cultures.

  • Cell Harvesting: After elicitor treatment to induce this compound production, harvest the cells by vacuum filtration.

  • Extraction: Resuspend 2 g of the fresh cell mass in 4 mL of methanol.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 20 minutes.[1]

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

A simple, precise, and accurate isocratic reversed-phase HPLC method has been developed and validated for this compound quantification.[1]

ParameterCondition
HPLC System Shimadzu HPLC system or equivalent
Column Luna C18 Reversed-Phase Column (250 x 4.6 mm, 5 µm)
Mobile Phase 1 mM Trifluoroacetic Acid (TFA) in Water:Methanol (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Photo Diode Array (PDA) Detector at 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Preparation of Standards and Calibration Curve
  • Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 3 µg/mL to 400 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Method Validation

The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines.[1]

Linearity

The method demonstrated excellent linearity over the concentration range of 3-400 µg/mL.

ParameterValue
Concentration Range 3 - 400 µg/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
Limit of Detection (LOD) 0.84 µg/mL
Limit of Quantification (LOQ) 2.54 µg/mL
Accuracy (Recovery)

The accuracy of the method was assessed by spiking a known amount of this compound standard into a sample matrix at three different concentration levels.

Spiked ConcentrationAmount Recovered (mean ± SD, n=3)Recovery (%)
Low 4.92 ± 0.15 µg/mL98.4
Medium 49.5 ± 1.2 µg/mL99.0
High 98.8 ± 2.1 µg/mL98.8
Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision).

Parameter% RSD
Intra-day Precision < 2%
Inter-day Precision < 3%

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Pathway benzoyl_coa Benzoyl-CoA + 3x Malonyl-CoA dihydroxybiphenyl 3,5-Dihydroxybiphenyl benzoyl_coa->dihydroxybiphenyl Biphenyl Synthase (BIS) hydroxy_methoxybiphenyl 3-Hydroxy-5-methoxybiphenyl dihydroxybiphenyl->hydroxy_methoxybiphenyl O-Methyltransferase northis compound Northis compound hydroxy_methoxybiphenyl->northis compound Biphenyl 4-hydroxylase (Cytochrome P450) This compound This compound northis compound->this compound O-Methyltransferase

Caption: Biosynthesis pathway of this compound.

Proposed Antifungal Mechanism of Action of this compound

This compound Antifungal Mechanism This compound This compound fungal_cell_membrane Fungal Cell Membrane This compound->fungal_cell_membrane Interacts with lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) This compound->lanosterol_demethylase Inhibits ergosterol_biosynthesis Ergosterol Biosynthesis Pathway fungal_cell_membrane->ergosterol_biosynthesis Contains membrane_integrity Loss of Membrane Integrity ergosterol_biosynthesis->membrane_integrity Leads to cell_lysis Fungal Cell Lysis membrane_integrity->cell_lysis Results in lanosterol_demethylase->ergosterol_biosynthesis Key enzyme in

Caption: Proposed mechanism of this compound's antifungal action.

Conclusion

The HPLC method described in this application note is suitable for the routine quantitative analysis of this compound in plant extracts and cell cultures. The provided protocols for sample preparation are effective and reproducible. This work provides a solid foundation for researchers investigating the role of this compound in plant defense and its potential as a novel antifungal agent.

References

Synthesis of Aucuparin for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Aucuparin, a biphenyl phytoalexin, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antifungal activities. This document provides detailed protocols for the chemical synthesis of this compound (3,5-dimethoxy-4-hydroxybiphenyl) for research purposes. The primary synthetic strategy focuses on the Suzuki-Miyaura cross-coupling reaction, a highly efficient method for the formation of carbon-carbon bonds. Additionally, a protocol for the synthesis of a structurally related benzaldehyde derivative, 2'-hydroxy-4'-methoxy-3'-(3-methyl-2-butenyl)acetophenone, is provided as a reference. This guide also explores the current understanding of this compound's biological activities and proposes potential signaling pathways involved in its mechanism of action, supported by visual diagrams to facilitate comprehension.

Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. This method is favored for its high yields and tolerance of a wide range of functional groups.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and efficient route for the synthesis of this compound involves the coupling of 1-bromo-3,5-dimethoxybenzene with 4-hydroxyphenylboronic acid.

Table 1: Key Reagents and Expected Yield for this compound Synthesis via Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseSolventExpected Yield
1-Bromo-3,5-dimethoxybenzene4-Hydroxyphenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃ (2.0 equiv)Methanol~98%

Note: The expected yield is based on a similar reported Suzuki-Miyaura coupling of 1-bromo-3,5-dimethoxybenzene with phenylboronic acid, which yielded 98% of the corresponding biphenyl product[1].

Detailed Experimental Protocol for this compound Synthesis

Materials:

  • 1-Bromo-3,5-dimethoxybenzene

  • 4-Hydroxyphenylboronic acid

  • Pd-PEPPSI-CMP catalyst

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-3,5-dimethoxybenzene (1.0 equivalent), 4-hydroxyphenylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the Pd-PEPPSI-CMP catalyst (0.5 mol%).

  • Add anhydrous methanol to the flask to dissolve the reactants.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 1-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound (3,5-dimethoxy-4-hydroxybiphenyl).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of a Related Benzaldehyde Derivative

For researchers interested in related structures, a high-yield synthesis of 2'-hydroxy-4'-methoxy-3'-(3-methyl-2-butenyl)acetophenone, an analogue of the user-mentioned 2-hydroxy-4-(3-methyl-2-butenyl)-benzaldehyde, is described below. This protocol can potentially be adapted for the synthesis of the desired benzaldehyde.

Synthesis of 2'-Hydroxy-4'-methoxy-3'-(3-methyl-2-butenyl)acetophenone

This synthesis involves the methylation of a dihydroxyacetophenone precursor.

Table 2: Reagents and Yield for the Synthesis of a Prenylated Acetophenone

Starting MaterialReagent 1Reagent 2SolventYield
2',4'-Dihydroxy-3'-(3-methyl-2-butenyl)acetophenoneAnhydrous potassium carbonateMethyl iodideAcetone99.1%[2]
Detailed Experimental Protocol

Materials:

  • 2',4'-Dihydroxy-3'-(3-methyl-2-butenyl)acetophenone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 19.00 g of 2',4'-dihydroxy-3'-(3-methyl-2-butenyl)acetophenone in 160 ml of anhydrous acetone in a round-bottom flask.[2]

  • Add 14.29 g of anhydrous potassium carbonate and 6.2 ml of methyl iodide to the solution.[2]

  • Stir the mixture at room temperature under a nitrogen atmosphere overnight.[2]

  • After the reaction is complete (monitored by TLC), remove the acetone by distillation under reduced pressure.[2]

  • Extract the residue with diethyl ether.[2]

  • Wash the ether extract with water, dry it over anhydrous sodium sulfate, and filter.[2]

  • Remove the ether from the filtrate by distillation to obtain the product, 2'-hydroxy-4'-methoxy-3'-(3-methyl-2-butenyl)acetophenone, as a colorless oil (20.02 g, 99.1% yield).[2]

Biological Activities and Potential Signaling Pathways of this compound

This compound has demonstrated notable anti-inflammatory and antifungal properties. While the precise molecular mechanisms are still under investigation, current evidence points towards the modulation of key signaling pathways.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory effects, and it is hypothesized that these effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound may interfere with this process, potentially by inhibiting the degradation of IκBα.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Ub Ubiquitination IkBa_p->Ub Degradation Proteasome Proteasome Ub->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? This compound->Proteasome Inhibits Degradation? DNA DNA (κB sites) NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Activates

Figure 1: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Antifungal Activity and the Ergosterol Biosynthesis Pathway

The antifungal activity of this compound may stem from its ability to disrupt the integrity of the fungal cell membrane. A key component of the fungal cell membrane is ergosterol, which is synthesized through a specific biosynthetic pathway. Many antifungal drugs target enzymes within this pathway. It is plausible that this compound inhibits one or more of these enzymes, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane function and inhibiting growth.

G Proposed Antifungal Mechanism of this compound cluster_pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase Disrupted_Membrane Disrupted Cell Membrane (Fungal Cell Death) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Cell_Membrane This compound This compound This compound->Lanosterol This compound->Intermediate_Sterols

Figure 2: Postulated mechanism of this compound's antifungal action through interference with the ergosterol biosynthesis pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the chemical synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants: 1-Bromo-3,5-dimethoxybenzene 4-Hydroxyphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd-catalyzed, 80°C) Reactants->Reaction Workup Workup (Filtration, Concentration) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Chromatography Column Chromatography (Silica Gel) Crude_Product->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Purity Purity Assessment (e.g., HPLC) Pure_Product->Purity

Figure 3: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound for research purposes, with a detailed protocol for a high-yield Suzuki-Miyaura coupling reaction. The provided information on the synthesis of a related benzaldehyde derivative and the exploration of this compound's potential biological mechanisms of action, supported by clear diagrams, aims to facilitate further research into this promising natural product. The presented protocols and conceptual frameworks offer a solid foundation for medicinal chemists, pharmacologists, and other scientists to produce and investigate this compound and its potential therapeutic applications. Further research is warranted to fully elucidate the specific molecular targets of this compound within the proposed signaling pathways.

References

Application Notes and Protocols for Antifungal Activity Assays of Aucuparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aucuparin, a biphenyl phytoalexin primarily isolated from the mountain ash (Sorbus aucuparia), has demonstrated notable antifungal properties. As a naturally occurring defensive compound in plants, this compound and its derivatives are gaining interest as potential novel antifungal agents.[1][2][3] Phytoalexins of the biphenyl type, including this compound, are known to be synthesized by plants in response to fungal infections, where they can inhibit spore germination, germ-tube development, and mycelial growth.[3][4] This document provides detailed application notes and standardized protocols for evaluating the antifungal activity of this compound, intended to aid researchers in the screening and development of new antifungal therapies. While extensive quantitative data for pure this compound is limited in publicly available literature, this guide offers protocols based on established antifungal testing methodologies and summarizes the existing qualitative and related quantitative findings.

Data Presentation: Antifungal Activity of this compound and Related Biphenyl Phytoalexins

Quantitative data on the antifungal activity of isolated this compound is not widely available in the reviewed literature. However, studies on Sorbus aucuparia extracts and related biphenyl phytoalexins provide insights into its potential efficacy.

Table 1: Summary of Antifungal Activity Data for this compound and Related Compounds

Compound/ExtractFungal SpeciesAssay TypeConcentrationObserved EffectCitation
This compound (natural & synthetic)Colletotrichum lindemuthianumSpore Germination Inhibition50 ppmSevere inhibition of spore germination
This compound (natural & synthetic)Pestalotia funereaSpore Germination Inhibition50 ppmLess severe inhibition compared to C. lindemuthianum; recovery of germ tube growth observed after 48 hours
Sorbus aucuparia Fruit ExtractsFusarium proliferatumMycelial Growth InhibitionNot specifiedInhibition of mycelial growth observed[2]
Sorbus aucuparia Fruit ExtractsFusarium culmorumMycelial Growth InhibitionNot specifiedInhibition of mycelial growth observed[2]
Biphenyl Phytoalexin Derivatives (based on Northis compound)Invasive Fungi (e.g., Cryptococcus neoformans)Broth Microdilution (MIC)0.25-16 µg/mLPotent antifungal activity, 8-256 fold more potent than the lead compound northis compound.[5]

Experimental Protocols

The following are detailed protocols for two standard antifungal susceptibility testing methods applicable to this compound: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Fungal inoculum, adjusted to the appropriate density (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Sterile RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Positive control antifungal agent (e.g., fluconazole, amphotericin B)

  • Negative control (medium with solvent)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of concentrations. The final concentration of the solvent should not exceed 1% (v/v) in the assay wells, as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain a fresh culture.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.

    • Add 100 µL of the diluted fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control well with a known antifungal agent.

    • Include a negative control well containing the fungal inoculum and the solvent used to dissolve this compound (at the same concentration as in the test wells).

    • Include a sterility control well containing only the medium.

  • Incubation:

    • Seal the microtiter plate and incubate at the optimal temperature for the specific fungal species (e.g., 35°C for Candida spp.) for 24-48 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or with a microplate reader.

Agar Disk Diffusion Method

This method assesses the extent of fungal growth inhibition by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Fungal inoculum, adjusted to a 0.5 McFarland standard

  • Mueller-Hinton Agar (MHA) or other suitable agar plates

  • Sterile swabs

  • Positive control antibiotic disks

  • Blank disks (with solvent)

  • Incubator

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile swab into the fungal suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.

    • Allow the plate to dry for a few minutes.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known amount of the this compound solution.

    • Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate.

    • Place a positive control disk and a blank disk (with solvent only) on the plate.

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 24-48 hours.

  • Reading the Results:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is indicative of the antifungal activity of this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis aucuparin_prep This compound Stock Solution dilution Serial Dilution of this compound aucuparin_prep->dilution fungal_culture Fungal Culture inoculation Inoculation of Assay Plates fungal_culture->inoculation media_prep Assay Media Preparation media_prep->dilution media_prep->inoculation dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination zoi_measurement Zone of Inhibition Measurement incubation->zoi_measurement

signaling_pathway This compound This compound (Biphenyl Phytoalexin) cell_membrane Fungal Cell Membrane This compound->cell_membrane Interacts with membrane_disruption Disruption of Membrane Integrity (Increased Permeability) cell_membrane->membrane_disruption downstream_effects Downstream Effects membrane_disruption->downstream_effects inhibition_of_growth Inhibition of Fungal Growth downstream_effects->inhibition_of_growth

Mechanism of Action

The precise signaling pathways involved in the antifungal activity of this compound are not yet fully elucidated. However, research on related biphenyl phytoalexins suggests that the primary target is the fungal cell membrane.[5] It is hypothesized that these compounds disrupt the integrity of the cell membrane, leading to increased permeability and subsequent inhibition of fungal growth. This proposed mechanism provides a basis for further investigation into the specific molecular interactions and downstream cellular effects of this compound.

References

Application Notes and Protocols for Aucuparin in Plant Pathogen Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aucuparin, a biphenyl phytoalexin, in the study of plant-pathogen interactions. This document includes quantitative data on its antimicrobial activity, detailed experimental protocols for its extraction and application, and visualizations of the key signaling pathways involved.

Introduction

This compound (3,5-dimethoxy-4-hydroxybiphenyl) is a phytoalexin produced by plants in the Rosaceae family, particularly in species like mountain ash (Sorbus aucuparia), apple, and pear, in response to pathogen attack.[1][2][3] As a key component of the plant's induced defense system, this compound exhibits antimicrobial properties against a range of plant pathogens. Understanding its biosynthesis, mechanism of action, and efficacy is crucial for developing novel plant protection strategies and for potential applications in drug development.

Data Presentation

Antimicrobial Activity of this compound

The following table summarizes the reported minimum inhibitory concentrations (MIC) of this compound against various microorganisms.

MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacterium3.12[1]
Staphylococcus aureusGram-positive bacterium12.5[1]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process initiated by the plant's recognition of a pathogen. The pathway involves several key enzymes that convert a precursor molecule into the final active phytoalexin.[3][4]

This compound Biosynthesis Pathway precursor 3,5-Dihydroxybiphenyl intermediate1 3-Hydroxy-5-methoxybiphenyl precursor->intermediate1 O-methylation (O-methyltransferase) intermediate2 Northis compound intermediate1->intermediate2 4-hydroxylation (Biphenyl 4-hydroxylase - Cyt P450) This compound This compound intermediate2->this compound O-methylation (O-methyltransferase)

This compound Biosynthesis Pathway
Plant Defense Signaling Leading to this compound Production

The production of this compound is triggered by the plant's immune system upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition initiates a signaling cascade that leads to the expression of genes involved in phytoalexin biosynthesis.

Plant Defense Signaling cluster_pathogen Pathogen cluster_plant Plant Cell pathogen e.g., Venturia inaequalis, Erwinia amylovora elicitor Elicitors (PAMPs) pathogen->elicitor receptor Pattern Recognition Receptors (PRRs) elicitor->receptor Recognition mapk MAPK Cascade receptor->mapk transcription Transcription Factors mapk->transcription genes Defense Gene Expression (e.g., biphenyl synthase) transcription->genes This compound This compound Biosynthesis genes->this compound

Plant Defense Signaling Pathway
Proposed Mechanism of Action of this compound

The exact molecular mechanism of this compound's antimicrobial activity is not fully elucidated. However, based on the general mechanisms of phenolic compounds, it is hypothesized to involve the disruption of microbial cell membranes and vital cellular processes.

This compound Mechanism of Action cluster_fungus Fungal Cell cluster_bacterium Bacterial Cell This compound This compound fungal_membrane Plasma Membrane (Ergosterol) This compound->fungal_membrane Disruption fungal_wall Cell Wall (Chitin, Glucans) This compound->fungal_wall Inhibition of synthesis? bacterial_membrane Cell Membrane This compound->bacterial_membrane Disruption bacterial_wall Cell Wall (Peptidoglycan) This compound->bacterial_wall Inhibition of synthesis? fungal_death Cell Lysis & Death fungal_membrane->fungal_death bacterial_division Cell Division Inhibition bacterial_membrane->bacterial_division

Proposed Mechanism of Action

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Sorbus aucuparia

This protocol describes a general method for the extraction of phenolic compounds from Sorbus aucuparia, which can be adapted and optimized for the purification of this compound.

Materials:

  • Fresh or dried plant material (Sorbus aucuparia leaves, bark, or cell cultures)

  • Methanol or ethanol (HPLC grade)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Grind the dried plant material into a fine powder.

    • Macerate the powder in 80% methanol at room temperature for 24 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • For cell cultures, pellet the cells and extract with methanol.

  • Solvent Partitioning:

    • Resuspend the crude extract in water and partition sequentially with hexane and then ethyl acetate. This compound is expected to partition into the ethyl acetate phase.

    • Collect the ethyl acetate fraction and evaporate to dryness.

  • Column Chromatography:

    • Dissolve the ethyl acetate fraction in a minimal amount of methanol and load it onto a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • HPLC Purification:

    • Pool the this compound-rich fractions and further purify using a preparative HPLC system with a C18 column.

    • Use a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

    • Lyophilize the purified this compound to obtain a stable powder.

Protocol 2: In Vitro Antimicrobial Activity Assay of this compound

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution method.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO)

  • Bacterial or fungal pathogen of interest

  • Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of purified this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Culture the pathogen in its appropriate medium to the mid-logarithmic growth phase.

    • Adjust the concentration of the microbial suspension to a standardized value (e.g., 1 x 10^5 CFU/mL for bacteria or 1 x 10^4 spores/mL for fungi) in fresh medium.

  • Broth Microdilution Assay:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations (e.g., from 100 µg/mL to 0.1 µg/mL).

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only). Also, include a DMSO control to ensure the solvent does not inhibit growth.

    • Incubate the plates under optimal conditions for the specific pathogen (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Determination of MIC:

    • After incubation, determine the MIC as the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 3: Elicitation of this compound Production in Sorbus aucuparia Cell Culture

This protocol describes the induction of this compound biosynthesis in plant cell suspension cultures using pathogen-derived elicitors.

Materials:

  • Established Sorbus aucuparia cell suspension culture

  • Gamborg's B5 medium (or other suitable plant cell culture medium)

  • Elicitor preparation (e.g., autoclaved homogenate of Venturia inaequalis mycelia or a cell-free filtrate of an Erwinia amylovora culture)

  • Sterile flasks

  • Shaker incubator

Procedure:

  • Cell Culture Maintenance:

    • Maintain the Sorbus aucuparia cell suspension culture in liquid Gamborg's B5 medium on a rotary shaker at 25°C in the dark. Subculture every 7-10 days.

  • Elicitor Preparation:

    • For a fungal elicitor, grow Venturia inaequalis in liquid culture, harvest the mycelia, and homogenize. Autoclave the homogenate and use the sterile filtrate as the elicitor.

    • For a bacterial elicitor, grow Erwinia amylovora in liquid culture, centrifuge to remove bacterial cells, and sterilize the supernatant by filtration.

  • Elicitation:

    • Transfer a defined amount of the Sorbus aucuparia cell culture (in the exponential growth phase) to fresh medium.

    • Add the sterile elicitor preparation to the cell culture at a predetermined concentration.

    • Incubate the treated cell cultures on a shaker under the same conditions as for maintenance.

  • Analysis of this compound Production:

    • At various time points after elicitation (e.g., 0, 12, 24, 48, 72 hours), harvest the cells and the medium separately.

    • Extract this compound from the cells and the medium using methanol.

    • Analyze the extracts by HPLC to quantify the amount of this compound produced.

Conclusion

This compound represents a promising area of research in plant defense and natural product chemistry. The protocols and data presented here provide a foundation for further investigation into its role in plant-pathogen interactions and its potential applications. Further research is needed to elucidate its precise mechanism of action and to determine its efficacy against a broader range of agronomically important pathogens.

References

Application Notes and Protocols for Eliciting Aucuparin Production in Sorbus aucuparia Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aucuparin, a biphenyl phytoalexin, has demonstrated significant antifungal and antibacterial properties, making it a compound of interest for therapeutic and agricultural applications. Found in plant species of the Rosaceae family, particularly in Sorbus aucuparia (rowan), its production can be induced in cell suspension cultures through the application of elicitors. This document provides detailed protocols for eliciting this compound production in Sorbus aucuparia cell cultures, methods for its extraction and quantification, and an overview of the underlying biosynthetic and signaling pathways.

Data Summary

The production of this compound in Sorbus aucuparia cell suspension cultures is significantly influenced by the choice of elicitor. The following table summarizes the quantitative data on this compound yields obtained after treatment with various elicitors.

ElicitorConcentrationTime Post-Elicitation (hours)This compound Yield (µg/g dry weight)Reference
Yeast Extract50 µg/mL7216.0Hüttner et al., 2010
Venturia inaequalis preparation50 µg/mL724.0Hüttner et al., 2010
Erwinia amylovora preparation50 µg/mL722.0Hüttner et al., 2010
Methyl JasmonateNot specified72LowHüttner et al., 2010

Experimental Protocols

Protocol 1: Establishment and Maintenance of Sorbus aucuparia Cell Suspension Cultures
  • Initiation of Callus Cultures:

    • Aseptically collect young leaves or stem segments from a healthy Sorbus aucuparia plant.

    • Surface sterilize the explants by sequential washing with 70% (v/v) ethanol for 1 minute, followed by a 10-minute wash in a 1% (w/v) sodium hypochlorite solution containing a few drops of Tween 20.

    • Rinse the explants three times with sterile distilled water.

    • Place the sterilized explants on a solid Murashige and Skoog (MS) medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) at a concentration of 1-2 mg/L and kinetin at 0.1-0.5 mg/L for callus induction.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Establishment of Suspension Cultures:

    • Transfer friable callus to a liquid MS medium with the same hormone composition.

    • Maintain the suspension cultures on a rotary shaker at 120 rpm in the dark at 25 ± 2°C.

    • Subculture the cells every 14 days by transferring an aliquot of the cell suspension to a fresh medium.

Protocol 2: Elicitation of this compound Production
  • Preparation of Elicitors:

    • Yeast Extract: Prepare a 10 mg/mL stock solution of yeast extract in distilled water and autoclave.

    • Venturia inaequalis Preparation: Grow the fungus in a liquid medium. After a suitable growth period, homogenize the mycelium and culture filtrate. Centrifuge the homogenate and filter-sterilize the supernatant. The final concentration should be based on the carbohydrate content of the preparation.

  • Elicitor Treatment:

    • Use 7-day-old Sorbus aucuparia cell suspension cultures for elicitation experiments.

    • Add the desired elicitor to the cell cultures to achieve the final concentration as indicated in the data summary table (e.g., 50 µg/mL for yeast extract).

    • Incubate the elicited cultures on a rotary shaker at 120 rpm in the dark at 25 ± 2°C for 72 hours.

Protocol 3: Extraction and Quantification of this compound
  • Extraction:

    • Harvest the cells by filtration.

    • Freeze-dry the harvested cells and record the dry weight.

    • Extract the dried cell material with methanol or ethanol at room temperature with agitation.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process twice.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Quantification:

    • Resuspend the dried extract in a known volume of methanol.

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Use a gradient elution system with acetonitrile and water (both containing 0.1% formic acid).

    • Monitor the elution at a wavelength of 280 nm.

    • Quantify this compound by comparing the peak area with that of an authentic this compound standard.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the formation of a biphenyl scaffold.[1][2]

Aucuparin_Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 This compound Biosynthesis Benzoyl-CoA Benzoyl-CoA 3,5-Dihydroxybiphenyl 3,5-Dihydroxybiphenyl Benzoyl-CoA->3,5-Dihydroxybiphenyl Biphenyl Synthase (BIS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->3,5-Dihydroxybiphenyl 3-Hydroxy-5-methoxybiphenyl 3-Hydroxy-5-methoxybiphenyl 3,5-Dihydroxybiphenyl->3-Hydroxy-5-methoxybiphenyl O-Methyltransferase 1 Northis compound Northis compound 3-Hydroxy-5-methoxybiphenyl->Northis compound Biphenyl 4-hydroxylase (CYP450) This compound This compound Northis compound->this compound O-Methyltransferase 2

Caption: Biosynthetic pathway of this compound from primary metabolites.

Putative Signaling Pathway for Elicitor-Induced this compound Production

The induction of this compound biosynthesis by fungal elicitors is believed to be mediated by a complex signaling cascade.

Elicitor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Gene_Expression Activation of Biosynthetic Genes (e.g., BIS) Transcription_Factors->Gene_Expression Aucuparin_Biosynthesis This compound Biosynthesis Gene_Expression->Aucuparin_Biosynthesis Fungal_Elicitor Fungal Elicitor (e.g., from V. inaequalis) Fungal_Elicitor->Receptor

Caption: Putative signaling cascade for this compound production.

Experimental Workflow for this compound Elicitation

The following diagram outlines the general workflow for the elicitation, extraction, and analysis of this compound from Sorbus aucuparia cell cultures.

Experimental_Workflow A Establishment of S. aucuparia Cell Suspension Culture C Elicitation of Cell Culture A->C B Elicitor Preparation (e.g., Yeast Extract) B->C D Incubation (72 hours) C->D E Cell Harvesting & Freeze-Drying D->E F Extraction with Methanol/Ethanol E->F G HPLC Analysis F->G H Quantification of This compound G->H

Caption: Workflow for this compound elicitation and analysis.

References

Aucuparin: A Promising Biomarker for Plant Disease Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aucuparin, a biphenyl phytoalexin, has emerged as a significant biomarker for disease resistance in plants, particularly within the Rosaceae family, which includes economically important fruit trees like apples (Malus domestica) and pears (Pyrus communis). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. The accumulation of this compound at the site of infection is indicative of an active defense response, and its levels can correlate with the degree of resistance exhibited by the plant. This document provides a comprehensive overview of this compound as a biomarker, including quantitative data on its accumulation, detailed experimental protocols for its analysis, and a depiction of the signaling pathways involved in its production.

Data Presentation

The following table summarizes the quantitative data on the accumulation of this compound and related biphenyl phytoalexins in response to pathogen infection or elicitor treatment in different plant species. This data highlights the significant increase in these defense compounds upon stress, underscoring their role in plant immunity.

Plant SpeciesCultivar/TissuePathogen/ElicitorPhytoalexinConcentration (µg/g Dry Weight)Fold ChangeReference
Pyrus communis'Harrow Sweet' (Resistant) - Stem Transition ZoneErwinia amylovoraTotal Phytoalexins~110-[1]
Pyrus communis'Conference' (Moderately Susceptible) - Stem Transition ZoneErwinia amylovoraTotal Phytoalexins~11-[1]
Pyrus communis'Alexander Lucas' (Susceptible) - Stem Transition ZoneErwinia amylovoraTotal PhytoalexinsNot Detected-[1]
Malus domestica'Holsteiner Cox' - Stem Transition ZoneErwinia amylovoraBiphenyls & DibenzofuransPresent-[2]
Sorbus aucupariaCell CultureYeast ExtractThis compound-Significant Increase

Signaling Pathways

The biosynthesis of this compound is a complex process initiated by the plant's recognition of a pathogen. This recognition triggers a signaling cascade that activates defense-related genes, including those responsible for phytoalexin production. The jasmonate signaling pathway plays a crucial role in this process.

Aucuparin_Signaling_Pathway pathogen Pathogen Recognition (e.g., PAMPs/MAMPs) ros Reactive Oxygen Species (ROS) Burst pathogen->ros triggers mapk MAPK Cascade ros->mapk activates ja_biosynthesis Jasmonic Acid (JA) Biosynthesis mapk->ja_biosynthesis activates ja_ile JA-Isoleucine (JA-Ile) Conjugation ja_biosynthesis->ja_ile coi1 COI1 Receptor ja_ile->coi1 binds to jaz JAZ Repressor Degradation coi1->jaz promotes myc2 MYC2 Transcription Factor Activation jaz->myc2 releases inhibition of bis_genes Biphenyl Synthase (BIS) Gene Expression myc2->bis_genes induces p450_genes Cytochrome P450 Gene Expression myc2->p450_genes induces aucuparin_biosynthesis This compound Biosynthesis bis_genes->aucuparin_biosynthesis p450_genes->aucuparin_biosynthesis disease_resistance Disease Resistance aucuparin_biosynthesis->disease_resistance contributes to

This compound biosynthesis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a biomarker for plant disease resistance.

Protocol 1: Induction of this compound Production in Pear Seedlings with Erwinia amylovora

This protocol describes the inoculation of pear seedlings to induce the production of this compound in response to the fire blight pathogen, Erwinia amylovora.

Materials:

  • Pear seedlings (e.g., cultivars 'Harrow Sweet', 'Conference', 'Alexander Lucas')

  • Erwinia amylovora culture

  • Luria-Bertani (LB) medium

  • Sterile water

  • Sterile scissors or scalpel

  • Micropipette and sterile tips

  • Growth chamber with controlled temperature and humidity

Procedure:

  • Pathogen Preparation:

    • Culture Erwinia amylovora in LB medium overnight at 28°C.

    • Harvest bacterial cells by centrifugation and resuspend in sterile water.

    • Adjust the bacterial suspension to a concentration of 10⁸ CFU/mL.

  • Plant Inoculation:

    • Use young, actively growing pear seedlings.

    • For shoot inoculation, make a small incision at the tip of the shoot with sterile scissors or a scalpel.

    • Apply a 10 µL droplet of the bacterial suspension to the wound.

    • For mock inoculation (control), apply sterile water to the wound.

  • Incubation:

    • Place the inoculated seedlings in a growth chamber at high humidity (>80%) and 25°C.

    • Monitor the plants for the development of fire blight symptoms (e.g., wilting, necrosis).

  • Sample Collection:

    • At desired time points post-inoculation (e.g., 7, 14, 21 days), harvest the stem tissue, particularly the transition zone between healthy and necrotic tissue.

    • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until extraction.

Protocol 2: Extraction of this compound from Pear Stem Tissue

This protocol details the extraction of this compound and other biphenyl phytoalexins from pear stem tissue for subsequent analysis.

Materials:

  • Frozen pear stem tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Grind the frozen pear stem tissue to a fine powder in a mortar and pestle under liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add methanol to the tube (e.g., 10 mL per gram of tissue) and vortex thoroughly.

    • Incubate the mixture at room temperature for 1 hour with occasional vortexing.

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Collect the supernatant.

  • Liquid-Liquid Partitioning:

    • Add an equal volume of water to the methanolic extract.

    • Partition the aqueous methanol extract twice with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions.

  • Concentration:

    • Evaporate the ethyl acetate extract to dryness using a rotary evaporator at 40°C.

    • Resuspend the dried extract in a known volume of methanol for HPLC analysis.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the HPLC method for the separation and quantification of this compound.

Materials:

  • HPLC system with a photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Methanol with 0.1% TFA

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40-100% B (linear gradient)

      • 25-30 min: 100% B (isocratic)

      • 30-35 min: 100-40% B (linear gradient)

      • 35-40 min: 40% B (isocratic)

  • Quantification:

    • Prepare a standard curve using a series of known concentrations of the this compound standard.

    • Filter the extracted samples through a 0.45 µm syringe filter before injection.

    • Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and UV spectrum with the standard.

    • Calculate the concentration of this compound in the samples based on the standard curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound as a biomarker for plant disease resistance.

Experimental_Workflow start Start plant_material Plant Material (e.g., Pear Seedlings) start->plant_material pathogen_culture Pathogen Culture (Erwinia amylovora) start->pathogen_culture inoculation Inoculation plant_material->inoculation pathogen_culture->inoculation incubation Incubation & Symptom Development inoculation->incubation sample_collection Sample Collection (Stem Tissue) incubation->sample_collection extraction This compound Extraction sample_collection->extraction hplc_analysis HPLC Analysis extraction->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis biomarker_correlation Correlate this compound Levels with Disease Resistance data_analysis->biomarker_correlation end End biomarker_correlation->end

Workflow for this compound biomarker analysis.

References

Application Notes and Protocols for Metabolic Engineering of Aucuparin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aucuparin, a biphenyl phytoalexin found in plants of the Rosaceae family, particularly in mountain ash (Sorbus aucuparia), has garnered interest for its potential pharmacological properties, including antimicrobial and antioxidant activities. Metabolic engineering offers a promising avenue for the sustainable and scalable production of this compound and its derivatives. This document provides detailed application notes and experimental protocols for the metabolic engineering of this compound biosynthesis, targeting both native producers (Sorbus aucuparia cell cultures) and heterologous hosts.

This compound Biosynthetic Pathway

The biosynthesis of this compound originates from the phenylpropanoid pathway. The key steps involve the formation of a biphenyl scaffold followed by a series of hydroxylation and methylation reactions. The central pathway is illustrated below.

Aucuparin_Biosynthesis L_Phe L-Phenylalanine Benzoyl_CoA Benzoyl-CoA L_Phe->Benzoyl_CoA Phenylalanine pathway Dihydroxybiphenyl 3,5-Dihydroxybiphenyl Benzoyl_CoA->Dihydroxybiphenyl Biphenyl Synthase (BIS) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Dihydroxybiphenyl Hydroxy_methoxybiphenyl 3-Hydroxy-5-methoxybiphenyl Dihydroxybiphenyl->Hydroxy_methoxybiphenyl O-Methyltransferase 1 (OMT1) Northis compound Northis compound (3,5-Dimethoxy-4-hydroxybiphenyl) Hydroxy_methoxybiphenyl->Northis compound Biphenyl 4-hydroxylase (B4H) (CYP736A) This compound This compound Northis compound->this compound O-Methyltransferase 2 (OMT2)

Figure 1: Simplified biosynthetic pathway of this compound.

Metabolic Engineering Strategies

The primary strategies for enhancing this compound production involve the manipulation of its biosynthetic pathway in either the native plant cells or a heterologous host system.

Engineering in Sorbus aucuparia Cell Cultures

This approach focuses on enhancing the intrinsic metabolic flux towards this compound by overexpressing key biosynthetic genes and optimizing culture conditions.

Workflow for Engineering S. aucuparia Cell Cultures:

Engineering_Workflow cluster_0 Gene Construct Preparation cluster_1 Transformation cluster_2 Selection and Regeneration cluster_3 Production and Analysis Gene_Isolation Isolate BIS, B4H, OMT1, OMT2 from S. aucuparia cDNA Vector_Construction Clone genes into binary vector (e.g., pCAMBIA) under a strong constitutive promoter (e.g., CaMV 35S) Gene_Isolation->Vector_Construction Agrobacterium_Transformation Transform Agrobacterium tumefaciens (e.g., strain LBA4404) with the binary vector Vector_Construction->Agrobacterium_Transformation Co_cultivation Co-cultivate explants with Agrobacterium Agrobacterium_Transformation->Co_cultivation Explant_Preparation Prepare S. aucuparia explants (e.g., leaf discs, embryogenic callus) Explant_Preparation->Co_cultivation Selection Select transformed cells on medium with antibiotics (e.g., kanamycin) Co_cultivation->Selection Regeneration Regenerate transgenic callus and establish suspension cultures Selection->Regeneration Elicitation Induce this compound production with elicitors (e.g., Yeast Extract) Regeneration->Elicitation Extraction Extract metabolites from cell culture Elicitation->Extraction Analysis Quantify this compound using HPLC-UV/MS Extraction->Analysis

Figure 2: Workflow for metabolic engineering of S. aucuparia cell cultures.
Heterologous Production in Saccharomyces cerevisiae

Yeast provides a robust platform for the heterologous production of plant secondary metabolites. The entire this compound pathway can be reconstituted in S. cerevisiae.

Logical Framework for Heterologous Pathway Reconstruction:

Heterologous_Production Start Start with a suitable S. cerevisiae strain (e.g., CEN.PK) Phenylalanine_Pathway Engineer upstream pathway to increase L-Phenylalanine and Malonyl-CoA pools Start->Phenylalanine_Pathway Biphenyl_Module Introduce Biphenyl Synthase (BIS) to produce 3,5-dihydroxybiphenyl Phenylalanine_Pathway->Biphenyl_Module Hydroxylation_Module Introduce Biphenyl 4-hydroxylase (B4H) and its redox partner (CPR) Biphenyl_Module->Hydroxylation_Module Methylation_Module Introduce O-Methyltransferases (OMT1 and OMT2) Hydroxylation_Module->Methylation_Module Optimization Optimize fermentation conditions (media, pH, temperature, aeration) Methylation_Module->Optimization Analysis Analyze this compound production by HPLC-UV/MS Optimization->Analysis

Figure 3: Logical steps for this compound production in yeast.

Quantitative Data on this compound and Precursor Production

The following table summarizes the reported yields of this compound and related biphenyls from native and engineered systems. Data for heterologous this compound production is currently unavailable; therefore, data for a related biphenyl produced in an engineered host is included as a reference.

Production System Compound Titer/Yield Conditions Reference
Sorbus pohuashanensis cell suspension cultureNorthis compound225.76 µg/g fresh weight18 hours post-elicitation with Yeast Extract[1][2]
Sorbus pohuashanensis cell suspension culture2'-Hydroxythis compound422.75 µg/g fresh weight30 hours post-elicitation with Yeast Extract[1][2]
Saccharomyces cerevisiae (engineered)Naringenin (related phenylpropanoid)~7 mg/LGalactose-induced expression[3][4][5][6]

Experimental Protocols

Protocol for Establishment of Sorbus aucuparia Cell Suspension Culture

This protocol is adapted from methods used for Sorbus caloneura and other woody plants.[4][7][8]

Materials:

  • Young, healthy leaves of Sorbus aucuparia

  • 70% (v/v) ethanol

  • 1% (v/v) sodium hypochlorite solution with a few drops of Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D), 6-Benzylaminopurine (BAP)

  • Agar

  • Liquid MS medium with optimized growth regulators

Procedure:

  • Explant Sterilization:

    • Wash young leaves thoroughly under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30 seconds.

    • Transfer the leaves to a 1% sodium hypochlorite solution and shake gently for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water.

  • Callus Induction:

    • Cut the sterilized leaves into small segments (approx. 1 cm²).

    • Place the leaf explants onto solid MS medium supplemented with 3% sucrose, 0.8% agar, and plant growth regulators (e.g., 1.0 mg/L 2,4-D and 0.5 mg/L BAP).

    • Incubate the plates in the dark at 25 ± 2°C.

    • Subculture the developing callus onto fresh medium every 3-4 weeks. Select for friable, fast-growing callus.

  • Initiation of Suspension Culture:

    • Transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormonal composition as the callus induction medium (minus agar).

    • Place the flask on a rotary shaker at 110-120 rpm in the dark at 25 ± 2°C.

  • Maintenance of Suspension Culture:

    • Subculture the suspension every 7-10 days by transferring 10 mL of the culture into 40 mL of fresh liquid medium.

    • Maintain the cultures under the same conditions as initiation. A healthy culture should consist of fine cell aggregates and single cells.

Protocol for Elicitor-Induced this compound Production

Materials:

  • Established S. aucuparia cell suspension culture (late exponential growth phase)

  • Yeast Extract (autoclaved)

  • Sterile water

Procedure:

  • Prepare a 10% (w/v) stock solution of Yeast Extract in distilled water and autoclave.

  • To a 7-day-old S. aucuparia cell suspension culture, add the sterile Yeast Extract solution to a final concentration of 0.5% (w/v).

  • Continue to incubate the culture on the rotary shaker under the same conditions.

  • Harvest cell samples at various time points (e.g., 0, 6, 12, 18, 24, 36, 48 hours) for analysis.

  • Separate the cells from the medium by vacuum filtration. Freeze both the cells and the medium immediately in liquid nitrogen and store at -80°C until extraction.

Protocol for Agrobacterium-mediated Transformation of Sorbus sp.

This protocol is a generalized procedure based on transformation protocols for Rosaceae species like Malus and Pyrus.[9][10][11]

Materials:

  • Friable callus or embryogenic callus of S. aucuparia

  • Agrobacterium tumefaciens strain (e.g., LBA4404) harboring the binary vector with the gene of interest and a selectable marker (e.g., nptII for kanamycin resistance).

  • LB medium with appropriate antibiotics for Agrobacterium

  • Co-cultivation medium: MS medium with 2,4-D, BAP, and acetosyringone (100 µM).

  • Selection medium: Co-cultivation medium supplemented with kanamycin (50 mg/L) and cefotaxime (250 mg/L).

  • Wash solution: Liquid MS medium with cefotaxime (500 mg/L).

Procedure:

  • Agrobacterium Culture:

    • Inoculate a single colony of Agrobacterium into LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation and resuspend in liquid co-cultivation medium to an OD600 of 0.5-0.8.

  • Infection and Co-cultivation:

    • Immerse the S. aucuparia callus in the Agrobacterium suspension for 20-30 minutes.

    • Blot the callus dry on sterile filter paper and place it on solid co-cultivation medium.

    • Incubate in the dark at 22-25°C for 2-3 days.

  • Selection and Regeneration:

    • Wash the callus with sterile wash solution three times to remove excess Agrobacterium.

    • Transfer the callus to the selection medium.

    • Subculture every 2-3 weeks on fresh selection medium.

    • Transformed, kanamycin-resistant calli will proliferate.

    • Once a sufficient amount of resistant callus is obtained, it can be used to initiate transgenic cell suspension cultures as described in Protocol 4.1.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

Materials:

  • S. cerevisiae strain (e.g., CEN.PK)

  • Yeast expression vectors (e.g., pESC series) with different selectable markers.

  • cDNA of BIS, B4H, CPR (cytochrome P450 reductase), OMT1, and OMT2.

  • Synthetic complete (SC) drop-out medium for yeast selection.

  • Yeast transformation kit (e.g., lithium acetate/PEG method).

  • Induction medium (e.g., SC medium with galactose instead of glucose).

Procedure:

  • Gene Cassette Construction:

    • Codon-optimize the plant genes for expression in yeast.

    • Clone the genes into yeast expression vectors under the control of an inducible promoter (e.g., GAL1).

    • For multi-gene pathways, assemble the genes into a single vector or use multiple vectors with different selectable markers.

  • Yeast Transformation:

    • Transform the yeast strain with the expression plasmids using the lithium acetate method.

    • Select for transformants on appropriate SC drop-out medium.

  • Expression and Fermentation:

    • Grow a pre-culture of the transformed yeast in selective SC medium with glucose overnight.

    • Inoculate the main culture in SC medium containing glucose and grow to mid-log phase (OD600 ≈ 0.8).

    • Pellet the cells and resuspend in induction medium (containing galactose) to induce gene expression.

    • Incubate at 30°C with shaking for 48-72 hours.

    • Collect the culture for metabolite extraction and analysis.

Protocol for this compound Extraction and Quantification by HPLC-UV

Materials:

  • Lyophilized plant cells or yeast pellet

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector and a C18 column.

  • This compound standard

Procedure:

  • Extraction:

    • Homogenize 100 mg of lyophilized cell powder with 5 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol with 0.1% formic acid).

    • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve of this compound in methanol at different concentrations.

    • Inject the standards and samples into the HPLC.

    • Quantify the this compound in the samples by comparing the peak area with the standard curve.

Concluding Remarks

The metabolic engineering of this compound biosynthesis is a promising field with the potential for producing valuable bioactive compounds. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to enhance this compound production in both native Sorbus aucuparia cell cultures and heterologous yeast systems. Further optimization of gene expression, fermentation conditions, and downstream processing will be crucial for achieving commercially viable yields. The application of advanced techniques such as CRISPR/Cas9 for genome editing could further refine these processes by knocking out competing pathways or integrating the entire biosynthetic pathway into the host genome for stable, high-level production.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aucuparin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues associated with aucuparin in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in aqueous bioassays?

A1: this compound is a biphenyl phytoalexin, a natural antimicrobial compound found in certain plants like the rowan tree (Sorbus aucuparia).[1][2] Like many complex organic molecules developed for therapeutic potential, it is lipophilic ("grease-ball" molecule), meaning it has poor water solubility.[3] This presents a significant challenge for in vitro and cell-based bioassays, which are primarily conducted in aqueous environments (e.g., buffers, cell culture media).[4][5][6][7]

Q2: What is the recommended solvent for preparing an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving this compound for bioassay purposes.[6][8] Other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate can also dissolve this compound, but their suitability for biological assays is limited due to higher volatility and cytotoxicity.[8]

Q3: My this compound precipitated when I added it to my cell culture medium. What happened?

A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is not soluble. The final concentration of the organic solvent in the medium is too low to keep the compound dissolved. Optimizing the dilution protocol and ensuring the final DMSO concentration is appropriate is crucial.[6][7]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies significantly between cell lines. However, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v). Some robust cell lines may tolerate up to 1%, while sensitive or primary cells may show signs of toxicity at concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line.[9]

Q5: How should I prepare and store my this compound stock solution?

A5: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% sterile DMSO.[8][9] Ensure the compound is fully dissolved, using gentle warming (to 37°C) or brief vortexing if necessary.[9][10] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[10][11]

Troubleshooting Guide

Problem: this compound powder is not dissolving in DMSO.

Possible Cause Suggested Solution
Insufficient Solvent Volume Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Highly concentrated solutions may be difficult to prepare.
Low Temperature The solubility of compounds can be temperature-dependent. Try gently warming the solution in a 37°C water bath and mixing by inversion or brief vortexing to facilitate dissolution.[10][12]
Compound Purity/Quality Impurities in the compound powder can affect solubility. Ensure you are using a high-purity grade of this compound.

Problem: this compound precipitates in the cell culture plate wells during incubation.

Possible Cause Suggested Solution
Media Evaporation Evaporation from wells, especially outer wells, can increase the concentration of all components, including this compound, leading to precipitation.[11] Ensure your incubator has adequate humidity and consider using sealant films or not using the outermost wells of the plate.
Interaction with Media Components This compound may interact with proteins or salts in the serum or basal medium, causing it to fall out of solution over time.[11][13] Reducing the serum concentration during the treatment period (if possible for your cell line) may help.
Temperature Fluctuation Removing the plate from the 37°C incubator for extended periods (e.g., for microscopy) can cause temperature drops that reduce solubility. Minimize the time the plate is outside the incubator.[14]
pH Instability Changes in the medium's pH can affect compound solubility. Ensure your medium is properly buffered and that the CO₂ level in your incubator is stable.[14]

Quantitative Data: this compound Solubility

Specific quantitative solubility data for this compound (e.g., in mg/mL or molarity) is not widely available in public literature. However, qualitative solubility information has been reported.

SolventSolubilitySuitability for BioassaysReference
Dimethyl sulfoxide (DMSO) SolubleHigh (Recommended for stock solutions)[8]
Acetone SolubleLow (High volatility and cytotoxicity)[8]
Chloroform SolubleNone (Immiscible with media, highly toxic)[8]
Dichloromethane SolubleNone (Immiscible with media, highly toxic)[8]
Ethyl Acetate SolubleNone (Immiscible with media, toxic)[8]
Aqueous Buffers / Media Poorly SolubleN/A[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (ensure high purity)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated balance and vortex mixer

  • 37°C water bath

Procedure:

  • Calculate the mass of this compound required. The molecular weight of this compound is 244.28 g/mol . To make 1 mL of a 10 mM stock solution, you will need 2.44 mg.

  • Carefully weigh the required amount of this compound powder and place it into a sterile vial.

  • Add the calculated volume of 100% DMSO. For 2.44 mg of this compound, add 1 mL of DMSO.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • If the powder is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.[10] Remove and vortex again.

  • Visually inspect the solution against a light source to ensure there are no visible particles or haziness. The solution should be completely clear.

  • Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Cytotoxicity Assay

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).[15]

  • Prepare Intermediate Dilutions:

    • Thaw one aliquot of your 10 mM this compound stock solution immediately before use.[16]

    • Perform a serial dilution of the stock solution in your complete cell culture medium to create 2x concentrated working solutions. This step is critical. To minimize precipitation, add the small volume of DMSO stock into the medium while vortexing the tube gently to ensure rapid and even dispersion.

    • Example: To achieve a final concentration of 10 µM in the well, prepare a 20 µM (2x) working solution. If the final volume in the well is 200 µL, you will add 100 µL of this 2x solution.

  • Vehicle Control: Prepare a 2x working solution containing the highest concentration of DMSO that will be used in the experiment (e.g., if the highest this compound concentration results in a final DMSO concentration of 0.5%, your vehicle control should also be 0.5% DMSO in medium).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add an equal volume of the 2x this compound working solutions (or vehicle control) to the appropriate wells.[17] For example, add 100 µL of 2x solution to wells already containing 100 µL of fresh medium, or add 100 µL of the 2x solution directly to wells after aspirating the old medium if that is the final desired volume.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • Assay Measurement: Following incubation, perform your chosen cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) according to the manufacturer's protocol to determine cell viability.[18]

Visualizations

experimental_workflow start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add 100% Sterile DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex / Gentle Warming) add_dmso->dissolve stock_sol High-Concentration Stock (e.g., 10 mM in DMSO) dissolve->stock_sol aliquot 4. Aliquot & Store at -80°C stock_sol->aliquot thaw 5. Thaw Aliquot for Use aliquot->thaw dilute 6. Prepare 2x Working Solution in Cell Culture Medium thaw->dilute treat 7. Add to Cells in 96-Well Plate dilute->treat end Experiment Complete treat->end

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow precipitate Precipitate Observed in Cell Culture Well when When was precipitate seen? precipitate->when immediate Immediately after adding drug to medium when->immediate Immediately incubation After hours/days of incubation when->incubation During Incubation cause1 Cause: High final DMSO conc. or poor mixing technique. immediate->cause1 cause2 Possible Causes: - Media Evaporation - Interaction with Serum - Temperature/pH Shift incubation->cause2 solution1 Solution: Lower final DMSO% (ideally <0.5%). Add drug to medium with vortexing. cause1->solution1 solution2 Solutions: - Check incubator humidity - Use sealant films - Reduce serum (if possible) - Minimize time outside incubator cause2->solution2

Caption: Troubleshooting logic for precipitation.

biosynthesis_pathway cluster_0 This compound Biosynthesis Pathway enzyme enzyme benzoyl_coa Benzoyl-CoA + 3x Malonyl-CoA dihydroxy 3,5-dihydroxybiphenyl benzoyl_coa->dihydroxy Condensation methoxy 3-hydroxy-5-methoxybiphenyl dihydroxy->methoxy O-methylation bis Biphenyl Synthase (BIS) northis compound Northis compound methoxy->northis compound 4-hydroxylation omt1 O-methyltransferase This compound This compound northis compound->this compound O-methylation b4h Biphenyl 4-hydroxylase (CYP736A107) omt2 O-methyltransferase

Caption: Key steps in the biosynthesis of this compound.[2][19][20]

References

Technical Support Center: Chemical Synthesis of Aucuparin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of aucuparin (4-hydroxy-3,5-dimethoxybiphenyl). While a detailed, step-by-step total synthesis of this compound is not extensively documented in publicly available literature, this guide addresses common challenges based on established synthetic methodologies for structurally similar biphenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the biphenyl core of this compound?

A1: The most prevalent methods for constructing the biphenyl scaffold are transition-metal-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Ullmann condensation. The Suzuki coupling typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.

Q2: What are the main challenges in the synthesis of this compound specifically?

A2: The primary challenges in this compound synthesis stem from the functional groups present on one of the aromatic rings: a hydroxyl group and two methoxy groups.

  • Protecting Group Strategy: The phenolic hydroxyl group is acidic and can interfere with many cross-coupling reactions. Therefore, a suitable protecting group is often required. The choice of protecting group is critical, as it must be stable to the coupling conditions and easily removable without affecting the methoxy groups or the biphenyl core.

  • Reaction Conditions: The electron-donating nature of the hydroxyl and methoxy groups can influence the reactivity of the aromatic ring in cross-coupling reactions. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving good yields.

  • Purification: The polarity of the final product, due to the free hydroxyl group, can make purification by standard column chromatography challenging. Tailing of spots on TLC and difficult separation from polar byproducts are common issues.

Q3: Is a protecting group for the phenolic hydroxyl group always necessary?

A3: Not always, but it is highly recommended for most cross-coupling reactions like the Suzuki-Miyaura coupling. The free phenol can lead to side reactions and catalyst deactivation. However, some modern Suzuki-Miyaura protocols have been developed for the direct coupling of unprotected phenols, often requiring specific ligands and bases. These "protecting-group-free" methods can simplify the synthetic route but may require more rigorous optimization.

Q4: What are some suitable protecting groups for the hydroxyl group in this compound synthesis?

A4: The choice of protecting group depends on the planned reaction conditions. Some common protecting groups for phenols include:

  • Methyl ether: While simple, its removal requires harsh conditions (e.g., BBr₃) that might also cleave the existing methoxy groups of this compound.

  • Benzyl ether (Bn): This is a robust protecting group that can be removed by hydrogenolysis, which is generally mild and should not affect the rest of the molecule.

  • Silyl ethers (e.g., TBDMS, TIPS): These are easily introduced and removed under mild conditions (e.g., with fluoride ions), making them a popular choice.

  • para-Methoxybenzyl (PMB) ether: This can be removed under oxidative conditions, offering an alternative to hydrogenolysis.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. A suitable solvent system will show a clear separation between the starting materials, the protected intermediate, and the final product. Staining with a UV lamp and a potassium permanganate dip can help visualize the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed on small aliquots taken from the reaction mixture.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Catalyst Inactivity • Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. • Use a pre-catalyst that is activated in situ or a more active catalyst system (e.g., using specialized phosphine ligands). • Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
Incorrect Base • The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. For phenolic substrates, a stronger base might be necessary. • Ensure the base is finely powdered and dry.
Inefficient Transmetalation • The transfer of the organic group from boron to palladium can be slow. The addition of water or other co-solvents can sometimes accelerate this step. • Consider using a boronic ester or a trifluoroborate salt instead of a boronic acid, as they can have different reactivity profiles.
Side Reactions • Homocoupling of the boronic acid can be a significant side reaction. Using a 1:1 stoichiometry of the coupling partners or a slight excess of the aryl halide can minimize this. • Protodeboronation (loss of the boronic acid group) can occur, especially at high temperatures or with certain bases. Using milder conditions or a different base might be necessary.
Problem 2: Difficulty in Removing the Protecting Group
Possible Cause Troubleshooting Steps
Incomplete Deprotection • Increase the reaction time or the amount of deprotecting agent. • For hydrogenolysis of a benzyl group, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate. • For silyl ether cleavage, use a fresh source of fluoride (e.g., TBAF).
Decomposition of the Product • The deprotection conditions might be too harsh. For example, strong acids used to remove some protecting groups can lead to side reactions on the aromatic rings. • If using BBr₃ to cleave a methyl ether, carefully control the temperature (often sub-zero) and reaction time to avoid cleaving the desired methoxy groups. • Choose a protecting group that can be removed under milder, orthogonal conditions.
Problem 3: Challenges in Product Purification
Possible Cause Troubleshooting Steps
Tailing on Silica Gel Chromatography • The free hydroxyl group of this compound can interact strongly with the acidic silica gel. Add a small amount of a polar solvent with a different character (e.g., a few drops of acetic acid or triethylamine, depending on the stability of your compound) to the eluent to reduce tailing. • Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
Co-elution with Byproducts • If byproducts have similar polarity, try a different solvent system for chromatography. A gradient elution might be necessary. • Recrystallization can be an effective purification method for solid compounds like this compound. Experiment with different solvent systems to find one that gives good quality crystals.

Quantitative Data

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of substituted phenols and aryl halides, which can serve as a starting point for the synthesis of this compound.

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
2-IodophenolPhenylboronic acidPd/C (5)K₂CO₃Water10095
4-Bromophenol2-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10088N/A
3,5-Dimethoxy-bromobenzene4-Hydroxyphenyl-boronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8092N/A

Note: The data in the table is representative of similar reactions and should be adapted and optimized for the specific synthesis of this compound.

Experimental Protocols

Hypothetical Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a plausible, two-step synthesis of this compound involving the protection of 4-bromophenol, followed by a Suzuki-Miyaura coupling and deprotection.

Step 1: Protection of 4-Bromophenol with a Benzyl Group

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(benzyloxy)-4-bromobenzene.

Step 2: Suzuki-Miyaura Coupling and Deprotection

  • To a flame-dried Schlenk flask, add 1-(benzyloxy)-4-bromobenzene (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture to 100 °C and stir vigorously until TLC analysis indicates complete consumption of the aryl bromide.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product is the benzylated this compound.

  • Dissolve the crude product in ethanol and add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude this compound by column chromatography or recrystallization.

Visualizations

experimental_workflow start Starting Materials: 4-Bromophenol & 3,5-Dimethoxyphenylboronic acid step1 Step 1: Protection (Benzylation of 4-Bromophenol) start->step1 step2 Step 2: Suzuki-Miyaura Coupling start->step2 intermediate Protected Intermediate: 1-(Benzyloxy)-4-bromobenzene step1->intermediate intermediate->step2 coupled_product Protected this compound step2->coupled_product step3 Step 3: Deprotection (Hydrogenolysis) coupled_product->step3 end_product Final Product: This compound step3->end_product

Caption: A potential synthetic workflow for this compound.

suzuki_mechanism cluster_catalytic_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ + Base pd_complex2 Ar-Pd(II)(Ar')L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Biphenyl Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OR)₂) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Technical Support Center: Optimizing HPLC Parameters for Aucuparin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the detection of aucuparin.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is tailing. What are the possible causes and solutions?

A1: Peak tailing for this compound, a weakly acidic compound, can be caused by several factors. A primary reason is the interaction of the analyte with active silanol groups on the silica-based stationary phase.[1] Here are the potential causes and corresponding solutions:

  • Secondary Silanol Interactions: Free silanol groups on the C18 column packing can interact with this compound, causing tailing.

    • Solution: Add a small amount of a competing acid, like trifluoroacetic acid (TFA), to the mobile phase. A concentration of 0.1% TFA is often sufficient to protonate the silanol groups and reduce tailing. An existing method uses 1 mM TFA in the mobile phase.[2][3]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent, such as isopropanol or a mixture of acetonitrile and isopropanol.[4]

  • Incorrect Mobile Phase pH: If the pH of the mobile phase is too high, it can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.

    • Solution: Maintain a low pH of the mobile phase (e.g., by adding TFA) to ensure silanol groups are not ionized.[1]

Q2: I am observing peak fronting for my this compound standard. What should I do?

A2: Peak fronting is less common than tailing but can occur due to the following reasons:

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to a distorted peak shape.

    • Solution: Dilute the sample and reinject. A linearity range of 3–400 µg/mL has been successfully used for this compound.[2][3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Problem: Inconsistent Retention Times

Q3: The retention time for this compound is shifting between injections. How can I stabilize it?

A3: Retention time variability can compromise the reliability of your analysis. Here are common causes and their solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs. Pumping 10-20 column volumes of the mobile phase is generally recommended.[5]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile solvent component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped to minimize evaporation.[5]

  • Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[5]

  • Pump Malfunctions: Inconsistent flow rates due to air bubbles in the pump or worn pump seals can cause retention time drift.

    • Solution: Degas the mobile phase and purge the pump to remove air bubbles. If the problem persists, check and replace pump seals as part of routine maintenance.[5]

Problem: Baseline Issues

Q4: I'm experiencing a noisy or drifting baseline in my chromatogram. What are the likely causes?

A4: A stable baseline is crucial for accurate quantification. Baseline problems can manifest as noise, drift, or the appearance of ghost peaks.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline, especially in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Detector Lamp Issues: An aging detector lamp can result in increased noise.

    • Solution: Check the lamp energy and replace it if it is low.[5]

  • Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline.

    • Solution: Ensure the mobile phase is thoroughly degassed. Purge the system to remove any trapped air.[5]

  • Column Bleed: Degradation of the stationary phase can lead to a rising baseline, particularly at higher temperatures or extreme pH values.

    • Solution: Operate within the recommended pH and temperature ranges for the column. If column bleed is suspected, it may be necessary to replace the column.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing an HPLC method for this compound detection?

A5: A validated isocratic reversed-phase HPLC method for this compound has been published.[2][3] The parameters from this method provide an excellent starting point:

ParameterRecommended Condition
Stationary Phase Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 1 mM Trifluoroacetic Acid (TFA) in Water:Methanol (40:60 v/v)
Flow Rate 1.0 mL/min (assumed standard, though not explicitly stated)
Detection Wavelength 254 nm (using a Photo Diode Array - PDA detector)
Injection Volume 20 µL (a common starting volume)

Q6: How can I improve the resolution between this compound and other compounds in my sample?

A6: If you are co-analyzing this compound with structurally similar compounds like northis compound, optimizing the mobile phase composition is key.

  • Adjusting the Organic Modifier Percentage: To increase the retention and potentially improve the separation of closely eluting peaks, you can decrease the percentage of the organic solvent (methanol in the published method). Try adjusting the methanol concentration in 5% increments (e.g., from 60% to 55%).

  • Changing the Organic Modifier: Acetonitrile is another common organic modifier in reversed-phase HPLC. Replacing methanol with acetonitrile can alter the selectivity of the separation. You can start with a similar percentage and optimize from there.

  • Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient method can be developed. Start with a lower concentration of the organic solvent and gradually increase it over the course of the run.

Q7: What are the key validation parameters I should consider for my this compound HPLC method?

A7: According to the International Conference on Harmonization (ICH) guidelines, the following parameters should be validated for an analytical method:[2][3]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For this compound, a linear range of 3–400 µg/mL has been demonstrated.[2][3]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-and-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for the Determination of this compound

This protocol is adapted from a validated method for the simultaneous determination of this compound, northis compound, and eriobofuran.[2][3]

1. Materials and Reagents:

  • HPLC-grade methanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • Sample containing this compound

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Photo Diode Array (PDA) detector.

  • Column: Luna C18 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a solution of 1 mM TFA in water and mix it with methanol in a 40:60 (v/v) ratio. For example, to prepare 1 L of mobile phase, mix 400 mL of 1 mM TFA in water with 600 mL of methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C for better reproducibility.

  • Detection: Monitor at 254 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 3-400 µg/mL).

  • Sample Preparation: Extract the sample with a suitable solvent and dilute the extract with the mobile phase to a concentration within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards, starting with the lowest concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape e.g., Tailing, Fronting rt_shift Retention Time Shift? start->rt_shift e.g., Drifting tailing Tailing? peak_shape->tailing Yes fronting Fronting? tailing->fronting No sol_tail_1 Add 0.1% TFA to Mobile Phase tailing->sol_tail_1 Yes sol_front_1 Dilute Sample fronting->sol_front_1 Yes sol_front_2 Dissolve Sample in Mobile Phase fronting->sol_front_2 Yes sol_tail_2 Flush Column with Strong Solvent rt_drift Drifting? rt_shift->rt_drift Yes sol_rt_1 Increase Column Equilibration Time rt_drift->sol_rt_1 Yes sol_rt_2 Prepare Fresh Mobile Phase rt_drift->sol_rt_2 Yes sol_rt_3 Use Column Oven rt_drift->sol_rt_3 Yes

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Method_Development cluster_optimization Optimization start Define Analytical Goal: Detect this compound step1 Select Initial Conditions (Based on Literature) start->step1 step2 Prepare Standards and Samples step1->step2 step3 Perform Initial Run step2->step3 decision1 Acceptable Resolution & Peak Shape? step3->decision1 opt_mobile_phase Adjust Mobile Phase (% Organic, pH) decision1->opt_mobile_phase No step4 Validate Method (ICH Guidelines) decision1->step4 Yes opt_column Try Different Column Chemistry opt_mobile_phase->opt_column opt_temp Adjust Temperature opt_column->opt_temp opt_temp->step3 end Routine Analysis step4->end

Caption: Logical workflow for HPLC method development.

References

troubleshooting aucuparin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aucuparin

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is happening and is it still usable?

A: A yellow or brown color change is a common indicator of oxidation, a process to which phenolic compounds like this compound are susceptible. This degradation can be accelerated by exposure to light, elevated temperatures, or a non-optimal pH. Oxidized this compound may have reduced biological activity and can interfere with experimental results. It is strongly recommended to prepare fresh solutions and discard any that show significant color change.

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?

A: This is a common issue related to solubility. This compound is practically insoluble in water[1]. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the final concentration of the organic solvent may be too low to keep the compound dissolved, causing it to precipitate.

To mitigate this:

  • Decrease the final concentration: Test a lower final concentration of this compound in your assay.

  • Increase the intermediate solvent: Before the final dilution into the aqueous medium, perform an intermediate dilution in a solvent like ethanol or a buffer/solvent mixture.

  • Check the pH of your medium: The solubility of phenolic compounds can be pH-dependent. Ensure the pH of your final solution is compatible with this compound's stability.

Q3: What is the best solvent to use for this compound?

A: The best solvent depends on the application. For creating high-concentration stock solutions, organic solvents are necessary.

  • Dimethyl sulfoxide (DMSO) and Ethanol (EtOH) are excellent choices for initial solubilization.

  • Methanol (MeOH) can also be used, but be aware that it can sometimes cause precipitation with certain salts, like sodium carbonate, if used in subsequent assays[2].

For experimental assays, the stock solution must be diluted such that the final solvent concentration is non-toxic to cells and does not interfere with the assay components. Always run a vehicle control (medium + solvent) in your experiments.

Q4: How should I store this compound powder and its solutions to ensure maximum stability?

A:

  • Solid this compound: Store the powder tightly sealed in a cool, dark, and dry place. A desiccator at 4°C is ideal.

  • Stock Solutions: Aliquot stock solutions into small, single-use vials to avoid repeated freeze-thaw cycles. Store these at -20°C or -80°C and protect them from light by using amber vials or wrapping them in foil. For short-term storage (a few days), 4°C may be acceptable if validated.

Troubleshooting Guide

Issue 1: Precipitate Formation in Solution

If you observe a precipitate in your this compound solution, follow this workflow to diagnose and solve the issue.

A Precipitate Observed B Is the solution a concentrated stock? A->B C Has the stock been diluted into an aqueous buffer? B->C No D Solution may be oversaturated. B->D Yes E Solvent incompatibility is likely. C->E Yes H Was the solution stored at a low temperature? C->H No F Gently warm and vortex. If precipitate remains, re-make at a lower concentration. D->F G Decrease final this compound concentration. Increase co-solvent percentage (if possible). Check pH of aqueous buffer. E->G I Compound may have crashed out due to low temperature. H->I Yes I->F

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Solution Instability (Color Change/Degradation)

If your solution appears discolored or you suspect degradation, consider the following factors.

Potential CauseRecommended Action
Oxidation Prepare fresh solution. Consider adding a suitable antioxidant if compatible with your experimental system. Purge solutions with nitrogen or argon gas.
Light Exposure Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
Incorrect pH Phenolic compounds can be unstable at alkaline pH. Maintain a pH range between 6 and 7.5 for optimal stability in aqueous buffers[3].
High Temperature Avoid heating this compound solutions unless necessary for solubilization, and do so minimally. Store long-term at -20°C or -80°C.

Data Summary

Table 1: Representative Solubility & Stability Profile for this compound

(Note: This data is based on the known properties of phenolic biphenyls. Empirical validation is recommended.)

ParameterDetailsRecommendations & Comments
Chemical Formula C₁₄H₁₄O₃[4]
Appearance Off-white to light tan solid
Solubility
   WaterPractically Insoluble[1]Do not use water as a primary solvent.
   DMSO>10 mg/mLRecommended for high-concentration stock solutions.
   Ethanol>10 mg/mLGood alternative to DMSO; often better tolerated by cells.
   MethanolSolubleUse with caution in assays involving carbonate buffers[2].
Solution Stability
   pHMore stable in neutral to slightly acidic conditions (pH 6-7.5). Susceptible to degradation at alkaline pH (>8).Buffer choice is critical for aqueous dilutions.
   TemperatureSensitive to heat.Prepare stock solutions at room temperature. Store long-term at -20°C or below.
   LightSensitive to UV and ambient light.Protect solid compound and solutions from light.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM)
  • Calculate Mass: The molecular weight of this compound is 230.26 g/mol [4]. To prepare 1 mL of a 10 mM stock solution, weigh out 2.30 mg of this compound powder.

  • Solubilization: Add the weighed this compound to a sterile 1.5 mL microfuge tube or an amber glass vial. Add 1 mL of high-purity DMSO or ethanol.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be applied briefly if needed, but avoid overheating.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in light-protected tubes. Store immediately at -20°C or -80°C.

Protocol 2: Assessing Solution Stability by UV-Vis Spectrophotometry

This protocol provides a basic method to check for degradation over time, which often results in changes to the absorbance spectrum.

  • Prepare Solution: Prepare a solution of this compound in the desired solvent (e.g., ethanol) at a concentration that gives a maximum absorbance reading between 0.5 and 1.0 AU (typically in the µM range).

  • Initial Scan: Immediately after preparation, scan the solution's absorbance spectrum from 200 nm to 400 nm using a UV-Vis spectrophotometer. Use the pure solvent as a blank. Record the wavelength of maximum absorbance (λ-max) and its value.

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C incubator, 4°C in the dark).

  • Follow-up Scans: At specified time points (e.g., 1, 4, 8, 24 hours), take another absorbance scan of the solution.

  • Analysis: Compare the scans. A significant decrease in the absorbance at λ-max or the appearance of new peaks at different wavelengths suggests degradation.

This compound Biosynthesis Pathway

This compound is a phytoalexin, a defense compound synthesized by plants. Its biosynthesis from the precursor 3,5-dihydroxybiphenyl involves a sequence of methylation and hydroxylation steps catalyzed by specific enzymes[5][6][7].

cluster_0 This compound Biosynthesis A 3,5-Dihydroxybiphenyl B 3-Hydroxy-5-methoxybiphenyl A->B O-Methylation C Northis compound (3,5-Dimethoxy-4-hydroxybiphenyl) B->C 4-Hydroxylation (P450 Enzyme) D This compound (3,5-Dimethoxy-4-hydroxybiphenyl) C->D O-Methylation

Caption: Key steps in the biosynthesis of this compound.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Aucuparin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aucuparin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the antimicrobial efficacy of this biphenyl phytoalexin.

Frequently Asked Questions (FAQs)

Q1: What is the known antimicrobial spectrum of this compound?

This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. It is less effective against Gram-negative bacteria. This difference in activity is a common starting point for enhancement studies.

Q2: My this compound sample is not showing the expected antimicrobial activity. What could be the issue?

Several factors could contribute to this:

  • Purity of the compound: Ensure the purity of your this compound sample through appropriate analytical techniques like HPLC.

  • Solubility: this compound, like many biphenyl compounds, has low aqueous solubility which can lead to underestimated activity in bioassays.[1][2][3] Refer to the troubleshooting guide below for addressing solubility issues.

  • Bacterial strain variability: The susceptibility of bacterial strains can vary. Ensure you are using a well-characterized strain and consider testing against a panel of clinical isolates.

  • Inoculum size: A high bacterial inoculum can overwhelm the antimicrobial effect. Standardize your inoculum preparation.[4]

  • Storage and handling: Improper storage of this compound solutions, especially in DMSO, can lead to precipitation and inaccurate concentrations.[2]

Q3: What are the primary strategies to enhance the antimicrobial efficacy of this compound?

The main strategies revolve around:

  • Synergistic combinations: Combining this compound with conventional antibiotics or other natural compounds to achieve a greater antimicrobial effect.[5][6][7][8]

  • Targeting bacterial resistance mechanisms: Using this compound in combination with agents that inhibit mechanisms like efflux pumps.[9]

  • Improving formulation and delivery: Enhancing the solubility and bioavailability of this compound through formulation strategies.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Assay Media

Biphenyl compounds are often hydrophobic and can precipitate in aqueous assay media, leading to inaccurate results.[10]

Solutions:

  • Solvent Selection: While DMSO is a common solvent, its concentration in the final assay should be kept low (typically <1%) to avoid solvent-induced toxicity to the bacteria.[2][11] Consider co-solvents or alternative solubilization strategies if precipitation occurs.

  • Sonication: Sonication of the this compound stock solution before dilution can help in dissolving the compound.[1]

  • Formulation with Surfactants or Polymers: Non-ionic surfactants at low concentrations can improve solubility without significantly affecting bacterial growth.

  • Nanoencapsulation: Encapsulating this compound in nanoparticles is a potential strategy to improve its water solubility and antimicrobial activity.

Issue 2: Inconsistent or Non-reproducible MIC Values

Variability in Minimum Inhibitory Concentration (MIC) values is a common challenge in antimicrobial susceptibility testing of natural products.[4][12]

Solutions:

  • Standardized Inoculum: Prepare the bacterial inoculum according to established guidelines (e.g., CLSI or EUCAST) to a 0.5 McFarland standard.[13]

  • Control Experiments: Always include positive controls (a known effective antibiotic) and negative controls (solvent alone) to validate the assay.[14]

  • Microplate Reader Validation: If using a microplate reader for turbidity measurements, ensure there is no interference from the color or precipitation of this compound. Visual inspection of the wells is recommended.

  • Growth Medium Consistency: Use the same batch of Mueller-Hinton Broth (MHB) or other specified medium for all experiments to minimize variability.

Issue 3: Difficulty in Interpreting Synergism Assay Results

Checkerboard assays are commonly used to assess synergy, but interpretation can be complex.

Solutions:

  • Fractional Inhibitory Concentration Index (FICI): Calculate the FICI to quantitatively determine the nature of the interaction.

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

  • Time-Kill Assays: Perform time-kill assays to confirm the synergistic bactericidal activity observed in checkerboard assays. A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.

  • Isobologram Analysis: This graphical representation can provide a clear visual of the synergistic, additive, or antagonistic effects.

Data Presentation: Synergistic Activity of Biphenyl Compounds

While specific data on this compound is limited, the following tables summarize the synergistic effects of structurally similar biphenyl compounds, protosappanins A and B, with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This data serves as a valuable reference for designing experiments with this compound.

Table 1: MIC of Protosappanins A and B and Antibiotics Alone against MRSA

CompoundMIC50 (mg/L)
Protosappanin A (PsA)64
Protosappanin B (PsB)128
Amikacin32
Gentamicin16

Data from a study on MRSA strains.[5]

Table 2: MIC of Antibiotics in Combination with Protosappanin A (PsA) against MRSA

AntibioticMIC50 of Antibiotic Alone (mg/L)MIC50 of Antibiotic in Combination with PsA (mg/L)Fold Reduction in MICFICI50
Amikacin32480.375
Gentamicin16820.625

FICI50 ≤ 0.5 indicates synergy. Data from a study on MRSA strains.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Positive control antibiotic

  • Solvent control (e.g., DMSO)

Procedure:

  • Add 100 µL of MHB to each well of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row.

  • Prepare a bacterial inoculum suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the standardized bacterial inoculum to each well.

  • Include a positive control (antibiotic alone), a negative control (MHB and inoculum only), and a solvent control (highest concentration of solvent used and inoculum).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergistic Activity

This assay is used to evaluate the interaction between this compound and another antimicrobial agent.

Materials:

  • This compound and second antimicrobial agent stock solutions

  • 96-well microtiter plates

  • MHB

  • Standardized bacterial inoculum

Procedure:

  • Prepare serial two-fold dilutions of this compound horizontally and the second antimicrobial agent vertically in a 96-well plate containing MHB.

  • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate each well with the standardized bacterial suspension.

  • Include controls for each agent alone.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FICI = FIC of this compound + FIC of Agent B

Mandatory Visualizations

Diagram 1: Proposed Workflow for Screening Synergistic Combinations

SynergyScreeningWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_confirmation Confirmation prep_this compound Prepare this compound Stock mic_determination Determine MIC of Individual Agents prep_this compound->mic_determination prep_antibiotic Prepare Antibiotic Stock prep_antibiotic->mic_determination prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->mic_determination checkerboard Perform Checkerboard Assay mic_determination->checkerboard fici_calculation Calculate FICI checkerboard->fici_calculation isobologram Generate Isobologram fici_calculation->isobologram time_kill Perform Time-Kill Assay for Synergistic Hits fici_calculation->time_kill If FICI <= 0.5

Caption: A typical experimental workflow for identifying and confirming synergistic antimicrobial combinations.

Diagram 2: Potential Mechanisms for Enhancing this compound's Efficacy

EnhancementMechanisms cluster_bacterium Bacterial Cell This compound This compound cell_wall Cell Wall/ Membrane This compound->cell_wall Potential Damage target Intracellular Target This compound->target Potential Inhibition antibiotic Conventional Antibiotic antibiotic->target Inhibition epi Efflux Pump Inhibitor (EPI) efflux_pump Efflux Pump epi->efflux_pump Inhibition efflux_pump->this compound Potential Expulsion efflux_pump->antibiotic Expulsion

Caption: Hypothesized mechanisms for enhancing this compound's antimicrobial activity through combination therapy.

Diagram 3: Hypothetical Bacterial Signaling Pathway Inhibition

SignalingPathway cluster_pathway Bacterial Survival Pathway signal External Signal receptor Sensor Kinase signal->receptor regulator Response Regulator receptor->regulator Phosphorylation gene_expression Gene Expression (e.g., Virulence, Resistance) regulator->gene_expression Activation survival Bacterial Survival & Proliferation gene_expression->survival This compound This compound This compound->receptor This compound->receptor This compound->regulator This compound->regulator inhibition Inhibition

Caption: A speculative model of how this compound might interfere with a bacterial two-component signaling system.

References

refining aucuparin extraction to minimize degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining aucuparin extraction processes to minimize degradation and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a biphenyl phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to stress or pathogen attack.[1] Its extraction can be challenging due to its potential instability under certain conditions, leading to degradation and reduced yields. As a phenolic compound, this compound is susceptible to oxidation and other chemical transformations, especially at elevated temperatures or when exposed to light and air.[2][3]

Q2: Which solvents are recommended for this compound extraction?

Methanol and ethanol are commonly used solvents for the extraction of phenolic compounds from plant materials.[4] Methanol is often efficient for lower molecular weight polyphenols, while aqueous acetone can be effective for higher molecular weight compounds.[4] For phytoalexin extraction, 40% aqueous ethanol has been used successfully.[5] The choice of solvent can significantly impact the extraction efficiency and the stability of this compound.

Q3: How does temperature affect this compound stability during extraction?

Elevated temperatures can lead to the degradation of phenolic compounds.[4] While higher temperatures can increase the solubility and diffusion of the target compound, they can also accelerate degradation reactions. For many phenolic compounds, temperatures up to 100°C may be acceptable for short periods, especially in microwave-assisted extraction (MAE), but compounds with more hydroxyl groups may be more susceptible to heat.[3] It is crucial to optimize the extraction temperature to balance yield and stability.

Q4: What are the common causes of low this compound yield?

Several factors can contribute to low this compound yields:

  • Inefficient Cell Lysis: Incomplete disruption of plant cells can limit solvent access to the target compound.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.

  • Degradation: As mentioned, temperature, pH, light, and oxygen can all contribute to the degradation of this compound during extraction.[2][6]

  • Suboptimal Solid-to-Solvent Ratio: An insufficient volume of solvent may not be enough to fully extract the this compound from the plant material.[4]

  • Insufficient Extraction Time: The extraction time may not be long enough to allow for complete diffusion of this compound into the solvent.

Q5: How can I minimize this compound degradation during extraction?

To minimize degradation, consider the following:

  • Temperature Control: Use the lowest effective temperature for extraction.[2]

  • Protect from Light and Oxygen: Conduct extractions in amber glassware and consider using an inert atmosphere (e.g., nitrogen) to prevent photo-oxidation and oxidation.[2]

  • pH Control: The pH of the extraction solvent can influence the stability of phenolic compounds.[7] Buffering the solvent may be beneficial.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, to the extraction solvent can help prevent oxidative degradation.

  • Efficient Methods: Modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce extraction times and potentially minimize degradation.[3][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No this compound Detected in HPLC Analysis This compound degradation during extraction or storage.Review extraction temperature and duration.[2][3] Ensure extracts are stored at low temperatures (-20°C or below) and protected from light. Analyze samples immediately after extraction if possible.
Incomplete extraction from the plant matrix.Optimize the solid-to-solvent ratio and particle size of the plant material.[4] Consider using extraction-enhancing techniques like UAE or MAE.[8]
Issues with the HPLC method.Verify the HPLC method parameters, including the mobile phase composition, column, and detector wavelength (this compound can be detected at 254 nm).[9] Run a standard to confirm system suitability.
Presence of Unknown Peaks in the Chromatogram Co-extraction of impurities or degradation products.Employ a purification step after extraction, such as solid-phase extraction (SPE) or column chromatography. Modify the extraction solvent to be more selective for this compound.
This compound degradation.Compare the chromatograms of freshly prepared and older extracts to identify potential degradation products. Attempt to identify the degradation products using techniques like LC-MS.
Inconsistent Extraction Yields Variability in the plant material.Ensure the plant material is homogenous. If using induced plant material (e.g., treated with an elicitor like yeast extract), ensure consistent treatment conditions.[10][11]
Inconsistent extraction procedure.Standardize all extraction parameters, including time, temperature, and solvent volume.

Quantitative Data Summary

The following tables summarize the impact of various extraction parameters on the recovery of phenolic compounds, which can serve as a guide for optimizing this compound extraction.

Table 1: Effect of Extraction Temperature on Phenolic Compound Stability

CompoundTemperature (°C)Recovery (%)
Catechin100Stable
125Significant Degradation
15087.4
Epicatechin10094.1
125Significant Degradation
15086.0
Resveratrol125Significant Degradation
Myricetin125Significant Degradation
Gentisic acid (boiling methanol, 65°C)6585.5
Syringic aldehyde (boiling methanol, 65°C)6592.8

Data adapted from studies on the stability of various phenolic compounds.[2][3]

Table 2: Comparison of Extraction Methods for Phenolic Compounds

Extraction MethodKey AdvantagesPotential Drawbacks
Maceration Simple, low costLong extraction times, large solvent consumption
Soxhlet Extraction Efficient for some compoundsHigh temperatures can cause degradation, requires large solvent volumes
Ultrasound-Assisted Extraction (UAE) Reduced extraction time, lower temperaturesEquipment cost
Microwave-Assisted Extraction (MAE) Very short extraction times, reduced solvent usePotential for localized overheating and degradation if not controlled properly[3]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material
  • Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol (or another optimized solvent).

    • Extract using one of the following methods:

      • Maceration: Shake at room temperature for 24 hours in the dark.

      • Ultrasound-Assisted Extraction (UAE): Sonicate in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).

      • Microwave-Assisted Extraction (MAE): Extract in a microwave extractor at a controlled temperature (e.g., 80°C) for a short duration (e.g., 5 minutes).

  • Filtration: Centrifuge the mixture and filter the supernatant through a 0.45 µm filter to remove solid debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at a low temperature (e.g., < 40°C).

  • Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is based on a validated method for the simultaneous determination of this compound and northis compound.[9]

  • HPLC System: A standard HPLC system with a PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 1 mM trifluoroacetic acid (TFA) in water and methanol (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using an this compound standard of known concentrations (e.g., 3-400 µg/mL).[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization add_solvent Add Solvent homogenization->add_solvent extraction_method Extraction (UAE/MAE/Maceration) add_solvent->extraction_method filtration Filtration extraction_method->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_low_yield start Low this compound Yield check_degradation Check for Degradation (Temperature, Light, O2) start->check_degradation degradation_present Degradation Suspected check_degradation->degradation_present optimize_conditions Optimize Conditions: - Lower Temperature - Protect from Light/O2 - Add Antioxidant degradation_present->optimize_conditions Yes check_extraction Review Extraction Protocol degradation_present->check_extraction No success Yield Improved optimize_conditions->success extraction_issue Inefficient Extraction? check_extraction->extraction_issue optimize_extraction Optimize Protocol: - Solvent Choice - Solid:Solvent Ratio - Extraction Time/Method extraction_issue->optimize_extraction Yes check_hplc Verify HPLC Method extraction_issue->check_hplc No optimize_extraction->success hplc_ok Method Validated? check_hplc->hplc_ok revalidate_hplc Re-validate HPLC Method: - Check Standard - Column Performance - Mobile Phase hplc_ok->revalidate_hplc No hplc_ok->success Yes revalidate_hplc->success

Caption: Troubleshooting guide for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of Biphenyl Phytoalexins and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide-resistant fungal strains poses a significant threat to agriculture and food security. This has spurred research into novel antifungal compounds from natural sources, such as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. Aucuparin, a biphenyl phytoalexin from the Rosaceae family, has been identified as a potential candidate for the development of new antifungal agents. This guide provides a comparative overview of the antifungal activity of biphenyl phytoalexins, as analogues for this compound, against key plant pathogens, benchmarked against the performance of established commercial fungicides.

Data Presentation: A Comparative Look at Antifungal Efficacy

Direct comparative studies detailing the antifungal activity of purified this compound against a wide range of phytopathogenic fungi are limited in publicly available scientific literature. However, research on structurally similar biphenyl phytoalexins isolated from Sorbus pohuashanensis, a plant from the same genus as the primary source of this compound, provides valuable insights into the potential efficacy of this class of compounds.

The following table summarizes the available quantitative data on the antifungal activity of these biphenyl phytoalexins and several commercial fungicides against various phytopathogenic fungi. It is important to note that the data for biphenyls and commercial fungicides were not always generated in the same studies, which may introduce variability.

Compound/FungicideFungal SpeciesActivity MetricValue (µg/mL)Reference
Biphenyl Phytoalexins
3',4',5'-trimethoxy[1,1'-biphenyl]-4-olAlternaria tenuissima% Inhibition (at 50 µg/mL)66.4%[1]
3,4,4',5-tetramethoxy-1,1'-biphenylAlternaria tenuissima% Inhibition (at 50 µg/mL)58.8%[1]
Northis compoundCryptococcus neoformansMIC>64[2]
Commercial Fungicides
CarbendazimFusarium proliferatumEC500.51 - 0.69[3]
ThiabendazoleFusarium spp.EC500.67 - 5.1[4]
DifenoconazoleVenturia inaequalisEC500.05 - 1.46[5]
TrifloxystrobinVenturia inaequalisEC502.94 - 29.62[5]
Thiophanate-methylVenturia inaequalisEC5014.84 - 1237.20[5]
AzoxystrobinVenturia inaequalisEC50~0.018[6]

Note: The activity of biphenyl phytoalexins from Sorbus pohuashanensis was also noted against Fusarium graminearum, Helminthosporium maydis, Sclerotinia sclerotiorum, and Exserohilum turcicum, although quantitative MIC or EC50 values were not provided in the cited source[1]. A study on synthetic biphenyl derivatives inspired by northis compound reported potent antifungal activity with MIC values as low as 0.25-16 µg/mL against several invasive fungi, suggesting the potential of the biphenyl scaffold[2].

Experimental Protocols: Methodologies for Antifungal Susceptibility Testing

The data presented in this guide are derived from in vitro antifungal susceptibility tests. The following is a generalized protocol for the broth microdilution method, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.DEF 7.3.2.[7][8][9] This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Test fungus

  • Antifungal agent (e.g., this compound analogue, commercial fungicide)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Spectrophotometer

  • Sterile saline or water

  • Vortex mixer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • The fungal isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh, sporulating culture.

    • A suspension of fungal conidia or spores is prepared in sterile saline.

    • The suspension is vortexed to ensure homogeneity.

    • The turbidity of the suspension is adjusted using a spectrophotometer to a specific optical density, which corresponds to a known final inoculum concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL).[10]

  • Preparation of Antifungal Dilutions:

    • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).

    • A series of two-fold dilutions of the antifungal agent are prepared in the liquid growth medium in the wells of a 96-well microtiter plate.

  • Inoculation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control (fungus in medium without antifungal agent) and a sterility control (medium only).

  • Incubation:

    • The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungus being tested.

  • Determination of MIC:

    • After incubation, the plate is examined visually or read with a microplate reader to assess fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.[11]

Mandatory Visualization: Experimental Workflow and Signaling Pathways

To visually represent the process of determining antifungal activity, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture on Agar spore_suspension Spore Suspension Preparation fungal_culture->spore_suspension inoculum_adjustment Inoculum Adjustment (Spectrophotometer) spore_suspension->inoculum_adjustment inoculation Inoculation of Microplate inoculum_adjustment->inoculation antifungal_stock Antifungal Stock Solution serial_dilution Serial Dilution in Microplate antifungal_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation reading Visual/Spectrophotometric Reading incubation->reading mic_determination MIC Determination reading->mic_determination

Caption: Broth microdilution antifungal susceptibility testing workflow.

signaling_pathway cluster_fungicide_action Potential Mode of Action of Biphenyl Phytoalexins biphenyl Biphenyl Phytoalexin membrane Fungal Cell Membrane biphenyl->membrane Disruption ergosterol Ergosterol Synthesis biphenyl->ergosterol Inhibition cell_wall Cell Wall Synthesis biphenyl->cell_wall Inhibition enzyme Essential Enzymes biphenyl->enzyme Inactivation growth_inhibition Inhibition of Fungal Growth membrane->growth_inhibition ergosterol->growth_inhibition cell_wall->growth_inhibition enzyme->growth_inhibition

Caption: Hypothesized antifungal mechanisms of biphenyl phytoalexins.

References

Comparative Analysis of Aucuparin's Antifungal Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the antifungal properties of the phytoalexin aucuparin reveals a mechanism centered on fungal membrane disruption. This guide provides a comparative analysis of this compound's mode of action against other phytoalexins and commercial antifungal agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a biphenyl phytoalexin, demonstrates notable antifungal and antibacterial properties. Its primary mode of action involves the disruption of the fungal cell membrane, a mechanism that distinguishes it from some other phytoalexins and commercial antifungal drugs. This guide explores the experimental validation of this compound's activity and compares it with alternative compounds.

Comparison of Antifungal Activity

The effectiveness of this compound and its alternatives can be quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While specific MIC values for this compound against a wide range of fungi are not extensively documented in publicly available literature, its activity has been established. For a comprehensive comparison, this guide includes data on related biphenyl phytoalexins, other classes of phytoalexins like isoflavonoids, and common commercial antifungal agents.

Compound ClassCompoundOrganismMIC (µg/mL)Reference
Biphenyl Phytoalexin This compound Bacillus subtilis3.12[1]
Staphylococcus aureus12.5[1]
Isoflavonoid Phytoalexin Glyceollins (I, II, III) Fusarium oxysporum25 - 750[2][3]
Phytophthora capsici25 - 750[2][3]
Sclerotinia sclerotiorum25 - 750[2][3]
Botrytis cinerea25 - 750[2][3]
Stilbenoid Phytoalexin Resveratrol Candida albicans10 - 20[4]
Commercial Antifungal Azoles (e.g., Fluconazole) Various Candida spp.0.25 - >128[5]
Commercial Antifungal Polyenes (e.g., Amphotericin B) Various Candida spp.0.03 - 1[5]

Modes of Action: A Comparative Overview

The mechanisms by which antifungal agents inhibit fungal growth vary significantly. Understanding these differences is crucial for the development of new and effective therapeutic strategies.

This compound and Biphenyl Phytoalexins: Fungal Membrane Disruption

Experimental evidence suggests that biphenyl phytoalexins, including this compound, exert their antifungal effect by compromising the integrity of the fungal cell membrane. This disruption leads to the leakage of cellular contents and ultimately, cell death.

This compound This compound membrane Fungal Cell Membrane This compound->membrane interacts with disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Fungal Cell Death leakage->death

Caption: Proposed mode of action for this compound.

Resveratrol: Induction of Apoptosis

In contrast, the stilbenoid phytoalexin resveratrol appears to induce a programmed cell death pathway in fungi, specifically apoptosis. This process is mediated through the mitochondria.

resveratrol Resveratrol mitochondria Fungal Mitochondria resveratrol->mitochondria targets apoptosis Induction of Apoptosis mitochondria->apoptosis death Fungal Cell Death apoptosis->death

Caption: Antifungal mechanism of resveratrol.

Commercial Antifungals: Targeting Ergosterol

Many commercially available antifungal drugs, such as azoles and polyenes, target ergosterol, a crucial component of the fungal cell membrane that is absent in humans.

cluster_azoles Azoles cluster_polyenes Polyenes azoles Azoles (e.g., Fluconazole) inhibition Inhibition azoles->inhibition ergosterol_synthesis Ergosterol Synthesis Pathway membrane_disruption Membrane Disruption ergosterol_synthesis->membrane_disruption leads to inhibition->ergosterol_synthesis polyenes Polyenes (e.g., Amphotericin B) binding Binding polyenes->binding ergosterol Ergosterol in Cell Membrane ergosterol->membrane_disruption leads to binding->ergosterol

Caption: Modes of action for commercial antifungals.

Experimental Protocols

The following provides a generalized methodology for assessing the antifungal activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungus.

Materials:

  • Test compound (e.g., this compound)

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in the growth medium. The concentration is adjusted to a specific cell density (e.g., 1 x 10^5 cells/mL).

  • Serial Dilution of Test Compound: The test compound is serially diluted in the growth medium in the wells of a 96-well plate to create a range of concentrations.

  • Inoculation: A fixed volume of the fungal inoculum is added to each well containing the diluted test compound.

  • Controls: Positive (medium with inoculum, no compound) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated at an optimal temperature and for a sufficient duration to allow for fungal growth in the control wells (typically 24-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible fungal growth (turbidity) is observed. This can be assessed visually or by measuring the optical density using a spectrophotometer.

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serially Dilute Test Compound serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC (Visual/Spectrophotometer) incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

Fungal Membrane Permeability Assay

Objective: To assess the effect of the test compound on the integrity of the fungal cell membrane.

Materials:

  • Test compound

  • Fungal cells

  • Fluorescent dyes (e.g., Propidium Iodide - PI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Fungal cells are incubated with the test compound at various concentrations for a defined period.

  • Staining: The treated cells are then stained with a fluorescent dye like PI, which can only enter cells with compromised membranes.

  • Visualization/Quantification: The uptake of the dye is observed using a fluorescence microscope or quantified using a flow cytometer. An increase in fluorescence intensity indicates membrane damage.

This comparative guide highlights the potential of this compound as an antifungal agent with a distinct mode of action. Further research to elucidate the specific molecular interactions with the fungal membrane and to expand the spectrum of tested fungal pathogens will be invaluable for its potential development as a therapeutic agent.

References

Comparative Analysis of Aucuparin Content in Sorbus Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of aucuparin content in different plant cultivars, primarily focusing on the genus Sorbus. This compound is a biphenyl phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogen attack. Its presence and concentration are considered important markers for disease resistance, particularly against fungal pathogens like Venturia inaequalis, the causative agent of scab. This document is intended for researchers, scientists, and drug development professionals interested in plant-based bioactive compounds and disease resistance mechanisms.

Quantitative Data on this compound and Related Phytoalexins

The following table summarizes available data on this compound and related phytoalexin content from selected studies. It is important to note that these values were obtained under specific experimental conditions (i.e., after treatment with a fungal elicitor) and may not represent constitutive levels in the plants.

Cultivar/SpeciesPhytoalexinConcentration (µg/g fresh weight)Elicitor/StressReference
Sorbus aucuparia (cell culture)This compoundData not specified in abstractVenturia inaequalis elicitor[1]
Sorbus aucuparia (cell culture)Northis compoundData not specified in abstractVenturia inaequalis elicitor[1]
Sorbus pohuashanensis (cell culture)Northis compound225.76Yeast Extract[2][3]
Sorbus pohuashanensis (cell culture)2'-Hydroxythis compound422.75Yeast Extract[2][3]
Malus domestica 'Florina' (scab-resistant apple)This compoundDetectedVenturia inaequalis elicitor[4]
Malus domestica 'Florina' (scab-resistant apple)Northis compoundDetectedVenturia inaequalis elicitor[4]
Malus domestica 'Vista Bella' (scab-susceptible apple)This compoundNot DetectedVenturia inaequalis elicitor[4]
Malus domestica 'Vista Bella' (scab-susceptible apple)Northis compoundNot DetectedVenturia inaequalis elicitor[4]

Experimental Protocols

The quantification of this compound and related biphenyl phytoalexins typically involves extraction from plant material followed by analysis using High-Performance Liquid Chromatography (HPLC).

Sample Preparation and Extraction (from cell cultures)

This protocol is adapted from studies on elicitor-treated Sorbus and Malus cell cultures.

  • Harvesting: Cells are harvested by filtration from the culture medium at various time points after elicitor treatment.

  • Homogenization: The harvested cells are frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.

  • Extraction: The powdered cells are extracted with a suitable solvent, such as methanol or ethyl acetate. The mixture is typically sonicated or agitated for a specified period to ensure efficient extraction.

  • Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques like Solid Phase Extraction (SPE) to remove interfering compounds prior to HPLC analysis.

HPLC Quantification of this compound

A validated isocratic reverse-phase HPLC method has been developed for the simultaneous determination of this compound and northis compound.[2]

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 1 mM trifluoroacetic acid (TFA) in water and methanol (e.g., 40:60 v/v) is effective for separating this compound and related compounds.[2]

  • Detection: The phytoalexins are detected by monitoring the absorbance at a specific wavelength, typically 254 nm.[2]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using authentic this compound standards. Linearity for quantification is typically observed in the range of 3–400 µg/mL.[2]

  • Confirmation: The identity of the this compound peak can be confirmed by comparing its retention time and UV spectrum with that of a standard, and further verified using mass spectrometry (MS).[2]

Visualizations

Experimental Workflow for this compound Analysis

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output A Plant Material (e.g., Cultivar A, B, C) B Elicitor Treatment (e.g., Yeast Extract, Fungal Spores) A->B C Harvesting & Freezing B->C D Homogenization (Grinding) C->D E Solvent Extraction (e.g., Methanol) D->E F Filtration & Concentration E->F G HPLC Separation (C18 Column) F->G H PDA Detection (254 nm) G->H I Quantification (vs. Standard Curve) H->I J Comparative Table of this compound Content I->J

Caption: Workflow for the extraction and quantification of this compound from different cultivars.

Hypothetical Signaling Pathway for this compound Biosynthesis

G Hypothetical Signaling Pathway for this compound Biosynthesis pathogen Pathogen Recognition (e.g., Fungal Elicitor) receptor Plant Cell Receptor pathogen->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAPK Cascade Activation ros->mapk tf Transcription Factor Activation (e.g., WRKY) mapk->tf genes Phytoalexin Biosynthesis Gene Expression (e.g., BIS, OMT, P450) tf->genes This compound This compound Biosynthesis genes->this compound defense Plant Defense Response This compound->defense

References

Aucuparin in Plant Defense: A Comparative Guide to Biphenyl Phytoalexins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aucuparin and other biphenyl phytoalexins, focusing on their role in plant defense. The information presented is supported by experimental data to facilitate objective evaluation of their performance.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of this compound and other biphenyl phytoalexins has been evaluated against various plant-associated microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50) values for a range of biphenyl and dibenzofuran phytoalexins against key fungal and oomycete plant pathogens.[1][2][3] Lower values indicate higher antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC in µg/mL) of Biphenyl and Dibenzofuran Phytoalexins

CompoundIlyonectria robusta H131 (Fungus)Dactylonectria torresensis N3 (Fungus)Globisporangium terrestre (Oomycete)
This compound >100>100>100
Northis compound505050
2'-Hydroxythis compound100100100
3-Hydroxy-5-methoxybiphenyl252525
3,5-Dihydroxybiphenyl252525
Noreriobofuran505050
Eriobofuran100100>100
2-Hydroxy-4-methoxydibenzofuran505050
2,4-Dihydroxydibenzofuran505050

Table 2: Half-Maximal Effective Concentration (EC50 in µg/mL) of Biphenyl and Dibenzofuran Phytoalexins

CompoundIlyonectria robusta H131 (Fungus)Dactylonectria torresensis N3 (Fungus)Globisporangium terrestre (Oomycete)
This compound 80.375.1>100
Northis compound35.230.840.1
2'-Hydroxythis compound60.755.470.2
3-Hydroxy-5-methoxybiphenyl20.118.522.3
3,5-Dihydroxybiphenyl15.814.218.9
Noreriobofuran40.538.145.6
Eriobofuran70.265.985.4
2-Hydroxy-4-methoxydibenzofuran38.936.742.8
2,4-Dihydroxydibenzofuran30.428.633.7

Signaling Pathways in Biphenyl Phytoalexin Biosynthesis

The production of biphenyl phytoalexins in plants, particularly in species of the Rosaceae family, is a sophisticated defense response triggered by pathogen recognition. The signaling cascade involves the perception of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the plant cell surface. This recognition initiates a downstream signaling cascade, often involving mitogen-activated protein kinases (MAPKs), which in turn activates hormone signaling pathways, primarily the jasmonate (JA) and salicylate (SA) pathways. These pathways converge to regulate the expression of transcription factors that control the genes responsible for biphenyl phytoalexin biosynthesis, such as biphenyl synthase (BIS).

G cluster_pathogen Pathogen cluster_plant_cell Plant Cell Pathogen Pathogen PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Pathogen->PAMPs PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition MAPK_cascade MAPK Cascade (MPK3/MPK6) PRR->MAPK_cascade Activation JA_pathway Jasmonate (JA) Signaling Pathway MAPK_cascade->JA_pathway Activation SA_pathway Salicylate (SA) Signaling Pathway MAPK_cascade->SA_pathway Activation JA_pathway->SA_pathway Crosstalk Transcription_Factors Transcription Factors (e.g., WRKY) JA_pathway->Transcription_Factors Regulation SA_pathway->Transcription_Factors Regulation BIS_gene Biphenyl Synthase (BIS) Gene Expression Transcription_Factors->BIS_gene Induction Biphenyl_Phytoalexins Biphenyl Phytoalexins (e.g., this compound) BIS_gene->Biphenyl_Phytoalexins Biosynthesis

Fig. 1: Signaling pathway for biphenyl phytoalexin biosynthesis.

Experimental Protocols

Extraction and Quantification of Biphenyl Phytoalexins from Apple Roots

This protocol is adapted from methodologies used in studies of apple replant disease.[4]

a. Sample Preparation:

  • Excavate apple roots and wash gently with sterile water to remove soil particles.

  • Freeze the cleaned root samples in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lyophilize the powdered root material to a constant dry weight.

b. Extraction:

  • Weigh approximately 100 mg of lyophilized root powder into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% (v/v) methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the mixture at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new 2 mL microcentrifuge tube.

  • Repeat the extraction process (steps 2-6) on the remaining pellet and combine the supernatants.

  • Evaporate the combined methanolic extracts to dryness under a stream of nitrogen gas or using a vacuum concentrator.

c. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Resuspend the dried extract in 100 µL of pyridine.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a derivatizing agent.

  • Incubate the mixture at 60°C for 30 minutes to allow for silylation.

  • Analyze the derivatized sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Identify and quantify individual biphenyl phytoalexins by comparing their retention times and mass spectra with those of authentic standards.

Determination of Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50)

This protocol outlines a general method for determining the antimicrobial activity of phytoalexins against fungal and oomycete pathogens using a broth microdilution assay.[1][2][3]

a. Preparation of Test Compounds and Microbial Inoculum:

  • Dissolve the purified biphenyl phytoalexins in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions of a known concentration.

  • Culture the target fungal or oomycete pathogen on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient growth is achieved.

  • Prepare a spore or mycelial fragment suspension in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) and adjust the concentration to a standardized value (e.g., 1 x 10^5 spores/mL).

b. Broth Microdilution Assay:

  • Perform serial two-fold dilutions of the phytoalexin stock solutions in the liquid growth medium in the wells of a 96-well microtiter plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive controls (medium with inoculum and solvent, but no phytoalexin) and negative controls (medium only).

  • Incubate the microtiter plates at an optimal temperature for the growth of the specific microorganism (e.g., 25°C) for a defined period (e.g., 48-72 hours).

c. Data Analysis:

  • Determine the MIC visually as the lowest concentration of the phytoalexin that completely inhibits visible microbial growth.

  • For EC50 determination, measure the microbial growth at each phytoalexin concentration using a spectrophotometer (e.g., by measuring absorbance at 600 nm) or a fluorometer with a viability stain.

  • Plot the microbial growth inhibition against the logarithm of the phytoalexin concentration and fit the data to a dose-response curve to calculate the EC50 value.

References

Comparative Analysis of Aucuparin's Antimicrobial Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of aucuparin across a range of microbial strains. The data presented is compiled from various studies to offer an objective overview of its efficacy and spectrum of activity, supported by detailed experimental protocols and mechanistic insights.

Executive Summary

This compound, a biphenyl phytoalexin, demonstrates notable antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi is significantly lower. This selective activity suggests a mechanism of action that is more effective against the cell envelope structure of Gram-positive organisms. This guide synthesizes available data on its minimum inhibitory concentrations (MICs) and explores potential mechanisms of action based on studies of related biphenyl compounds.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been evaluated against a variety of microbial strains. The data consistently shows a significant difference in susceptibility between Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains as reported in the literature.

Microbial StrainTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacteria3.12[1]
Staphylococcus aureusGram-positive bacteria12.5[1]
Escherichia coliGram-negative bacteria>100[1]
Pseudomonas aeruginosaGram-negative bacteria>100[1]

Mechanistic Insights

While direct studies on the specific molecular mechanism of this compound are limited, research on related biphenyl phytoalexins and phenolic compounds provides valuable insights into its potential modes of action.

Potential Mechanisms of Action:
  • Cell Membrane Disruption: Biphenyl compounds, like this compound, are known to interact with and disrupt the integrity of bacterial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The higher susceptibility of Gram-positive bacteria may be attributed to the structural differences in their cell envelopes, which may allow for more effective interaction with this compound.

  • Induction of Oxidative Stress: Some biphenolic compounds have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, leading to inhibition of cell growth and division.

  • Enzyme Inhibition: Phenolic compounds can inhibit various microbial enzymes that are crucial for cellular processes. While specific enzymatic targets of this compound have not been identified, this remains a plausible mechanism contributing to its antimicrobial effect.

The following diagram illustrates a hypothetical workflow for investigating the antimicrobial mechanism of action of this compound.

Antimicrobial Mechanism Workflow Workflow for Investigating this compound's Mechanism of Action A This compound Treatment of Microbial Cells B Assess Cell Viability (e.g., Time-Kill Assay) A->B C Evaluate Membrane Integrity (e.g., SYTOX Green Staining) A->C D Measure Intracellular ROS Production (e.g., DCFH-DA Assay) A->D E Analyze Macromolecular Synthesis (e.g., DNA, Protein Synthesis Assays) A->E F Observe Morphological Changes (e.g., Electron Microscopy) A->F G Identify Potential Molecular Targets B->G C->G D->G E->G F->G

Caption: A proposed experimental workflow to elucidate the antimicrobial mechanism of this compound.

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible assessment of antimicrobial activity. The following are detailed protocols for key experiments cited in the evaluation of this compound and other natural products.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Positive control antibiotic

  • Negative control (medium only)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

    • The last well serves as a growth control and contains only broth and inoculum.

    • Prepare a separate well with broth only as a sterility control.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

    • If using a viability indicator like resazurin, a color change will indicate microbial growth. The MIC is the lowest concentration where no color change occurs.

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Flasks or tubes with appropriate growth medium

  • Standardized microbial inoculum

  • This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Control (no drug)

  • Agar plates for colony counting

Procedure:

  • Preparation:

    • Prepare flasks containing broth with the desired concentrations of this compound and a control flask without the compound.

    • Inoculate each flask with the microbial suspension to a starting density of approximately 10^5 - 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks under appropriate conditions (e.g., 37°C with shaking).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto agar plates and incubate until colonies are visible.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the number of viable cells.

The following diagram illustrates the general workflow of a time-kill assay.

Time-Kill Assay Workflow General Workflow of a Time-Kill Assay A Prepare Microbial Culture and Drug Concentrations B Inoculate Cultures with Microorganism A->B C Incubate at Optimal Temperature with Shaking B->C D Collect Samples at Predetermined Time Points C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot Log10 CFU/mL vs. Time F->G

Caption: A simplified workflow of the time-kill assay for assessing antimicrobial kinetics.

Conclusion

This compound exhibits a selective and potent antimicrobial activity against Gram-positive bacteria. Its limited efficacy against Gram-negative bacteria and fungi suggests a specific mode of action that is likely targeted towards the unique structural features of Gram-positive bacterial cell envelopes. While further research is needed to fully elucidate its precise molecular mechanisms, the available data indicates that membrane disruption and induction of oxidative stress are probable contributors to its antibacterial effects. The standardized protocols provided in this guide offer a framework for consistent and comparable evaluation of this compound and other natural products in antimicrobial drug discovery and development.

References

A Comparative Analysis of the Bioactivities of Aucuparin and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two natural phenolic compounds: aucuparin and resveratrol. Drawing from experimental data, we delve into their antioxidant, anti-inflammatory, and anticancer activities, offering a side-by-side analysis of their efficacy and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Executive Summary

Both this compound and resveratrol, despite their structural differences, exhibit promising bioactivities. Resveratrol is a well-studied compound with a large body of evidence supporting its potent antioxidant, anti-inflammatory, and anticancer effects. This compound, a biphenyl phytoalexin, has also demonstrated noteworthy biological activities, particularly in the realm of anti-inflammatory responses. This guide presents a detailed comparison of their performance in various experimental models, supplemented with detailed methodologies and visual representations of the signaling pathways they modulate.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data on the bioactivities of this compound and resveratrol, facilitating a direct comparison of their potency.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
Resveratrol DPPH Radical Scavenging0.131 mM[1]
Aucubin DPPH Radical Scavenging49.20 mg/mL[2]

Table 2: Anti-inflammatory Activity

CompoundCell LineAssayIC50 ValueSource
Hydrolyzed this compound (H-AU) RAW 264.7TNF-α Inhibition9.2 µM[3][4]
Resveratrol RAW 264.7Inhibition of various inflammatory mediators (NO, PGE2, TNF-α, IL-1β)Effective at 1, 5, and 10 µM

Table 3: Anticancer Activity

CompoundCell LineAssayIC50 ValueSource
Resveratrol MCF-7 (Breast Cancer)MTT Assay146.3 µM (for parental MCF-7 cells)[5]
Aucubin 4T1 (Breast Cancer)in vivo tumor growth suppression51.31 ± 4.07% tumor suppression[6]

Note: A direct in vitro IC50 value for this compound or aucubin on the MCF-7 cell line was not found in the reviewed literature. The provided data for aucubin demonstrates its in vivo efficacy against a different breast cancer cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the test compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in the dark.

    • Prepare a series of dilutions of the test compound (e.g., resveratrol, this compound) and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or spectrophotometer cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

    • Add a small volume of the diluted test compound or standard to the DPPH solution (e.g., 20 µL).

    • For the control, add the solvent instead of the test compound.

    • Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot a graph of % scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: TNF-α Inhibition in RAW 264.7 Macrophages

Objective: To assess the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture:

  • Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., hydrolyzed this compound, resveratrol) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-only control.

    • Determine the IC50 value, the concentration of the compound that inhibits TNF-α production by 50%.

Anticancer Activity: MTT Assay in MCF-7 Cells

Objective: To evaluate the cytotoxic effect of a test compound on the viability of MCF-7 human breast cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Cell Culture:

  • Culture MCF-7 cells in a suitable medium, such as DMEM with 10% FBS, at 37°C and 5% CO2.

Protocol:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the test compound (e.g., resveratrol) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Mechanisms of Action

This compound and resveratrol exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.

Aucuparin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation This compound Hydrolyzed this compound This compound->IKK Inhibition TNFa_gene TNF-α Gene NFkB_active->TNFa_gene Transcription TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA

Caption: this compound's anti-inflammatory action via NF-κB pathway inhibition.

Resveratrol_Signaling_Pathways cluster_inflammation Anti-inflammatory cluster_cancer Anticancer cluster_antioxidant Antioxidant Resveratrol Resveratrol NFkB NF-κB Resveratrol->NFkB MAPK MAPKs Resveratrol->MAPK PI3K_Akt PI3K/Akt Resveratrol->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Resveratrol->Wnt_beta_catenin Apoptosis Apoptosis Resveratrol->Apoptosis Nrf2 Nrf2 Resveratrol->Nrf2 Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Wnt_beta_catenin->Cell_Proliferation Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes

References

Structure-Activity Relationship of Aucuparin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aucuparin, a biphenyl phytoalexin, has garnered interest in the scientific community for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, drawing upon available experimental data to elucidate the molecular features crucial for their biological function. While comprehensive SAR studies on a wide array of this compound derivatives are limited, this guide synthesizes the existing data on this compound and related biphenyl compounds to offer insights for future drug design and development.

Comparative Biological Activity of this compound and Related Biphenyl Derivatives

The following table summarizes the quantitative data on the biological activities of this compound and other relevant biphenyl derivatives to facilitate a comparative assessment of their potency. The primary focus of reported studies has been on their antimicrobial effects.

Compound Name/StructureBiological ActivityTest Organism/Cell LineQuantitative Data (MIC/IC50 in µg/mL)Reference(s)
This compound AntibacterialBacillus subtilis3.12[1]
Staphylococcus aureus12.5[1]
Northis compound AntifungalVarious invasive fungiLess potent than derivatives (serves as a lead compound)
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)3.13
5-(9H-carbazol-2-yl)benzene-1,2,3-triol AntibacterialMultidrug-resistant Enterococcus faecalis (MREf)6.25
3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol AntibacterialCarbapenem-resistant Acinetobacter baumanniiComparable to Ciprofloxacin
4'-fluoro-[1,1'-biphenyl]-3,4,5-triol AntibacterialCarbapenem-resistant Acinetobacter baumanniiComparable to Ciprofloxacin

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of this compound and its derivatives.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate also includes a positive control (broth with bacteria and no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, PC3, HepG2, MDA-MB-231) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC50: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing the Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of this compound, a key process in the plant's defense mechanism.

Aucuparin_Biosynthesis Malonyl-CoA Malonyl-CoA BPS Biphenyl Synthase Malonyl-CoA->BPS p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaroyl-CoA->BPS 3,5-Dihydroxybiphenyl 3,5-Dihydroxybiphenyl BPS->3,5-Dihydroxybiphenyl Condensation OMT1 O-Methyltransferase 1 3,5-Dihydroxybiphenyl->OMT1 O-methylation 3-Hydroxy-5-methoxybiphenyl 3-Hydroxy-5-methoxybiphenyl OMT1->3-Hydroxy-5-methoxybiphenyl B4H Biphenyl 4-hydroxylase (CYP450) 3-Hydroxy-5-methoxybiphenyl->B4H 4-hydroxylation 4-Hydroxy-3-methoxy-5-hydroxybiphenyl 4-Hydroxy-3-methoxy-5-hydroxybiphenyl B4H->4-Hydroxy-3-methoxy-5-hydroxybiphenyl OMT2 O-Methyltransferase 2 4-Hydroxy-3-methoxy-5-hydroxybiphenyl->OMT2 O-methylation This compound This compound (3,5-Dimethoxy-4-hydroxybiphenyl) OMT2->this compound

Caption: Biosynthetic pathway of this compound.

Structure-Activity Relationship Insights

Based on the available data for this compound and related biphenyl derivatives, several structural features appear to be important for their biological activities:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the biphenyl rings are crucial. For antibacterial activity, multiple hydroxyl groups on one of the rings seem to be beneficial.

  • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as trifluoromethyl, on one of the phenyl rings has been shown to enhance antibacterial activity.

  • Substitution Pattern: The substitution pattern on the biphenyl scaffold significantly influences the biological activity. For instance, the placement of substituents can affect the molecule's ability to interact with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modified by adding or removing polar functional groups, is expected to play a role in its ability to cross cell membranes and reach its target.

References

Unlocking Aucuparin Production: A Comparative Guide to its Genetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genetic and elicitor-driven regulation of aucuparin production, a phytoalexin with significant antimicrobial properties. We delve into the native biosynthetic pathway in Sorbus aucuparia (rowan) and explore metabolic engineering in yeast as a promising alternative production platform. This document offers a detailed examination of the key enzymes, their kinetics, gene expression profiles, and the impact of different elicitors on this compound yield, supported by experimental data and detailed protocols.

I. Comparative Analysis of this compound Production Strategies

The production of this compound, a biphenyl phytoalexin, is a plant defense response triggered by pathogens. Understanding the intricate genetic regulation of its biosynthesis is crucial for harnessing its therapeutic potential. Here, we compare the natural production in Sorbus aucuparia cell cultures with a potential metabolic engineering approach in Saccharomyces cerevisiae.

Natural Production in Sorbus aucuparia

The biosynthesis of this compound in S. aucuparia is initiated in response to elicitors, such as cell wall fragments from the pathogenic fungus Venturia inaequalis or yeast extract.[1][2] This process involves a well-defined enzymatic pathway, with key genes being significantly upregulated upon elicitation.

Alternative Production: Metabolic Engineering in Saccharomyces cerevisiae

Saccharomyces cerevisiae is a robust and well-characterized host for metabolic engineering, offering a scalable and controllable platform for producing plant secondary metabolites.[3][4][5] While the complete de novo synthesis of this compound in yeast has not been extensively reported, the successful engineering of related phenylpropanoid pathways suggests its feasibility.[6] This approach would involve the heterologous expression of the key biosynthetic genes from S. aucuparia.

II. Quantitative Data Summary

The following tables summarize the key quantitative data related to the genetic regulation of this compound production.

Table 1: Enzyme Kinetic Parameters in the this compound Biosynthetic Pathway

EnzymeGeneSubstrateK_m_ (µM)V_max_ (pkat/mg protein)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source(s)
Biphenyl Synthase (BIS)SaBISBenzoyl-CoA, Malonyl-CoA----[7]
O-Methyltransferase 1 (OMT1)SaOMT13,5-dihydroxybiphenyl----[1]
Biphenyl 4-Hydroxylase (B4H)SaB4H (CYP736A107)3-hydroxy-5-methoxybiphenyl0.144 ± 0.0120.008 ± 0.0010.005739,583[8][9]
O-Methyltransferase 2 (OMT2)SaOMT2Northis compound----[1]

Table 2: Relative Gene Expression After Elicitor Treatment in S. aucuparia Cell Cultures

GeneElicitorTime Point (hours)Fold Change (vs. control)Source(s)
SaPAL (Phenylalanine ammonia-lyase)V. inaequalis extract3~15[10]
SaBIS (Biphenyl Synthase)V. inaequalis extract6~25[10]
SaB4H (Biphenyl 4-Hydroxylase)V. inaequalis extract9~40[10]

Table 3: this compound and Related Phytoalexin Yield in S. aucuparia Cell Cultures

ElicitorCompoundYield (µg/g dry weight)Source(s)
Yeast ExtractThis compoundNot specified[2][11]
Yeast ExtractEriobofuranNot specified[11]
V. inaequalis extractThis compoundNot specified[1]
V. inaequalis extractEriobofuranNot specified[1]

Note: While the induction of this compound and eriobofuran by these elicitors is well-documented, specific yield data in µg/g dry weight is not available in the provided search results.

Table 4: Antimicrobial Activity of this compound and Related Biphenyls

CompoundPathogenMIC (µg/mL)Source(s)
This compoundBacillus subtilis3.12[12]
This compoundStaphylococcus aureus12.5[12]
This compoundPseudomonas aeruginosa≥100[12]
This compoundEscherichia coli≥100[12]
3,5-dihydroxybiphenylErwinia amylovora115[13]
Protosappanin A (a biphenyl)Staphylococcus aureus64[14]
Protosappanin B (a biphenyl)Staphylococcus aureus128[14]

III. Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound in S. aucuparia starts from the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions catalyzed by Biphenyl Synthase (BIS), two distinct O-Methyltransferases (OMT1 and OMT2), and a Biphenyl 4-Hydroxylase (B4H).[1][9]

This compound Biosynthetic Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_this compound This compound Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL Benzoyl-CoA Benzoyl-CoA trans-Cinnamic acid->Benzoyl-CoA ... 3,5-dihydroxybiphenyl 3,5-dihydroxybiphenyl Benzoyl-CoA->3,5-dihydroxybiphenyl BIS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->3,5-dihydroxybiphenyl 3-hydroxy-5-methoxybiphenyl 3-hydroxy-5-methoxybiphenyl 3,5-dihydroxybiphenyl->3-hydroxy-5-methoxybiphenyl OMT1 Northis compound Northis compound 3-hydroxy-5-methoxybiphenyl->Northis compound B4H This compound This compound Northis compound->this compound OMT2

Caption: The biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Analysis

This workflow outlines the key steps from cell culture initiation to the quantification of this compound.

Experimental Workflow cluster_culture Cell Culture and Elicitation cluster_extraction Extraction cluster_analysis Analysis Initiate S. aucuparia cell suspension culture Initiate S. aucuparia cell suspension culture Subculture and grow cells Subculture and grow cells Initiate S. aucuparia cell suspension culture->Subculture and grow cells Treat with elicitor (e.g., Yeast Extract) Treat with elicitor (e.g., Yeast Extract) Subculture and grow cells->Treat with elicitor (e.g., Yeast Extract) Harvest cells and medium Harvest cells and medium Treat with elicitor (e.g., Yeast Extract)->Harvest cells and medium Extract with organic solvent (e.g., ethyl acetate) Extract with organic solvent (e.g., ethyl acetate) Harvest cells and medium->Extract with organic solvent (e.g., ethyl acetate) Concentrate extract Concentrate extract Extract with organic solvent (e.g., ethyl acetate)->Concentrate extract GC-MS analysis for identification and quantification GC-MS analysis for identification and quantification Concentrate extract->GC-MS analysis for identification and quantification Data analysis and yield calculation Data analysis and yield calculation GC-MS analysis for identification and quantification->Data analysis and yield calculation

Caption: Experimental workflow for this compound analysis.

IV. Experimental Protocols

Sorbus aucuparia Cell Suspension Culture and Elicitation

This protocol is adapted from methodologies described for establishing and maintaining S. aucuparia cell cultures for phytoalexin production.[9]

Materials:

  • Sorbus aucuparia callus culture

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Kinetin

  • Yeast extract or Venturia inaequalis elicitor preparation

  • Sterile flasks and culture vessels

  • Shaker incubator

Protocol:

  • Initiation of Suspension Culture: Transfer actively growing callus (2-3 g) to a 250 mL flask containing 50 mL of liquid MS medium supplemented with 3% (w/v) sucrose, 1 mg/L 2,4-D, and 0.1 mg/L kinetin.

  • Subculturing: Subculture the cells every 14 days by transferring 10 mL of the suspension to 40 mL of fresh medium.

  • Growth Conditions: Maintain the cultures on a rotary shaker at 120 rpm in the dark at 25°C.

  • Elicitation: To a 14-day-old culture, add a sterile solution of yeast extract to a final concentration of 0.5% (w/v) or a sterile preparation of V. inaequalis elicitor.

  • Incubation: Continue to incubate the elicited cultures under the same conditions for the desired time period (e.g., 24, 48, 72 hours) before harvesting.

Extraction and Quantification of this compound by GC-MS

This protocol provides a general framework for the extraction and analysis of biphenyl phytoalexins.

Materials:

  • Elicited S. aucuparia cell culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium (carrier gas)

  • This compound standard

Protocol:

  • Harvesting: Separate the cells from the medium by filtration. Freeze-dry the cells to determine the dry weight.

  • Extraction: Extract both the freeze-dried cells and the culture medium three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate to dryness using a rotary evaporator.

  • Sample Preparation: Re-dissolve the residue in a known volume of ethyl acetate for GC-MS analysis.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in full scan mode to identify this compound based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode.

  • Quantification: Prepare a calibration curve using an authentic this compound standard. Calculate the concentration of this compound in the samples based on the peak area and the calibration curve. Express the final yield as µg of this compound per gram of dry cell weight.

V. Conclusion

The genetic regulation of this compound production in Sorbus aucuparia presents a fascinating system for studying plant defense mechanisms. The elicitor-induced expression of key biosynthetic genes leads to the accumulation of this potent antimicrobial compound. While the natural system is effective, metabolic engineering in microorganisms like Saccharomyces cerevisiae holds immense potential for the scalable and controlled production of this compound and other valuable phytoalexins. Further research is needed to fully elucidate the kinetics of all enzymes in the pathway and to optimize heterologous expression systems. The data and protocols presented in this guide provide a solid foundation for researchers and professionals aiming to explore and exploit the therapeutic potential of this compound.

References

Comparative Transcriptomics of Aucuparin-Producing Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic responses in aucuparin-producing plants, supported by experimental data. This compound, a biphenyl phytoalexin, is a key defense compound in several species of the Rosaceae family, including mountain ash (Sorbus aucuparia), apple (Malus domestica), and pear (Pyrus communis). Understanding the regulation of its biosynthesis is crucial for developing disease-resistant plant varieties and for potential pharmacological applications.

Comparative Analysis of this compound Biosynthesis Gene Expression

The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway. The key enzyme initiating this pathway is Biphenyl Synthase (BIS), which is responsible for the formation of the biphenyl scaffold. Subsequent modification steps involving O-methylation and hydroxylation are catalyzed by O-methyltransferases (OMTs) and a specific cytochrome P450 enzyme, biphenyl 4-hydroxylase (B4H), respectively.[1][2]

Transcriptomic studies have revealed that the genes encoding these enzymes are significantly upregulated in response to biotic stress, such as pathogen infection or elicitor treatment. The following table summarizes quantitative data on the expression of BIS genes from comparative transcriptomic and gene expression analyses in Sorbus aucuparia, Malus domestica, and Pyrus communis.

Plant SpeciesStress Condition/ElicitorGene(s)Fold Change in ExpressionReference
Sorbus aucuparia Yeast Extract ElicitorSaBIS1Transient increase, peak at 8h[3]
SaB4HTransient increase, peak at 8h[3]
Malus domestica Apple Replant Disease (ARD) SoilMdBIS1~27.8[4]
MdBIS2~24.0[4]
MdBIS3~8.8[4]
MdBIS4~31.9[4]
MdB4Ha~5.3[4]
MdB4Hb~6.1[4]
Pyrus communis 'Harrow Sweet' Fire Blight (Erwinia amylovora) InfectionPcBIS1 & PcBIS2~800 (relative transcript levels)[5][6]
Pyrus communis 'Conference' Fire Blight (Erwinia amylovora) InfectionPcBIS2-[5][6]
Pyrus communis 'Alexander Lucas' Fire Blight (Erwinia amylovora) InfectionPcBIS2-[5][6]

Note: Fold change values are approximate and represent the highest reported inductions in the respective studies. Direct comparison of absolute expression levels between different studies and species is challenging due to variations in experimental conditions, quantification methods, and the presence of gene families. In Pyrus communis, while PcBIS2 transcripts were detected in 'Alexander Lucas' and 'Conference', the study focused on the significant upregulation in 'Harrow Sweet'.[5][6]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from the general phenylpropanoid pathway, leading to the formation of benzoyl-CoA. Biphenyl synthase (BIS) then catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl.[1][7] This is followed by a sequence of O-methylation, 4-hydroxylation, and a second O-methylation to yield this compound.[1][2]

Aucuparin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_this compound This compound Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid ... ... trans-Cinnamic acid->... Benzoyl-CoA Benzoyl-CoA ...->Benzoyl-CoA 3,5-dihydroxybiphenyl 3,5-dihydroxybiphenyl Benzoyl-CoA->3,5-dihydroxybiphenyl BIS Malonyl-CoA Malonyl-CoA Malonyl-CoA->3,5-dihydroxybiphenyl (3x) 3-hydroxy-5-methoxybiphenyl 3-hydroxy-5-methoxybiphenyl 3,5-dihydroxybiphenyl->3-hydroxy-5-methoxybiphenyl OMT1 Northis compound Northis compound 3-hydroxy-5-methoxybiphenyl->Northis compound B4H (CYP736A) This compound This compound Northis compound->this compound OMT2

Caption: The biosynthetic pathway of this compound.

General Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates a typical workflow for a comparative transcriptomics study of this compound-producing plants.

Experimental_Workflow cluster_stress Biotic Stress Induction cluster_analysis Transcriptomic Analysis Plant_Material Plant Material (Sorbus, Malus, Pyrus) Stress_Treatment Stress Treatment (e.g., Pathogen, Elicitor) Plant_Material->Stress_Treatment Control_Treatment Control Treatment (e.g., Mock Inoculation) Plant_Material->Control_Treatment RNA_Extraction Total RNA Extraction Library_Preparation RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (Quality Control, Mapping, DEG Analysis) Sequencing->Data_Analysis Gene_Expression Differential Gene Expression Analysis Data_Analysis->Gene_Expression Validation Validation (qRT-PCR) Gene_Expression->Validation

Caption: A generalized workflow for comparative transcriptomic analysis.

Experimental Protocols

RNA Extraction and Quality Control

Total RNA is extracted from plant tissues (e.g., roots, leaves, or cell cultures) using a commercial kit such as the Spectrum™ Plant Total RNA Kit (Sigma-Aldrich) or a CTAB-based method. The integrity and quality of the extracted RNA are crucial for downstream applications. RNA integrity is typically assessed using an Agilent 2100 Bioanalyzer or similar capillary electrophoresis system, with an RNA Integrity Number (RIN) of > 7.0 being desirable. RNA concentration is measured using a NanoDrop spectrophotometer or a Qubit fluorometer. To eliminate any contaminating genomic DNA, a DNase I treatment is performed.

RNA-Seq Library Preparation and Sequencing

For RNA-sequencing, stranded mRNA-seq libraries are typically prepared using a kit like the Illumina TruSeq Stranded mRNA Library Prep Kit. This process involves the purification of poly(A)-containing mRNA molecules, fragmentation of the mRNA, and synthesis of first and second-strand cDNA. The cDNA is then adenylated at the 3' ends, and adapters are ligated. The ligated products are then amplified by PCR to create the final cDNA library. The quality and quantity of the libraries are assessed before sequencing on a high-throughput platform such as the Illumina NovaSeq or HiSeq.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

To validate the results from RNA-seq, the expression levels of selected genes are quantified using qRT-PCR. First-strand cDNA is synthesized from total RNA using a reverse transcriptase, such as SuperScript II (Invitrogen). qRT-PCR is then performed using a real-time PCR system (e.g., 7500 Fast Real-Time PCR System, Applied Biosystems) with a SYBR Green-based detection method (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad). Gene-specific primers are designed to amplify a short fragment of the target gene. The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a stably expressed reference gene (e.g., actin or elongation factor 1-alpha) for normalization.[1]

Conclusion

The comparative analysis of transcriptomic data from this compound-producing plants reveals a conserved defense mechanism involving the rapid and strong induction of the biphenyl biosynthesis pathway upon biotic stress. The key genes, particularly those encoding Biphenyl Synthase, are consistently and significantly upregulated across Sorbus, Malus, and Pyrus species. However, the magnitude of this response and the specific isoforms of the genes involved can vary between species and even cultivars, which may contribute to differences in their disease resistance. This guide provides a foundation for further research into the intricate regulatory networks governing phytoalexin biosynthesis, with the ultimate goal of enhancing plant resilience and exploring the therapeutic potential of these natural compounds.

References

Safety Operating Guide

Aucuparin: A Guide to Safe Handling and Proper Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management of chemical compounds is a cornerstone of laboratory safety and operational excellence. This document provides essential safety information and detailed procedures for the proper disposal of Aucuparin, ensuring the protection of personnel and the environment.

This compound, a biphenyl compound found in nature, is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is crucial when handling this or any chemical.

Chemical and Physical Properties

A summary of this compound's key properties is presented below to inform safe handling and storage practices.

PropertyValue
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol [2]
Appearance Powder[3]
CAS Number 3687-28-3[1][2]
Solubility Practically insoluble in water.[4] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
Stability Stable under recommended storage conditions.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Health and Safety Information

While not classified as hazardous, direct contact with this compound should be avoided. The following first aid measures should be taken in case of exposure[1]:

  • Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Disposal Procedures

The disposal of this compound and its waste should be conducted in accordance with local, state, and federal regulations. Although not classified as hazardous, it is best practice to dispose of it as chemical waste to prevent environmental contamination.

Spill Cleanup:

In the event of a spill, follow these steps[1]:

  • Wear appropriate PPE.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

  • Place the absorbed or collected material into a suitable, sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal:

  • Unused or Waste this compound: Collect in a clearly labeled, sealed container. Dispose of as chemical waste through your institution's hazardous waste program. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: Any materials, such as filter paper, gloves, or wipes, that are contaminated with this compound should be placed in a sealed bag or container and disposed of as chemical waste.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be disposed of according to your institution's guidelines for chemical container disposal.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

Aucuparin_Disposal_Workflow cluster_start Start cluster_identification Waste Identification cluster_disposal_paths Disposal Paths cluster_procedures Procedures cluster_final_disposal Final Disposal start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid this compound or Contaminated Solids identify_waste->solid_waste Solid liquid_waste This compound Solution or Contaminated Liquid identify_waste->liquid_waste Liquid empty_container Empty this compound Container identify_waste->empty_container Empty Container collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container. liquid_waste->collect_liquid rinse_container Triple rinse with appropriate solvent. empty_container->rinse_container dispose_waste Dispose through Institutional Hazardous Waste Program collect_solid->dispose_waste collect_liquid->dispose_waste collect_rinsate Collect rinsate as chemical waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container per institutional policy. rinse_container->dispose_container collect_rinsate->dispose_waste

Caption: Decision workflow for the proper disposal of this compound waste streams.

References

Personal protective equipment for handling Aucuparin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the handling of Aucuparin, a phytoalexin used in various research applications. The following procedures are based on established safety protocols and data sheets to ensure minimal risk and operational efficiency.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesShould be equipped with side-shields to provide comprehensive protection from splashes.[1]
Hand Protection Protective GlovesStandard laboratory gloves (e.g., nitrile) are recommended.[1]
Body Protection Impervious ClothingA lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection Suitable RespiratorTo be used when there is a risk of inhaling dust or aerosols, particularly in poorly ventilated areas.[1]

Experimental Protocols: Handling and Emergency Procedures

Standard Handling Protocol:

  • Ventilation: Ensure adequate ventilation in the work area. A fume hood is recommended when handling powdered this compound or creating solutions.[1]

  • Avoid Contact: Take precautions to avoid contact with eyes and skin, as well as inhalation of dust or aerosols.[1]

  • Safe Handling Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Emergency First Aid Protocols: In the event of exposure, the following first aid measures should be taken immediately:[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water, making sure to separate the eyelids. Remove contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and shoes. A physician should be consulted.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[1]

Accidental Release Measures: In case of a spill, follow these steps to contain and clean up the substance safely:[1]

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Full PPE: Use all recommended personal protective equipment, including a respirator.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water sources.[1]

  • Clean-up: For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.[1]

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental protection.

Workflow for Handling and Disposal of this compound

Aucuparin_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Don PPE: - Safety Goggles - Protective Gloves - Lab Coat - Respirator (if needed) B Prepare well-ventilated workspace (e.g., fume hood) A->B C Weighing and preparation of this compound solution B->C D Conduct experiment C->D E Segregate waste: - Contaminated PPE - Unused this compound - Contaminated labware D->E F Dispose of waste according to local, state, and federal regulations E->F G Spill I Follow Accidental Release Measures G->I H Exposure J Administer First Aid and seek medical attention H->J

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Guidelines: The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable country, federal, state, and local regulations.[1] It is essential to consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

  • Unused Substance: Dispose of the substance in its original container or a properly labeled waste container as directed by your EHS office.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent pads, and labware, should be considered contaminated and disposed of as chemical waste.

  • Packaging: Contaminated packaging should also be disposed of in accordance with prevailing regulations.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aucuparin
Reactant of Route 2
Reactant of Route 2
Aucuparin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。